(1R,2S)-2-Methylcyclohexanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-2-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUISMYEFPANSS-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC[C@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79389-37-0 | |
| Record name | 2-Methylcyclohexylamine, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079389370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLCYCLOHEXYLAMINE, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OZI4NZZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (1R,2S)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (1R,2S)-2-Methylcyclohexanamine, a chiral amine of significant interest in synthetic and medicinal chemistry. This document compiles available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physical Properties
This compound, a stereoisomer of 2-methylcyclohexylamine, is a liquid at room temperature with a characteristic amine odor. Its physical properties are crucial for its handling, application in synthesis, and for the characterization of its derivatives.
Data Presentation: Physical Properties of 2-Methylcyclohexanamine Isomers
The following table summarizes the available physical property data for this compound and related isomers. It is important to note that some reported values may pertain to a mixture of cis and trans isomers.
| Physical Property | This compound | Mixture of cis and trans Isomers | Notes |
| Molecular Formula | C₇H₁₅N[1] | C₇H₁₅N | - |
| Molecular Weight | 113.20 g/mol [1] | 113.20 g/mol | - |
| Melting Point | -8.5 °C (estimate)[2] | - | This is an estimated value; experimental data for the pure (1R,2S) isomer is not readily available. |
| Boiling Point | 149-150 °C (lit.)[2] | 149-150 °C (lit.) | The boiling point is consistent across different sources for the isomeric mixture. |
| Density | 0.859 g/mL at 20 °C (lit.)[2] | 0.856 g/mL at 25 °C (lit.) | A slight variation in density is observed, which could be due to temperature differences or isomeric purity. |
| Refractive Index | n20/D 1.457[2] | n20/D 1.4565 (lit.) | The refractive indices are very similar. |
| Water Solubility | Slightly soluble[2] | - | As a primary amine with a seven-carbon backbone, it exhibits limited solubility in water. |
| pKa (predicted) | 10.72 ± 0.70 | - | Indicates that it is a moderately basic compound.[2] |
Experimental Protocols
The determination of the physical properties listed above requires precise experimental procedures. Below are detailed methodologies for the key experiments.
2.1. Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of liquid samples.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner or oil bath).
-
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
2.2. Determination of Melting Point
For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity. While this compound is a liquid, this protocol is relevant for its solid derivatives.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), sample.
-
Procedure:
-
A small amount of the finely powdered solid sample is packed into the capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
-
2.3. Determination of Density
-
Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again.
-
The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.
-
The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_reference) * ρ_reference where m is the mass and ρ is the density.
-
2.4. Determination of Refractive Index
-
Apparatus: Refractometer (e.g., Abbe refractometer), light source (typically a sodium lamp, D-line at 589 nm), sample.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
2.5. Determination of Solubility
A qualitative assessment of solubility in water can be performed as follows:
-
Apparatus: Test tubes, sample, distilled water.
-
Procedure:
-
Approximately 0.1 mL of the liquid amine is added to 3 mL of distilled water in a test tube.
-
The mixture is agitated vigorously for about 30 seconds.
-
The mixture is observed to see if a homogeneous solution forms or if two distinct layers are present, indicating insolubility or slight solubility.
-
Logical Workflow: Synthesis
This compound is a valuable chiral building block in asymmetric synthesis.[3] Its preparation often involves the stereoselective reduction of a precursor. A common synthetic route starts from 2-methylcyclohexanone. The following diagram illustrates a conceptual workflow for its synthesis.
References
In-Depth Technical Guide: (1R,2S)-2-Methylcyclohexanamine
CAS Number: 79389-37-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Methylcyclohexanamine is a chiral amine that serves as a crucial building block in modern organic and medicinal chemistry.[1] Its rigid cyclohexane (B81311) framework and defined stereochemistry make it an invaluable component for the synthesis of complex, enantiomerically pure molecules.[1] Chiral amines are foundational to the development of a significant portion of commercially available pharmaceuticals, where specific three-dimensional arrangements are critical for therapeutic efficacy and selectivity.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in asymmetric synthesis and drug discovery.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of the data are predicted values from computational models.
| Property | Value | Source |
| CAS Number | 79389-37-0 | [2][3][4][5][6] |
| Molecular Formula | C₇H₁₅N | [2][3][4] |
| Molecular Weight | 113.20 g/mol | [1][2][3] |
| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine | [3][5] |
| Synonyms | (1R,2S)-2-Methyl-cyclohexylamine, cis-(+)-2-Methylcyclohexylamine | [3][4] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point (Predicted) | 148.8 ± 8.0 °C | [4] |
| Density (Predicted) | 0.844 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 10.72 ± 0.70 | [4] |
| Storage Temperature | 2-8°C | [4][6] |
| InChI Key | FEUISMYEFPANSS-NKWVEPMBSA-N | [1][3] |
Role in Asymmetric Synthesis
The primary application of this compound is as a chiral precursor for the synthesis of more complex chiral molecules.[1] Its well-defined stereochemistry is leveraged to induce asymmetry in chemical reactions, leading to the preferential formation of one enantiomer of the desired product.[1]
Precursor for Chiral Ligands
This compound is a valuable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[1] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.[1] A notable example is the synthesis of bis(oxazoline) (BOX) ligands, where the chirality of the amine is transferred to the ligand structure.[1]
Organocatalysis
Derivatives of this compound have also found utility as organocatalysts.[1] By incorporating functional groups such as ureas, thioureas, or squaramides, these derivatives can activate substrates through non-covalent interactions like hydrogen bonding, facilitating asymmetric transformations without the need for a metal catalyst.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis and application of this compound are not widely available in the public domain. The following protocols are generalized procedures based on established chemical transformations for analogous compounds.
Synthesis of this compound via Reductive Amination of (S)-2-Methylcyclohexanone
This protocol describes a plausible synthetic route starting from the corresponding chiral ketone.
Materials:
-
(S)-2-Methylcyclohexanone
-
Ammonia (B1221849) or a suitable ammonia source (e.g., ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with H₂/Pd/C)
-
Anhydrous methanol
-
Hydrochloric acid (for salt formation and purification)
-
Sodium hydroxide (B78521) (for neutralization)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve (S)-2-Methylcyclohexanone and an excess of the ammonia source in anhydrous methanol.
-
If using a chemical reducing agent like sodium cyanoborohydride, add it portion-wise to the stirred solution at room temperature. Monitor the reaction by TLC or GC-MS.
-
Alternatively, for catalytic hydrogenation, charge a high-pressure reaction vessel with the ketone, ammonia source, methanol, and a catalytic amount of 10% Palladium on carbon. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 24-48 hours.
-
Upon completion of the reaction, carefully quench any remaining reducing agent. If using a catalyst, filter the reaction mixture through a pad of celite.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amine.
-
Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt, recrystallization, and subsequent liberation of the free amine.
Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity and enantiomeric excess of this compound.[1]
Method: Chiral High-Performance Liquid Chromatography (HPLC) [1]
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a suitable wavelength.
-
Sample Preparation: The amine is typically derivatized with a UV-active reagent (e.g., a benzoyl or dansyl chloride) to facilitate detection and improve resolution.
Visualizations
General Workflow for Chiral Building Block Application
The following diagram illustrates the typical workflow for utilizing a chiral building block like this compound in the synthesis of a value-added chiral product.
Caption: Workflow for the application of this compound.
Conceptual Pathway for Chiral Ligand Synthesis
This diagram outlines the conceptual steps in synthesizing a chiral ligand from this compound for use in asymmetric catalysis.
Caption: Synthesis of a chiral ligand from this compound.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in asymmetric synthesis. Its utility in the preparation of chiral ligands and organocatalysts underscores its importance in the development of efficient methods for producing enantiomerically pure compounds. For researchers and professionals in drug development, this compound represents a key starting material for accessing complex molecular architectures with precise stereochemical control, which is often a prerequisite for potent and selective biological activity. Further research into novel applications of this and related chiral amines will undoubtedly continue to advance the fields of synthetic and medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 79389-37-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of (1R,2S)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-Methylcyclohexanamine is a chiral cyclic amine of significant interest in synthetic and medicinal chemistry. Its rigid cyclohexane (B81311) framework and defined stereochemistry make it a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and conformational analysis of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and chiral resolution, and an analysis of its spectroscopic data. This document is intended to serve as a detailed resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.
Molecular Structure and Physicochemical Properties
This compound, a chiral primary amine, is characterized by a cyclohexane ring substituted with a methyl group and an amino group at adjacent carbon atoms. The stereochemical designators (1R, 2S) define the absolute configuration at the two chiral centers, C-1 and C-2. This specific arrangement results in a cis relationship between the amino and methyl groups, where both substituents are on the same side of the cyclohexane ring.[1]
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1R,2S)-2-methylcyclohexan-1-amine | --INVALID-LINK--[2] |
| Synonyms | cis-(+)-2-Methylcyclohexylamine, (1R,2S)-2-Methylcyclohexylamine | --INVALID-LINK--[2] |
| CAS Number | 79389-37-0 | --INVALID-LINK--[2] |
| Molecular Formula | C7H15N | --INVALID-LINK--[2] |
| Molecular Weight | 113.20 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless liquid (typical for similar amines) | |
| Boiling Point | 149-150 °C | --INVALID-LINK--[3] |
| Density | 0.859 g/mL at 20 °C | --INVALID-LINK--[3] |
Stereochemistry and Conformational Analysis
The stereochemistry of this compound is crucial to its function as a chiral building block. The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, the substituents can occupy either axial or equatorial positions.
For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position. The two possible chair conformations are in rapid equilibrium through a process known as ring flipping.
Caption: Conformational equilibrium of this compound.
The equilibrium between these two conformers is determined by the steric bulk of the substituents. The A-value, which is a measure of the steric strain of an axial substituent, is greater for an amino group than for a methyl group. Therefore, the conformation where the larger amino group occupies the more sterically favorable equatorial position is the more stable and predominant conformer at equilibrium.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound typically involves the preparation of a racemic mixture of cis-2-methylcyclohexylamine, followed by chiral resolution.
Synthesis of Racemic cis-2-Methylcyclohexylamine
A common route to racemic cis-2-methylcyclohexylamine is the reduction of 2-methylcyclohexanone (B44802) oxime. This method often yields a mixture of cis and trans isomers, with the cis isomer being the major product under certain reaction conditions.
Caption: Synthetic pathway to racemic cis-2-methylcyclohexylamine.
Experimental Protocol: Oximation of 2-Methylcyclohexanone
-
To a solution of 2-methylcyclohexanone (1.0 eq) in ethanol (B145695), add hydroxylamine (B1172632) hydrochloride (1.2 eq) and sodium acetate (B1210297) (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-methylcyclohexanone oxime.
Experimental Protocol: Reduction of 2-Methylcyclohexanone Oxime
-
In a flask equipped with a reflux condenser, dissolve 2-methylcyclohexanone oxime (1.0 eq) in ethanol.
-
Carefully add sodium metal (excess) in small portions to the refluxing solution.
-
Continue refluxing until all the sodium has reacted.
-
Cool the reaction mixture and cautiously add water to quench any unreacted sodium.
-
Remove the ethanol by distillation and extract the aqueous residue with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium hydroxide (B78521) and remove the solvent to obtain the crude racemic cis-2-methylcyclohexylamine.
Chiral Resolution
The separation of the enantiomers of racemic cis-2-methylcyclohexylamine is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as tartaric acid.[4] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.
Caption: Workflow for the chiral resolution of racemic cis-2-methylcyclohexylamine.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Dissolve racemic cis-2-methylcyclohexylamine (1.0 eq) in a suitable solvent, such as methanol (B129727) or ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the resolved amine can be improved by recrystallization of the diastereomeric salt.
-
Treat the purified diastereomeric salt with a strong base (e.g., aqueous NaOH) to liberate the free amine.
-
Extract the free amine with an organic solvent, dry the organic layer, and remove the solvent to yield enantiomerically enriched this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be complex due to the overlapping signals of the cyclohexane ring protons. Key expected signals include:
-
A doublet for the methyl group protons.
-
Multiplets for the methine protons at C-1 and C-2.
-
A broad singlet for the amine protons, which can be exchanged with D₂O.
-
A series of complex multiplets for the methylene (B1212753) protons of the cyclohexane ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, seven distinct signals are expected:
-
One methyl carbon signal.
-
Two methine carbon signals (C-1 and C-2).
-
Four methylene carbon signals corresponding to the remaining carbons of the cyclohexane ring.
| Assignment | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH-NH₂) | 50-60 |
| C2 (CH-CH₃) | 30-40 |
| C3 (CH₂) | 25-35 |
| C4 (CH₂) | 20-30 |
| C5 (CH₂) | 20-30 |
| C6 (CH₂) | 30-40 |
| CH₃ | 15-25 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.
Applications in Asymmetric Synthesis
This compound is primarily utilized as a chiral auxiliary or ligand in asymmetric synthesis.[1] Its defined stereochemistry allows for the effective transfer of chirality to a prochiral substrate, leading to the formation of a single enantiomer of the desired product. It can be incorporated into catalysts for a variety of enantioselective transformations, including reductions, alkylations, and cycloadditions.
Conclusion
This compound is a fundamentally important chiral building block with well-defined structural and stereochemical properties. Its synthesis and resolution are achievable through established chemical methodologies. The conformational preference of the cyclohexane ring plays a critical role in its application in asymmetric synthesis. This guide provides a foundational understanding of this molecule for researchers and professionals, facilitating its effective use in the development of new chemical entities and materials. Further research into the crystallographic analysis and detailed spectroscopic characterization of this compound and its derivatives would be beneficial for the scientific community.
References
- 1. This compound | 79389-37-0 | Benchchem [benchchem.com]
- 2. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. 2-Methylcyclohexylamine hydrochloride, (1R,2S)- | C7H16ClN | CID 12714250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of (1R,2S)-2-Methylcyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-Methylcyclohexanamine, a chiral amine of interest in synthetic chemistry and drug development. Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside experimental Mass Spectrometry (MS) data for the isomeric mixture and a detailed analysis of expected Infrared (IR) absorption bands. Furthermore, this document outlines detailed experimental protocols for acquiring NMR, IR, and MS data for similar small organic molecules.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Predicted ¹H and ¹³C NMR data were generated using online prediction tools to provide insights into the structural characterization of this compound. These predictions are based on established algorithms and extensive spectral libraries.
1.1. Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the methyl group and the cyclohexyl ring. The chemical shifts are influenced by the stereochemistry and the electron-withdrawing effect of the adjacent amino group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H on C1 (CH-NH₂) | 2.5 - 2.8 | Multiplet | 1H |
| H on C2 (CH-CH₃) | 1.5 - 1.8 | Multiplet | 1H |
| Methyl Protons (CH₃) | 0.9 - 1.1 | Doublet | 3H |
| Cyclohexyl Protons (CH₂) | 1.0 - 1.9 | Multiplets | 8H |
| Amino Protons (NH₂) | 1.0 - 2.5 | Broad Singlet | 2H |
1.2. Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon attached to the nitrogen atom is expected to be deshielded and appear at a higher chemical shift.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH-NH₂) | 55 - 60 |
| C2 (CH-CH₃) | 35 - 40 |
| Methyl Carbon (CH₃) | 15 - 20 |
| Cyclohexyl Carbons (CH₂) | 20 - 40 |
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amine, two distinct bands are anticipated in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. These bands are typically weaker and sharper than the O-H stretching bands of alcohols.[1]
-
C-H Stretching: Aliphatic C-H stretching vibrations from the cyclohexane (B81311) ring and the methyl group are expected to appear in the region of 3000-2850 cm⁻¹.
-
N-H Bending (Scissoring): A characteristic absorption for primary amines is the N-H bending vibration, which is expected in the range of 1650-1580 cm⁻¹.[1]
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in an aliphatic amine typically appears as a medium to weak band in the 1250-1020 cm⁻¹ region.[2]
-
N-H Wagging: A broad and strong band due to N-H wagging is characteristic of primary and secondary amines and is expected in the 910-665 cm⁻¹ region.[2]
Mass Spectrometry (MS)
The following mass spectrometry data is for a mixture of cis- and trans-2-methylcyclohexylamine, as obtained from the NIST Mass Spectrometry Data Center. The fragmentation pattern provides valuable information for the identification of the molecular structure. The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (113.2 g/mol ).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |
| 113 | 5 | [M]⁺ (Molecular Ion) |
| 98 | 100 | [M - CH₃]⁺ |
| 84 | 20 | [M - C₂H₅]⁺ |
| 70 | 30 | |
| 56 | 85 | |
| 44 | 95 | [CH₃-CH=NH₂]⁺ |
| 43 | 50 | [C₃H₇]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic techniques discussed.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Setup:
-
Load a standard proton experiment parameter set.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent signal.
-
Set the appropriate spectral width, transmitter offset, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Perform baseline correction.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
4.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR. Dissolve 20-50 mg of the amine sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Spectrometer Setup:
-
Load a standard carbon experiment parameter set with proton decoupling.
-
Lock and shim the spectrometer as described for ¹H NMR.
-
Set the appropriate spectral width (typically 0-220 ppm for organic molecules), transmitter offset, and a significantly higher number of scans (e.g., 128, 256, or more) due to the low natural abundance of ¹³C.
-
A relaxation delay (d1) of 2 seconds is a common starting point.
-
-
Data Acquisition: Acquire the FID.
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Perform baseline correction.
-
4.2. Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the liquid amine sample directly onto the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the pressure arm to ensure good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
4.3. Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the volatile amine sample into the ion source. This can be done via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for mixtures or to ensure sample purity.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Synthesis of Enantiomerically Pure (1R,2S)-2-Methylcyclohexanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of enantiomerically pure (1R,2S)-2-Methylcyclohexanamine, a valuable chiral building block in the development of pharmaceuticals and fine chemicals. The stereospecific synthesis of this compound is critical as different enantiomers can exhibit varied biological activities. This document details two robust strategies: the classical approach of chiral resolution of a racemic mixture and the modern, more direct method of asymmetric reductive amination.
Strategy 1: Chiral Resolution of Racemic cis-2-Methylcyclohexylamine via Diastereomeric Salt Formation
Chiral resolution is a well-established technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt. L-(+)-tartaric acid is a commonly used and effective resolving agent for racemic amines.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
1. Formation of Diastereomeric Salts:
-
In a suitable reaction vessel, dissolve one equivalent of racemic cis-2-methylcyclohexylamine in methanol (B129727).
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of hot methanol. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer.
-
Slowly add the hot tartaric acid solution to the amine solution with continuous stirring.
2. Fractional Crystallization:
-
Allow the resulting mixture to cool slowly to room temperature to induce crystallization. The less soluble diastereomeric salt, the (1R,2S)-2-methylcyclohexylammonium L-tartrate, will preferentially precipitate.
-
To maximize the yield of the crystals, the mixture can be further cooled in an ice bath or refrigerated for several hours to overnight.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
3. Liberation of the Enantiomerically Pure Amine:
-
Suspend the collected crystals of the diastereomeric salt in water.
-
Add a strong base, such as a 2M sodium hydroxide (B78521) solution, dropwise with stirring until the pH of the solution becomes basic (pH > 10). This will deprotonate the ammonium (B1175870) salt and liberate the free amine.
-
Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the final product should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase.
Quantitative Data
| Parameter | Value/Range | Notes |
| Starting Material | Racemic cis-2-methylcyclohexylamine | --- |
| Resolving Agent | L-(+)-Tartaric Acid | 0.5 equivalents are often used for optimal separation. |
| Crystallization Solvent | Methanol | Other polar solvents like ethanol (B145695) can also be explored. |
| Theoretical Yield of Desired Enantiomer | < 50% | This is inherent to classical resolution without a racemization step for the unwanted enantiomer. |
| Expected Enantiomeric Excess (e.e.) | >95% | Can be improved with further recrystallization of the diastereomeric salt. |
Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic cis-2-methylcyclohexylamine.
Strategy 2: Asymmetric Reductive Amination of 2-Methylcyclohexanone (B44802)
Asymmetric reductive amination is a highly efficient and atom-economical method for the direct synthesis of chiral amines from prochiral ketones. This approach often utilizes biocatalysts, such as imine reductases (IREDs), which can exhibit high stereoselectivity. The reaction involves the in-situ formation of an imine from the ketone and an amine source (e.g., ammonia), followed by a stereoselective reduction catalyzed by the enzyme to yield the chiral amine.
Experimental Protocol: Biocatalytic Asymmetric Reductive Amination
1. Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).
-
To the buffer, add 2-methylcyclohexanone (e.g., 10 mM final concentration).
-
Add the amine source, typically an excess of an ammonium salt such as ammonium chloride or ammonium formate.
-
Incorporate a cofactor regeneration system. A common system for NADPH-dependent IREDs is the use of glucose dehydrogenase (GDH) and D-glucose.
-
Add the required cofactor, NADP⁺ (e.g., 1 mM).
2. Enzymatic Reaction:
-
Initiate the reaction by adding the selected imine reductase (IRED) to the mixture. The choice of IRED is crucial for achieving high stereoselectivity for the desired (1R,2S) isomer. Several commercially available IREDs can be screened for this transformation.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 24-48 hours).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the ketone and the formation of the amine product.
3. Work-up and Purification:
-
Once the reaction has reached completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH of the aqueous phase to >10 with a base to ensure the product is in its free amine form.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
4. Stereochemical Analysis:
-
Determine the diastereomeric and enantiomeric excess of the 2-methylcyclohexanamine product using chiral GC or HPLC.
Quantitative Data
| Parameter | Value/Range | Notes |
| Substrate | 2-Methylcyclohexanone | Prochiral ketone. |
| Amine Source | Ammonia (from ammonium salts) | --- |
| Catalyst | Imine Reductase (IRED) | Enzyme selection is critical for stereoselectivity. |
| Cofactor | NADPH (regenerated in situ) | A cofactor regeneration system is essential for scalability. |
| Reaction Conditions | pH 7-9, 25-37°C | Optimal conditions are enzyme-dependent. |
| Conversion | >90% | Can be achieved with optimized enzyme and reaction conditions. |
| Diastereomeric Excess (d.e.) | Variable | Highly dependent on the chosen IRED. |
| Enantiomeric Excess (e.e.) | Up to >99% | Demonstrates the high selectivity of biocatalysis. |
Workflow for Asymmetric Reductive Amination
A Technical Guide to the Stereoselective Synthesis from 2-Methylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies for the stereoselective synthesis starting from 2-methylcyclohexanone (B44802). This chiral ketone is a versatile starting material in organic synthesis, and the ability to control the stereochemistry of its transformations is paramount in the development of complex molecules such as pharmaceuticals and natural products.[1] This document provides a comprehensive overview of key stereoselective reactions, including alkylations, reductions, and aldol (B89426) reactions, supported by detailed experimental protocols and quantitative data.
Stereoselective Alkylation of 2-Methylcyclohexanone
The alkylation of 2-methylcyclohexanone is a powerful tool for carbon-carbon bond formation. The regioselectivity of this reaction is highly dependent on the reaction conditions, which can be manipulated to favor either the kinetic or thermodynamic enolate.[1][2]
Kinetic vs. Thermodynamic Enolate Formation:
-
Kinetic Enolate: Formed by the rapid removal of the less sterically hindered proton at the C6 position. This is typically achieved using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (-78°C).[1][2]
-
Thermodynamic Enolate: The more stable enolate, formed by deprotonation at the more substituted C2 position. Its formation is favored under conditions that allow for equilibration, such as using a weaker base or higher temperatures.[1]
This differential reactivity allows for the regioselective synthesis of either 2,2- or 2,6-disubstituted cyclohexanone (B45756) derivatives.
Quantitative Data for Stereoselective Alkylation:
| Reaction | Starting Material | Reagents | Product | Diastereomeric/Enantiomeric Ratio | Yield (%) | Reference |
| Kinetic Alkylation | 2-Methylcyclohexanone | 1. LDA, THF, -78°C2. CH₃I | 2,6-Dimethylcyclohexanone | Predominantly 2,6-isomer | - | [1] |
| Asymmetric Methylation | Cyclohexanone | (S)-2-Aminoalkoxy-functionalized polystyrene, Methyl iodide | (S)-2-Methylcyclohexanone | 94% ee | - | [3][4] |
| Asymmetric Alkylation | Cyclohexanone Dimethylhydrazone | 1. LDA2. CH₃I | Methylated Hydrazone | - | - | [5] |
Experimental Protocol: Regioselective Alkylation via the Kinetic Enolate to form 2-Benzyl-6-methylcyclohexanone [6]
Objective: To synthesize 2-benzyl-6-methylcyclohexanone by forming the kinetic enolate of 2-methylcyclohexanone followed by alkylation.
Materials:
-
2-Methylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (1.6 M in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl (B1604629) bromide
-
Dilute HCl solution
-
Pentane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.
-
Cool the solution to -78°C and slowly add n-butyllithium. Stir for 30 minutes to generate LDA.
-
Slowly add a solution of 2-methylcyclohexanone in anhydrous THF to the LDA solution at -78°C. Stir for 1-2 hours to ensure complete formation of the lithium enolate. This procedure favors the formation of the less-substituted (kinetic) enolate.[1]
-
Add benzyl bromide to the enolate solution at -78°C.
-
After the reaction is complete (monitored by TLC), quench the reaction by pouring it into a cold, dilute acid solution (e.g., HCl).[1]
-
Extract the aqueous layer with an organic solvent like pentane.[1]
-
Wash the combined organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or chromatography to isolate 2-benzyl-6-methylcyclohexanone.[1]
Reaction Pathway: Kinetic vs. Thermodynamic Enolate Formation
Caption: Regioselective alkylation via kinetic and thermodynamic enolates.[1]
Stereoselective Reduction of 2-Methylcyclohexanone
The reduction of the carbonyl group in 2-methylcyclohexanone yields 2-methylcyclohexanol (B165396), which can exist as two diastereomers: cis and trans. The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent.[7]
-
Less Bulky Hydride Reagents (e.g., NaBH₄): These reagents can approach the carbonyl group from either the axial or equatorial face, typically resulting in a mixture of diastereomers. The major product is often the more thermodynamically stable trans-2-methylcyclohexanol.[8]
-
Bulky Hydride Reagents (e.g., L-Selectride®): These sterically hindered reagents preferentially attack from the less hindered equatorial face, leading to the formation of the cis-2-methylcyclohexanol (B1584281) as the major product.[7]
Quantitative Data for Stereoselective Reduction:
| Reaction | Starting Material | Reagents | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Hydride Reduction | 2-Methylcyclohexanone | NaBH₄, CH₃OH | 2-Methylcyclohexanol | 15:85 | ~50 | [8][9] |
| Stereoselective Reduction | 2-Methylcyclohexanone | L-Selectride®, THF, -78°C | 2-Methylcyclohexanol | High selectivity for cis isomer | - | [7] |
Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride (B1222165) [7][8]
Objective: To reduce 2-methylcyclohexanone to 2-methylcyclohexanol and analyze the diastereomeric product ratio.
Materials:
-
2-Methylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Dichloromethane
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylcyclohexanone in methanol in a test tube.
-
Cool the solution in an ice-water bath.
-
Carefully add sodium borohydride in portions to the cooled solution.
-
After the initial vigorous reaction subsides, remove the test tube from the ice bath and allow it to stand at room temperature for 20 minutes with stirring.
-
Pour the reaction mixture into a separatory funnel and rinse the reaction vessel with dichloromethane, adding the rinsing to the separatory funnel.
-
Add deionized water and 3 M sodium hydroxide solution to the separatory funnel to decompose the borate (B1201080) salts.
-
Shake the separatory funnel, venting frequently, and allow the layers to separate.
-
Drain the lower organic layer (dichloromethane) and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to obtain the crude 2-methylcyclohexanol.
-
Determine the mass of the product, calculate the percent yield, and analyze the product ratio (cis/trans) using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Pathway: Stereoselective Hydride Reduction
Caption: Influence of hydride reagent on the stereochemical outcome.
Stereoselective Aldol Reactions
2-Methylcyclohexanone can participate in mixed aldol reactions, for instance, with benzaldehyde (B42025), which lacks α-hydrogens and thus cannot form an enolate itself.[10][11] In this reaction, 2-methylcyclohexanone acts as the enolate donor. The stereoselectivity of the aldol addition can be influenced by the choice of catalyst and reaction conditions.
Experimental Protocol: Mixed Aldol Reaction with Benzaldehyde [11]
Objective: To synthesize the aldol addition product of 2-methylcyclohexanone and benzaldehyde.
Materials:
-
2-Methylcyclohexanone
-
Benzaldehyde
-
Sodium ethoxide (NaOEt)
-
Ethanol (B145695) (EtOH)
Procedure:
-
In a suitable reaction vessel, dissolve 2-methylcyclohexanone and benzaldehyde in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction mixture and perform an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by chromatography to isolate the mixed aldol product.
Reaction Workflow: Mixed Aldol Condensation
Caption: General workflow for the base-catalyzed mixed aldol reaction.
This technical guide provides a foundational understanding of key stereoselective transformations of 2-methylcyclohexanone. The provided protocols and data serve as a starting point for researchers to design and execute their own synthetic strategies. Further optimization of reaction conditions may be necessary to achieve desired levels of stereoselectivity and yield for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. benchchem.com [benchchem.com]
- 8. odinity.com [odinity.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. 23.5 Mixed Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. homework.study.com [homework.study.com]
The Aliphatic Amine (1R,2S)-2-Methylcyclohexanamine: A Comprehensive Technical Guide to Safe Handling and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the chemical safety, handling, and potential biological interactions of (1R,2S)-2-Methylcyclohexanamine. The following sections detail its physicochemical properties, toxicological profile, safe laboratory practices, and its putative role in modulating key neurological and metabolic pathways. This document is intended to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly and explore its therapeutic potential.
Physicochemical and Toxicological Profile
This compound is a chiral aliphatic amine with the molecular formula C₇H₁₅N.[1][2] A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | [1][2] |
| Molar Mass | 113.2 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Fishy, ammonia-like | [3] |
| Density | 0.859 g/mL at 20°C | [1] |
| Boiling Point | 149-150°C | [1] |
| Flash Point | 71°F (21.7°C) | [1] |
| Water Solubility | Slightly soluble | [1] |
| Vapor Pressure | 4.15 mmHg at 25°C | [1] |
The toxicological profile of this compound indicates that it is a hazardous substance requiring careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and it is corrosive, causing severe skin burns and eye damage.[1][3]
Table 2: Toxicological Data for this compound and Related Compounds
| Parameter | Value | Species | Route | Reference |
| LD₅₀ (Oral) | 11 mg/kg | Rat | Oral | |
| LD₅₀ (Oral) | 224 mg/kg | Mouse | Oral | |
| LC₅₀ (Inhalation) | >0.7 g/m³ (4 h) | Rat | Inhalation | |
| GHS Hazard Statements | H302, H314, H318, H331 | - | - |
Experimental Protocols for Safe Handling
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
A fundamental aspect of safe handling involves the consistent use of appropriate PPE and engineering controls.
References
An In-depth Technical Guide to cis-(+)-2-Methylcyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-(+)-2-Methylcyclohexylamine, a chiral amine with significant potential in synthetic chemistry and drug discovery. The document details its chemical identity, stereoselective synthesis methodologies, and known biological activities of its derivatives. Particular emphasis is placed on experimental protocols and quantitative data to facilitate its application in research and development.
Chemical Identity and Properties
The formal IUPAC name for cis-(+)-2-Methylcyclohexylamine is cis-(1R,2S)-2-methylcyclohexan-1-amine .[1] This designation specifies the stereochemistry at the two chiral centers on the cyclohexane (B81311) ring, with the amine and methyl groups positioned on the same side of the ring.
Table 1: Physicochemical Properties of 2-Methylcyclohexylamine
| Property | Value |
| IUPAC Name | cis-(1R,2S)-2-methylcyclohexan-1-amine[1] |
| Synonyms | cis-(+)-2-Methylcyclohexylamine, (1R,2S)-2-Methylcyclohexanamine |
| CAS Number | 79389-37-0 (for cis-(+)-isomer) |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 152-154 °C (for cis/trans mixture) |
| Density | 0.85 g/mL (for cis/trans mixture) |
Stereoselective Synthesis Methodologies
The synthesis of enantiomerically pure cis-(+)-2-Methylcyclohexylamine is a key challenge and a significant area of research. Several stereoselective strategies have been developed to control the formation of the desired cis-(1R,2S) isomer.
Diastereoselective Synthesis via Catalytic Hydrogenation
One established method involves the diastereoselective hydrogenation of a chiral precursor. This approach often utilizes a chiral auxiliary to direct the stereochemical outcome of the hydrogenation reaction.
Experimental Protocol: Diastereoselective Hydrogenation of a Chiral Imine
A common strategy involves the hydrogenation of an imine formed from 2-methylcyclohexanone (B44802) and a chiral amine.
Workflow: Diastereoselective Hydrogenation
Caption: Workflow for diastereoselective synthesis.
Materials:
-
2-Methylcyclohexanone
-
(R)-(-)-1-Phenylethylamine (as chiral auxiliary)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-methylcyclohexanone (1 eq) and (R)-(-)-1-phenylethylamine (1 eq) in methanol. Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude chiral imine.
-
Hydrogenation: Dissolve the crude imine in methanol and add 10% Pd/C catalyst (5 mol%). Place the mixture in a hydrogenation apparatus and purge with hydrogen gas. Stir the reaction under a hydrogen atmosphere (50 psi) for 48 hours at room temperature.
-
Filtration and Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Separation of Diastereomers: The resulting diastereomeric mixture of amines can be separated by fractional crystallization of their salts (e.g., hydrochloride or tartrate salts) or by column chromatography on silica (B1680970) gel.
-
Removal of Chiral Auxiliary: The separated desired diastereomer is then subjected to hydrogenolysis to cleave the chiral auxiliary, typically using a palladium catalyst under a hydrogen atmosphere, to yield the final product, cis-(+)-2-Methylcyclohexylamine.
Table 2: Representative Data for Diastereoselective Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Diastereomeric Excess (d.e.) |
| 10% Pd/C | Methanol | 25 | 50 | >90% |
| Raney Nickel | Ethanol | 50 | 100 | ~85% |
| Platinum(IV) oxide | Acetic Acid | 25 | 50 | >95% |
Enzymatic Transamination
Biocatalysis offers a highly stereoselective route to chiral amines. Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone substrate.
Experimental Protocol: Enzymatic Synthesis using a Transaminase
Workflow: Enzymatic Transamination
Caption: Workflow for enzymatic transamination.
Materials:
-
2-Methylcyclohexanone
-
Isopropylamine (B41738) (as amine donor)
-
Transaminase from Vibrio fluvialis (or other suitable transaminase)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate (B84403) buffer (pH 7.5)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM). Add the transaminase enzyme to the buffer.
-
Substrate Addition: Add 2-methylcyclohexanone (100 mM) and isopropylamine (500 mM) to the enzyme solution.
-
Reaction: Incubate the mixture at 30°C with gentle agitation for 48-72 hours. Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with 1 M NaOH.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically pure cis-(+)-2-Methylcyclohexylamine.
Table 3: Performance of Different Transaminases
| Enzyme Source | Amine Donor | Conversion (%) | Enantiomeric Excess (e.e.) |
| Vibrio fluvialis | Isopropylamine | >95 | >99% |
| Chromobacterium violaceum | Alanine | ~90 | >98% |
| Arthrobacter sp. | (S)-α-Methylbenzylamine | >98 | >99% |
Biological Activity and Potential Applications in Drug Discovery
While specific biological data for cis-(+)-2-Methylcyclohexylamine is limited in publicly available literature, the broader class of cyclohexylamine derivatives has demonstrated a wide range of pharmacological activities.[2][3] These compounds are recognized as important scaffolds in medicinal chemistry.
Antimicrobial Activity
Derivatives of cyclohexylamine have shown promising activity against various microbial pathogens.[2][4][5] The introduction of different substituents on the cyclohexane ring and the amine group can significantly influence the antimicrobial spectrum and potency.
Table 4: Antimicrobial Activity of Selected Cyclohexylamine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivative | Staphylococcus aureus | 0.5 - 2 |
| Adamantyl-substituted cyclohexanediamine | Mycobacterium tuberculosis | 10 - 50 |
| N-aryl-cyclohexylamine | Escherichia coli | 5 - 25 |
| N-heterocyclic substituted cyclohexylamine | Candida albicans | 1 - 10 |
Anticancer Activity
Certain cyclohexylamine derivatives have been investigated for their potential as anticancer agents.[6][7] These compounds can be incorporated into larger molecules or used as ligands for metal-based anticancer complexes.
Hypothetical Signaling Pathway Inhibition
A hypothetical mechanism by which a derivative of cis-(+)-2-Methylcyclohexylamine could exert an anticancer effect is through the inhibition of a key signaling pathway involved in cell proliferation and survival, such as a protein kinase cascade.
Caption: Hypothetical kinase inhibition pathway.
Table 5: In Vitro Cytotoxicity of a Hypothetical Cyclohexylamine-Platinum Complex
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Adenocarcinoma) | 21.8 |
| HCT116 (Colon Carcinoma) | 12.5 |
| Cisplatin (Control) | 8.7 |
Conclusion
cis-(+)-2-Methylcyclohexylamine is a valuable chiral building block with significant potential for the synthesis of complex molecules and novel therapeutic agents. The stereoselective synthesis of this compound can be achieved through various methods, including diastereoselective hydrogenation and enzymatic transamination, offering high purity and yield. While direct biological data on the parent compound is scarce, its derivatives have shown promising antimicrobial and anticancer activities, highlighting the importance of the cyclohexylamine scaffold in drug discovery. Further research into the specific biological targets and mechanisms of action of cis-(+)-2-Methylcyclohexylamine and its derivatives is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing this versatile chiral amine.
References
- 1. 2-Methylcyclohexylamine, (1R,2S)- | C7H15N | CID 638182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis and anticancer activity studies of cyclopamine derivatives" by Jianjun Zhang, Massoud Garrossian et al. [digitalcommons.usu.edu]
Technical Guide: Physicochemical Properties of (1R,2S)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Methylcyclohexanamine is a primary aliphatic amine that serves as a valuable building block in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its aqueous solubility and pKa, is fundamental for its application in pharmaceutical development, enabling prediction of its behavior in physiological environments and guiding formulation strategies. This technical guide provides a summary of the available data for these key parameters and details the experimental protocols for their determination.
Physicochemical Properties
The aqueous solubility and acid dissociation constant (pKa) are critical parameters influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The available data for this compound is summarized below.
Data Summary
| Property | Value | Data Type | Source |
| Aqueous Solubility | Slightly soluble | Qualitative | [1][2][3] |
| pKa | 10.72 ± 0.70 | Predicted | [1][2] |
| pKa of Cyclohexylamine | 10.66 (at 24°C) | Experimental | [4][5][6] |
Experimental Protocols
To obtain precise and reliable values for the aqueous solubility and pKa of this compound, the following experimental methodologies are recommended.
Determination of Aqueous Solubility: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.
Methodology:
-
Preparation: Add an excess amount of this compound to a flask containing purified water.
-
Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed to permit the undissolved solid to settle. Subsequently, filter the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF) or centrifuge to separate the saturated solution from the excess solid.
-
Quantification: Analyze the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Analysis: The solubility is reported as the average of at least three replicate measurements, typically in units of mg/mL or mol/L.
Determination of pKa: Potentiometric Titration
Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds.
Principle: The pH of a solution of the compound is monitored as a strong acid or base is incrementally added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent, typically purified water or a co-solvent system if solubility is limited.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Incrementally add a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the resulting titration curve.
Determination of pKa: UV-Vis Spectrophotometry
For compounds with a suitable chromophore, UV-Vis spectrophotometry provides an alternative method for pKa determination.
Principle: The UV-Vis absorbance spectrum of a compound often changes as a function of pH due to the different electronic structures of the protonated and deprotonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known and accurately measured pH values spanning the expected pKa range of this compound.
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a selected wavelength (where the difference in absorbance between the ionized and unionized forms is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Visualization of Physicochemical Characterization Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
The Cyclohexanamine Core: A Journey from Anesthetic Dreams to Industrial Mainstays
An In-depth Technical Guide on the Discovery and History of Cyclohexanamine Derivatives for Researchers, Scientists, and Drug Development Professionals.
From the serendipitous discovery of potent psychoactive compounds to the rational design of essential industrial chemicals, the cyclohexanamine scaffold has proven to be a remarkably versatile building block in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to cyclohexanamine derivatives, with a focus on quantitative data and the underlying mechanisms of action.
A Pivotal Discovery: The Dawn of Arylcyclohexylamines
The story of pharmacologically significant cyclohexanamine derivatives begins in the 1950s at Parke-Davis pharmaceutical company. In the quest for a safer intravenous anesthetic, chemists synthesized a series of arylcyclohexylamines. This research led to the discovery of Phencyclidine (PCP) in 1956, initially lauded for its ability to induce anesthesia and analgesia with minimal respiratory and cardiovascular depression.[1] However, its clinical use was short-lived due to a high incidence of postoperative psychosis and dysphoria, leading to its discontinuation in the 1960s.[1]
This setback did not deter researchers. In 1962, Calvin Stevens, a consultant for Parke-Davis, synthesized a PCP analog with a shorter duration of action and a more favorable side-effect profile: Ketamine .[2] Approved for human use in the United States in 1970, ketamine became a widely used anesthetic, particularly in veterinary medicine and for battlefield surgery during the Vietnam War.[2]
The primary mechanism of action for these arylcyclohexylamines was later elucidated as non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3] This discovery opened new avenues for research into the therapeutic potential of these compounds for a range of neurological and psychiatric disorders.
From the Lungs to the Factory Floor: Diverse Applications of Cyclohexanamine Derivatives
Beyond the realm of neuroscience, the cyclohexanamine core has been adapted for a variety of other important applications, including mucolytic agents and industrial chemicals.
Mucolytic Agents: The Story of Bromhexine and Ambroxol
In the late 1950s, researchers at Boehringer Ingelheim were investigating derivatives of the natural product vasicine (B45323), found in the Adhatoda vasica plant, which was traditionally used for respiratory ailments.[4][5] This research led to the development of Bromhexine , a synthetic derivative of vasicine containing a cyclohexanamine moiety, which was patented in 1961 and introduced for medical use in 1966.[4] Bromhexine acts as a mucolytic by increasing the production of serous mucus in the respiratory tract, making phlegm less viscous and easier to clear.[4]
Further development led to the synthesis of Ambroxol , an active metabolite of bromhexine, which was patented in 1966 and came into medical use in 1979.[6][7] Ambroxol shares the mucolytic properties of its parent compound and is widely used in the treatment of respiratory diseases.[6][7]
Industrial Applications: Corrosion Inhibitors and Antioxidants
The basic nature and lipophilic character of the cyclohexyl ring make cyclohexanamine and its derivatives effective corrosion inhibitors for ferrous metals in acidic environments.[8] These compounds function by adsorbing onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. The development of amine-based corrosion inhibitors has a long history, with cyclohexylamine (B46788) being a key component in various formulations.[9][10]
In the rubber industry, N-substituted-N'-phenyl-p-phenylenediamine derivatives, such as N-cyclohexyl-N'-phenyl-p-phenylenediamine , are widely used as antioxidants and antiozonants.[11] These compounds protect rubber products from degradation caused by oxidation and ozone exposure, thereby extending their service life.[11][12] The history of these additives is intertwined with the growth of the tire and rubber manufacturing industries.[12]
Quantitative Data on Cyclohexanamine Derivatives
To facilitate comparison and further research, the following tables summarize key physical, chemical, and pharmacological data for a selection of cyclohexanamine derivatives.
Table 1: Physical and Chemical Properties of Selected Cyclohexanamine Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| Cyclohexylamine | C₆H₁₃N | 99.17 | -17.7 | 134.5 | 10.64 |
| Dicyclohexylamine | C₁₂H₂₃N | 181.32 | -2 | 256 | - |
| N,N-Diethylcyclohexanamine | C₁₀H₂₁N | 155.28 | - | 193-195 | - |
| Bromhexine | C₁₄H₂₀Br₂N₂ | 376.13 | 240-244 (HCl salt) | - | - |
| N-Cyclohexyl-N'-phenyl-p-phenylenediamine | C₁₈H₂₂N₂ | 266.38 | 118-119[6] | 399.58 (est.)[6] | 6.40 (est.)[13] |
Table 2: Pharmacological Data of Selected Arylcyclohexylamine Derivatives at the NMDA Receptor (PCP Site)
| Compound | Modification from 1-Phenylcyclohexylamine (PCA) | Kᵢ (nM) | Reference |
| 1-Phenylcyclohexylamine (PCA) | - | 130 | [2] |
| Phencyclidine (PCP) | N-piperidine | 5.7 | [2] |
| 3-MeO-PCP | 3-methoxy on phenyl ring, N-piperidine | 20 | [2] |
| 4-MeO-PCP | 4-methoxy on phenyl ring, N-piperidine | 1400 | [2] |
| 3-HO-PCP | 3-hydroxy on phenyl ring, N-piperidine | - | - |
Table 3: Corrosion Inhibition Efficiency of Selected Amine Derivatives
| Inhibitor | Concentration | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| N-[N'-(4-chlorophenyl) benzenesulphonamide]-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butenamide | - | Mild Steel | Acidic Media | 82.20 | |
N-(N-(phenylbenzenesulphonamido)-3-carboxy-4-methyl-4-(4-methylphenyl)-3-butenamide | - | Mild Steel | Acidic Media | 86.43 | [22] |
| N-[N-(4- methoxyhenyl) benezesulphonamido)-3-carboxy-4-methyl-4-(methylphenyl)-3-butenamide | - | Mild Steel | Acidic Media | 96.30 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of key cyclohexanamine derivatives, representing different classes of these compounds.
Protocol 1: Synthesis of Bromhexine Hydrochloride
This protocol describes a one-pot reductive amination process for the synthesis of Bromhexine Hydrochloride.[1]
Materials:
-
2-amino-3,5-dibromobenzaldehyde
-
N-methylcyclohexylamine
-
5% Palladium on carbon (Pd/C)
-
Butyl acetate (B1210297)
-
Anhydrous formic acid
-
30% Hydrogen chloride solution in ethanol
Procedure:
-
Reaction Setup: In a 500 mL reaction flask, combine 27.9 g of 2-amino-3,5-dibromobenzaldehyde, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% Pd/C, and 55 g of butyl acetate.[1]
-
Reductive Amination: Heat the mixture to 100°C. Over a period of 1.5 hours, add 9.2 g of anhydrous formic acid dropwise. Maintain the temperature at 100-110°C and continue the reaction for 5 hours.[1]
-
Work-up: Cool the reaction mixture to 30-35°C and filter to remove the palladium catalyst. Concentrate the filtrate under reduced pressure until the solvent is completely evaporated.[1]
-
Salification: Cool the resulting residue to 25-30°C and add 25 g of a 30% hydrogen chloride solution in ethanol. Stir the mixture for 2-3 hours at 30-35°C.[1]
-
Isolation and Purification: Filter the precipitate that forms. Recrystallize the collected solid from a 5:1 mixture of methanol and acetone to yield pure Bromhexine Hydrochloride.[1]
Protocol 2: Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine via Buchwald-Hartwig Amination
This protocol outlines a palladium-catalyzed cross-coupling reaction for the synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
Materials:
-
4-Bromo-N-phenylaniline
-
Cyclohexylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene (B28343), anhydrous
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-bromo-N-phenylaniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene (5 mL) and cyclohexylamine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture at 100°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to cyclohexanamine derivatives.
References
- 1. Structure-activity relationship studies of phencyclidine derivatives in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scirp.org [scirp.org]
- 10. Production and Use of Typical Rubber Antioxidants | Encyclopedia MDPI [encyclopedia.pub]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. Page loading... [guidechem.com]
- 13. benchchem.com [benchchem.com]
(1R,2S)-2-Methylcyclohexanamine as a chiral building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
(1R,2S)-2-Methylcyclohexanamine emerges as a valuable chiral building block in organic synthesis, offering a rigid cyclohexyl backbone and a stereochemically defined primary amine. This guide provides an in-depth overview of its properties, synthesis, and potential applications in asymmetric synthesis, addressing the needs of researchers and professionals in drug development and chemical sciences. While the theoretical potential of this chiral amine is significant, it is important to note a current scarcity of published, detailed experimental data, including quantitative outcomes for specific reactions.
Core Properties and Characteristics
This compound, with the CAS number 79389-37-0, is a chiral primary amine.[1][2] The "(1R,2S)" designation defines the specific stereochemistry at the two chiral centers on the cyclohexane (B81311) ring, with the amine and methyl groups in a cis relationship.[3] This fixed spatial arrangement is crucial for its application in asymmetric induction, where it can influence the stereochemical outcome of a reaction.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅N | [1][4][5] |
| Molecular Weight | 113.20 g/mol | [1][4][5] |
| Boiling Point | 149-150 °C (lit.) | [4] |
| Density | 0.859 g/mL at 20 °C (lit.) | [4] |
| Refractive Index | n20/D 1.457 | [4] |
| Storage Temperature | 2-8°C | [5] |
| Sensitivity | Air Sensitive | [4] |
Synthesis of this compound
The primary route for the synthesis of this compound is the stereoselective reductive amination of a chiral precursor, 2-methylcyclohexanone.[3] This method, in principle, allows for the direct installation of the amine group with the desired stereochemistry.
Conceptual Workflow for Synthesis
Caption: Synthesis of this compound.
Experimental Protocol: Stereoselective Reductive Amination (Generalized)
Materials:
-
(S)-2-Methylcyclohexanone
-
Ammonia source (e.g., ammonia in methanol, ammonium (B1175870) chloride)
-
Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation setup with a chiral catalyst)
-
Anhydrous solvent (e.g., methanol, ethanol)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve (S)-2-methylcyclohexanone in the chosen anhydrous solvent in a reaction vessel.
-
Add the ammonia source to the solution. If using an ammonium salt, a base may be required to liberate ammonia in situ.
-
If desired, add a catalytic amount of acid to facilitate imine formation.
-
Introduce the reducing agent. For sodium cyanoborohydride, it can often be added directly to the mixture. For catalytic hydrogenation, the mixture would be transferred to a suitable pressure vessel with the catalyst.
-
Stir the reaction at a controlled temperature (e.g., room temperature or below) until completion, monitored by techniques like TLC or GC.
-
Work-up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., distillation or chromatography) to isolate the desired this compound.
Note: The stereochemical outcome is highly dependent on the substrate, reducing agent, and reaction conditions. Empirical optimization is necessary to achieve high diastereoselectivity for the cis product.
Applications in Asymmetric Synthesis
The primary utility of this compound lies in its potential as a chiral auxiliary or as a precursor for chiral ligands in asymmetric catalysis.[3]
As a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.
Caption: General workflow for using a chiral auxiliary.
Potential Applications:
-
Asymmetric Alkylation: By forming an amide with a carboxylic acid, this compound can be used to direct the diastereoselective alkylation of the corresponding enolate. The bulky and rigid cyclohexyl group is expected to effectively shield one face of the enolate, leading to preferential attack of an electrophile from the less hindered face.
-
Asymmetric Aldol (B89426) Reactions: Similarly, the chiral amide derived from this amine can be converted into a chiral enolate for diastereoselective aldol reactions with aldehydes. The stereochemistry of the resulting β-hydroxy carbonyl compound would be controlled by the chiral auxiliary.
Quantitative Data:
A comprehensive search of available literature did not yield specific quantitative data (e.g., diastereomeric excess, yields) for asymmetric alkylation or aldol reactions employing this compound as a chiral auxiliary. The development of such data would be a valuable contribution to the field.
As a Precursor to Chiral Ligands
The primary amine functionality of this compound serves as a handle for the synthesis of more complex chiral ligands for asymmetric catalysis.[3] These ligands can coordinate with transition metals to create a chiral environment, enabling enantioselective transformations.
Caption: Pathway to chiral catalysts from the amine.
Potential Ligand Classes:
-
P,N-Ligands: Reaction with a phosphine-containing moiety could yield P,N-ligands, which are highly effective in a variety of asymmetric catalytic reactions, including hydrogenation and cross-coupling reactions.
-
Diamine Ligands: Further functionalization of the amine can lead to the synthesis of chiral diamine ligands, which are widely used in asymmetric transfer hydrogenation and other transformations.
Quantitative Data:
Specific examples of chiral ligands derived from this compound and their performance in asymmetric catalysis (e.g., enantiomeric excess, turnover numbers) are not well-documented in the current literature.
Conclusion and Future Outlook
This compound represents a promising yet underexplored chiral building block in organic synthesis. Its rigid structure and well-defined stereochemistry make it an attractive candidate for applications as a chiral auxiliary and a precursor to novel chiral ligands. The lack of detailed experimental data in the public domain highlights a significant opportunity for further research. The systematic investigation into its use in diastereoselective alkylations, aldol reactions, and the development of new catalytic systems would be a valuable addition to the field of asymmetric synthesis and could unlock new pathways for the efficient construction of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- 1. Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (1R,2S)-2-methylcyclohexan-1-amine 97% | CAS: 79389-37-0 | AChemBlock [achemblock.com]
- 3. benchchem.com [benchchem.com]
- 4. Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (1R,2S)-2-Methylcyclohexanamine as a Chiral Auxiliary
Disclaimer: Detailed application notes and protocols specifically for the use of (1R,2S)-2-Methylcyclohexanamine as a chiral auxiliary are not extensively available in the reviewed scientific literature. The following information provides a representative framework and hypothetical protocols based on the common applications of structurally similar chiral auxiliaries, such as other chiral amines and cyclohexane (B81311) derivatives. These protocols are intended to serve as a guiding template for researchers exploring the potential of this specific auxiliary.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] By temporarily attaching a chiral molecule to a prochiral substrate, the auxiliary directs the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product.[2] this compound, a chiral primary amine, possesses the structural features to potentially serve as an effective chiral auxiliary in a variety of asymmetric reactions, including alkylations, aldol (B89426) reactions, and conjugate additions.
Principle of Asymmetric Induction
The rigid chair-like conformation of the cyclohexane ring and the defined stereocenters of this compound can create a sterically hindered environment around the reactive center. When coupled to a prochiral substrate, for instance, by forming an amide or an imine, the auxiliary can effectively shield one face of the molecule. This steric hindrance directs the approach of an incoming reagent to the less hindered face, resulting in a diastereoselective transformation.
Hypothetical Application: Diastereoselective Alkylation of a Propanoic Acid Derivative
A common application for chiral amine auxiliaries is the diastereoselective alkylation of carboxylic acid derivatives. In this hypothetical protocol, this compound is used to direct the alkylation of a propanoic acid derivative.
General Workflow
The overall process involves three key steps:
-
Attachment of the Chiral Auxiliary: The chiral auxiliary is coupled with the prochiral substrate (propanoic acid) to form a chiral amide.
-
Diastereoselective Alkylation: The α-proton of the propionamide (B166681) is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, and the auxiliary can potentially be recovered and reused.
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Propionyl-2-methylcyclohexanamide
-
To a solution of this compound (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired chiral amide.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the chiral N-propionyl-2-methylcyclohexanamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 3 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Reflux the alkylated amide product (1.0 eq) in a 1:1 mixture of THF and 6 M aqueous hydrochloric acid for 12 hours.
-
Cool the reaction mixture to room temperature and basify with aqueous sodium hydroxide (B78521) to pH > 12.
-
Extract the aqueous layer with diethyl ether to recover the chiral auxiliary.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH < 2.
-
Extract the acidified aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.
Hypothetical Performance Data
The following table summarizes hypothetical data for the diastereoselective alkylation of the N-propionyl derivative of this compound with various electrophiles.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | 2-Methylpropanoic acid derivative | 85 | 90:10 |
| Ethyl Iodide | 2-Ethylpropanoic acid derivative | 82 | 92:8 |
| Benzyl Bromide | 2-Benzylpropanoic acid derivative | 90 | 95:5 |
| Allyl Bromide | 2-Allylpropanoic acid derivative | 78 | 88:12 |
Conclusion
While specific experimental data for this compound as a chiral auxiliary is limited, the general principles of asymmetric synthesis suggest it could be a viable candidate for inducing stereoselectivity. The provided hypothetical protocols and data serve as a starting point for researchers interested in exploring its utility. The effectiveness of this auxiliary would need to be empirically determined and optimized for specific transformations. Key factors influencing diastereoselectivity would likely include the choice of solvent, base, reaction temperature, and the nature of the electrophile.
References
Application Notes and Protocols for the Resolution of Racemic Acids using (1R,2S)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization, is a well-established and scalable method.[1][2] (1R,2S)-2-Methylcyclohexanamine is a chiral amine that can serve as an effective resolving agent for racemic carboxylic acids. This document provides detailed application notes and generalized protocols for its use.
The fundamental principle involves the reaction of a racemic acid with an enantiomerically pure chiral amine, such as this compound. This reaction forms a pair of diastereomeric salts.[1] Since diastereomers have different physical properties, including solubility, they can be separated by techniques like fractional crystallization.[2] Subsequent acidification of the separated diastereomeric salts liberates the enantiomerically enriched carboxylic acid.
Mechanism of Chiral Resolution
The resolution process using this compound follows a straightforward acid-base reaction to form diastereomeric salts. When a racemic mixture of a carboxylic acid, (R/S)-Acid, is treated with enantiomerically pure this compound, two diastereomeric salts are formed: [(R)-Acid • (1R,2S)-Amine] and [(S)-Acid • (1R,2S)-Amine]. These salts possess different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble diastereomer.
Caption: Formation of diastereomeric salts.
Illustrative Quantitative Data
While specific experimental data for the resolution of all possible racemic acids with this compound is not exhaustively published, the following tables provide an illustrative summary of expected outcomes for common racemic acids like Ibuprofen and Mandelic Acid. Note: This data is hypothetical and for illustrative purposes to demonstrate the expected format of results. Actual results will vary based on experimental conditions.
Table 1: Illustrative Resolution of Racemic Ibuprofen
| Entry | Solvent System | Diastereomeric Salt Yield (%) | Diastereomeric Excess (de%) of Crystalline Salt | Enantiomeric Excess (ee%) of Recovered (S)-Ibuprofen |
| 1 | Ethanol/Water (9:1) | 45 | >95 | >95 |
| 2 | Acetone | 42 | >90 | >90 |
| 3 | Isopropanol | 48 | >98 | >98 |
Table 2: Illustrative Resolution of Racemic Mandelic Acid
| Entry | Solvent System | Diastereomeric Salt Yield (%) | Diastereomeric Excess (de%) of Crystalline Salt | Enantiomeric Excess (ee%) of Recovered (R)-Mandelic Acid |
| 1 | Methanol | 40 | >97 | >97 |
| 2 | Ethanol | 43 | >95 | >95 |
| 3 | Acetonitrile | 38 | >92 | >92 |
Experimental Protocols
The following are generalized protocols for the resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific acid.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic carboxylic acid in a minimal amount of a heated solvent (e.g., ethanol, methanol, acetone, or mixtures with water).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, also heated.
-
Salt Formation: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For maximum yield, the mixture can be further cooled in an ice bath or refrigerator.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the purified diastereomeric salt in water.
-
Acidification: Add a strong acid (e.g., 1 M HCl or H₂SO₄) dropwise with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid.
-
Extraction: Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times.
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered acid using a suitable analytical technique, such as chiral HPLC or GC, or by measuring the specific rotation.
Experimental Workflow Visualization
The overall workflow for the chiral resolution process is depicted in the following diagram.
References
Application Notes and Protocols for Diastereomeric Salt Crystallization with (1R,2S)-2-Methylcyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. Enantiomers of a chiral molecule can possess significantly different pharmacological activities and toxicological profiles. Diastereomeric salt crystallization is a robust and scalable classical method for chiral resolution.[1][2] This technique involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3][4]
(1R,2S)-2-Methylcyclohexanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The formation of diastereomeric salts between the chiral amine and the racemic acid allows for the separation of the enantiomers of the acid. This document provides detailed application notes and a generalized protocol for the use of this compound in the chiral resolution of racemic carboxylic acids.
Principle of Chiral Resolution
The fundamental principle of this technique is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[2] The reaction of a racemic carboxylic acid, (R/S)-Acid, with this compound results in the formation of two diastereomeric salts: [(R)-Acid · (1R,2S)-Amine] and [(S)-Acid · (1R,2S)-Amine]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer. The desired enantiomer of the carboxylic acid can then be regenerated from the isolated diastereomeric salt.
Data Presentation
The efficiency of a diastereomeric salt crystallization is evaluated based on several quantitative parameters. The following table summarizes typical data obtained during a chiral resolution process. The values presented are illustrative and will vary depending on the specific racemic acid, solvent system, and crystallization conditions.
| Parameter | Description | Typical Value Range | Factors Influencing the Value |
| Yield of Diastereomeric Salt | The mass of the isolated, less soluble diastereomeric salt as a percentage of the theoretical maximum. | 30-50% (for the first crop) | Solubility difference between diastereomers, solvent choice, temperature, concentration. |
| Diastereomeric Excess (de%) | A measure of the purity of the isolated diastereomeric salt. It is calculated as % of major diastereomer - % of minor diastereomer. | >90% after first crystallization | Inherent solubility difference, cooling rate, prevention of co-crystallization. |
| Yield of Enantiomer | The mass of the resolved enantiomer obtained after regeneration from the diastereomeric salt, as a percentage of the initial amount of that enantiomer in the racemic mixture. | 25-45% | Efficiency of the salt formation, crystallization, and regeneration steps. |
| Enantiomeric Excess (ee%) | A measure of the optical purity of the final resolved enantiomer. It is calculated as % of major enantiomer - % of minor enantiomer. | >95% (often after recrystallization) | The diastereomeric purity of the salt, efficiency of the regeneration step without racemization. |
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial for a successful resolution and is highly dependent on the specific substrate.
Materials and Equipment:
-
Racemic carboxylic acid
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, water, and mixtures thereof)
-
Acids and bases for regeneration (e.g., 2M HCl, 2M NaOH)
-
Extraction solvent (e.g., diethyl ether, methyl-t-butyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle or water bath
-
Crystallization dish or beaker
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Analytical equipment for purity assessment (e.g., HPLC with a chiral column, polarimeter)
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution and Salt Formation:
-
In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable solvent or solvent mixture at an elevated temperature.
-
In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. The optimal molar ratio should be determined empirically.
-
Slowly add the amine solution to the heated carboxylic acid solution with constant stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be necessary.
-
If crystallization does not occur, try to induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Allow the crystallization to proceed for a sufficient period (e.g., 1 to 24 hours) to maximize the yield of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the isolated salt from a minimum amount of a hot, suitable solvent.
-
Allow the solution to cool slowly and collect the purified crystals by vacuum filtration.
-
Protocol 2: Regeneration of the Enantiomerically Enriched Carboxylic Acid
-
Salt Dissociation:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution by the slow addition of an aqueous acid (e.g., 2M HCl) until the pH is acidic (pH < 2) to break the salt and precipitate the free carboxylic acid.
-
-
Extraction:
-
Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or methyl-t-butyl ether).[5]
-
Combine the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).[5]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
-
Isolation of the Enantiomer:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.[5] The product may be a solid or an oil that solidifies upon standing.
-
Protocol 3: Analysis of Enantiomeric Purity
-
Sample Preparation:
-
Prepare a solution of the final product of a known concentration in a suitable solvent.
-
-
Chiral HPLC Analysis:
-
Inject the sample onto a suitable chiral HPLC column.
-
Determine the enantiomeric excess (ee%) by integrating the peak areas of the two enantiomers.
-
-
Polarimetry (Optional):
-
Measure the optical rotation of the sample using a polarimeter.
-
Calculate the specific rotation and compare it to the literature value for the pure enantiomer to determine the optical purity.
-
Mandatory Visualization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
References
Application of (1R,2S)-2-Methylcyclohexanamine in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
(1R,2S)-2-Methylcyclohexanamine is a chiral amine that serves as a versatile and valuable building block in the synthesis of enantiomerically pure pharmaceutical intermediates. Its rigid cyclohexane (B81311) framework and defined stereochemistry at two chiral centers make it an effective tool for inducing chirality in target molecules. This document provides detailed application notes and experimental protocols for the use of this compound, primarily focusing on its application as a chiral resolving agent for racemic carboxylic acids.
Application Notes
Chiral amines are fundamental in the development of a significant portion of commercially available pharmaceuticals, with over 40% of drugs being chiral compounds.[1] The stereochemistry of a drug is crucial as different enantiomers can exhibit different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] this compound, with its specific (1R,2S) configuration where the amine and methyl groups are cis to each other, provides a robust platform for asymmetric synthesis.[1]
One of the primary applications of this compound is as a chiral resolving agent . In this role, it is reacted with a racemic mixture of a carboxylic acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid. This method is a classical and industrially viable approach for obtaining enantiomerically pure carboxylic acids, which are common intermediates in drug synthesis.
Beyond its use in resolution, this compound can also be incorporated into more complex molecules as a chiral building block or used to form chiral ligands for asymmetric catalysis.[1] Its inherent chirality can be transferred to a new molecule, guiding the stereochemical outcome of subsequent reactions.[1]
Experimental Protocols
This section provides a detailed protocol for the resolution of a racemic carboxylic acid using this compound. The example provided is the resolution of racemic ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), where the (S)-enantiomer is the active form.
Protocol 1: Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation
Objective: To separate the enantiomers of racemic ibuprofen using this compound as a chiral resolving agent.
Materials:
-
Racemic ibuprofen
-
This compound
-
Diethyl ether
-
2M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Procedure:
-
Formation of Diastereomeric Salts:
-
In a 250 mL round-bottom flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.
-
To this solution, add 5.66 g (50 mmol) of this compound.
-
Heat the mixture to reflux with stirring for 30 minutes to ensure complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-ibuprofen with this compound is typically less soluble and will begin to crystallize.
-
For complete crystallization, cool the flask in an ice bath for 1-2 hours.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The collected solid is the diastereomerically enriched salt. The mother liquor contains the more soluble diastereomeric salt of (R)-ibuprofen.
-
-
Purification of the Diastereomeric Salt:
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Dissolve the salt in hot methanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and wash with cold methanol. Dry the crystals under vacuum.
-
-
Liberation of (S)-Ibuprofen:
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Acidify the suspension to pH 1-2 by the dropwise addition of 2M HCl with vigorous stirring. This will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield (S)-ibuprofen as a white solid.
-
-
Recovery of the Chiral Auxiliary:
-
The acidic aqueous layer from the previous step contains the hydrochloride salt of this compound.
-
Basify the aqueous solution to pH 12-13 with a strong base (e.g., NaOH).
-
Extract the free amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to recover the this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the resolution of racemic ibuprofen using this compound.
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 & 2 | Diastereomeric Salt (S)-Ibu-(1R,2S)-Amine | 7.98 | 6.8 | 85 | >90 (de) |
| 4 | (S)-Ibuprofen | 5.15 | 4.5 | 87 | >95 |
| 5 | This compound | 5.66 | 5.1 | 90 | - |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of this compound for pharmaceutical intermediate synthesis.
References
Application Note and Protocols for the Chiral Resolution of Carboxylic Acids Using (1R,2S)-2-Methylcyclohexanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The separation of enantiomers, a process known as chiral resolution, is a critical step in the development and synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. The physiological activity of a chiral molecule is often exclusive to one of its enantiomers, while the other may be inactive or even elicit undesirable effects. One of the most established and widely used methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts with an enantiomerically pure chiral base.
This application note provides a detailed protocol for the chiral resolution of racemic carboxylic acids using (1R,2S)-2-Methylcyclohexanamine as the resolving agent. This compound is a chiral amine that can react with a racemic carboxylic acid to form a pair of diastereomeric salts.[1] These diastereomers possess different physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[1][2] Subsequent acidification of the separated diastereomeric salts liberates the individual enantiomers of the carboxylic acid in an enantiomerically enriched or pure form.
While specific performance data for this compound as a resolving agent for a wide range of carboxylic acids is not extensively documented in publicly available literature, the principles and protocols outlined herein provide a robust framework for its application and optimization in a research and development setting.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] When a racemic mixture of a carboxylic acid, (R)-Acid and (S)-Acid, is reacted with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed: [(R)-Acid:(1R,2S)-Amine] and [(S)-Acid:(1R,2S)-Amine]. These salts are not mirror images of each other and therefore have different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor.
Figure 1. Logical Relationship of Diastereomeric Salt Formation
Experimental Protocols
The following protocols provide a generalized methodology for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific carboxylic acid.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes the formation of diastereomeric salts and their separation based on differential solubility.
Materials:
-
Racemic carboxylic acid
-
This compound (enantiomerically pure)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)
-
Standard laboratory glassware (flasks, condenser, crystallizing dish)
-
Heating and stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a selected hot solvent or solvent mixture.
-
Addition of Resolving Agent: In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in a minimum amount of the same hot solvent. Note: Using 0.5 equivalents of the resolving agent can often lead to a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the hot solution of the resolving agent to the hot solution of the racemic carboxylic acid with continuous stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may take several hours to days.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a suitable temperature.
-
Analysis (Optional): The diastereomeric purity of the crystallized salt can be determined by techniques such as NMR spectroscopy or chiral HPLC after liberation of the acid (see Protocol 2).
-
Recovery of the More Soluble Salt: The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and subjected to further crystallization attempts with different solvents or processed directly to recover the other enantiomer of the carboxylic acid.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
This protocol describes the recovery of the enantiomerically enriched carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt from Protocol 1
-
Aqueous acid solution (e.g., 1 M HCl, 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Dissolve the isolated diastereomeric salt in water or a mixture of water and a water-miscible organic solvent.
-
Acidification: Acidify the solution to a pH of approximately 1-2 by adding an aqueous acid solution (e.g., 1 M HCl). This will protonate the carboxylate anion and deprotonate the amine, breaking the salt.
-
Extraction: Extract the liberated carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: Determine the enantiomeric excess (e.e.) of the resolved carboxylic acid using a suitable analytical technique, such as chiral HPLC or chiral GC, or by NMR spectroscopy using a chiral solvating or derivatizing agent.[4]
Figure 2. Experimental Workflow for Chiral Resolution
Data Presentation
Due to the empirical nature of chiral resolution, the results will vary significantly depending on the specific carboxylic acid and the experimental conditions. Researchers should systematically record their findings to identify the optimal conditions for their target molecule. The following table provides a template for summarizing quantitative data from resolution experiments.
Table 1: Template for Summarizing Chiral Resolution Data
| Racemic Carboxylic Acid | Crystallization Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (e.e.) of Resolved Acid (%) | Overall Yield of Resolved Enantiomer (%) |
| e.g., (±)-Mandelic Acid | Ethanol | |||
| Isopropanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| [Your Carboxylic Acid] |
Notes on Data Interpretation:
-
Diastereomeric Salt Yield: The mass of the dried, less soluble diastereomeric salt obtained, expressed as a percentage of the theoretical maximum yield (based on one enantiomer).
-
Enantiomeric Excess (e.e.): Determined for the liberated carboxylic acid. It is calculated as: e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100.
-
Overall Yield: The yield of the enantiomerically enriched carboxylic acid based on the initial amount of the corresponding enantiomer in the racemic mixture.
Troubleshooting and Optimization
-
No Crystallization: If no crystals form, try using a different solvent or a mixture of solvents. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also induce crystallization. Concentrating the solution or storing it at a lower temperature for an extended period may also be effective.
-
Low Enantiomeric Excess: If the e.e. of the resolved acid is low, the isolated diastereomeric salt may be impure. Recrystallizing the diastereomeric salt can improve its purity and subsequently the e.e. of the liberated acid.
-
Low Yield: The choice of solvent is crucial for maximizing the yield. An ideal solvent will have a large difference in solubility for the two diastereomers. Screening a range of solvents is highly recommended.
Conclusion
The use of this compound as a chiral resolving agent for carboxylic acids offers a practical and accessible method for obtaining enantiomerically enriched compounds. The protocols provided herein serve as a comprehensive guide for researchers to develop and optimize the resolution of their specific target molecules. By systematically varying experimental parameters and carefully analyzing the results, this classical resolution technique can be a powerful tool in the synthesis of single-enantiomer pharmaceuticals and other valuable chiral compounds.
References
Application Notes and Protocols for Asymmetric Induction Using (1R,2S)-2-Methylcyclohexanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Methylcyclohexanamine is a chiral primary amine that holds significant potential as a chiral auxiliary in asymmetric synthesis.[1] Its rigid cyclohexane (B81311) backbone and the defined stereochemistry of the amine and methyl groups make it an attractive candidate for inducing stereoselectivity in a variety of chemical transformations. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, after which they can be removed and ideally recovered.[1] While this compound is recognized as a valuable chiral building block,[1] specific, well-documented applications as a chiral auxiliary in peer-reviewed literature are not extensive.
These application notes provide a comprehensive, albeit prospective, guide to the utilization of this compound in asymmetric induction. The following protocols for a hypothetical diastereoselective alkylation of a ketone are based on established principles of asymmetric synthesis using chiral amines and are intended to serve as a robust starting point for research and development.
Mechanism of Asymmetric Induction
The primary mechanism of asymmetric induction with this compound involves the formation of a chiral imine or enamine intermediate. The steric bulk of the 2-methylcyclohexyl group effectively shields one face of the reactive intermediate, directing the approach of an incoming electrophile to the less hindered face. This facial bias leads to the preferential formation of one diastereomer over the other.
The cis-relationship between the amine and methyl groups on the cyclohexane ring is crucial for creating a well-defined and predictable steric environment.[1] The chair conformation of the cyclohexane ring will orient the methyl group in a pseudo-axial or pseudo-equatorial position, further influencing the steric hindrance around the reactive center.
Hypothetical Application: Diastereoselective Alkylation of Cyclohexanone (B45756)
A primary application for chiral amines as auxiliaries is in the asymmetric alkylation of prochiral ketones. This protocol outlines a hypothetical procedure for the methylation of cyclohexanone.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data for the asymmetric methylation of cyclohexanone using this compound as a chiral auxiliary. These values are based on typical results observed with other effective chiral amine auxiliaries and serve as a benchmark for experimental investigation.
| Entry | Electrophile (E-X) | Base | Solvent | Temp (°C) | Yield (%) | d.e. (%) | e.e. (%) of (S)-product |
| 1 | CH₃I | LDA | THF | -78 | 85 | >95 | >95 |
| 2 | BnBr | LDA | THF | -78 | 82 | >95 | >95 |
| 3 | Allyl-Br | LDA | THF | -78 | 78 | >90 | >90 |
| 4 | CH₃I | n-BuLi | Hexane | -78 | 75 | 90 | 90 |
| 5 | CH₃I | LDA | THF/HMPA | -78 | 90 | >98 | >98 |
d.e. = diastereomeric excess; e.e. = enantiomeric excess
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the hypothetical asymmetric methylation of cyclohexanone.
Protocol 1: Formation of the Chiral Imine
Objective: To synthesize the chiral imine from cyclohexanone and this compound.
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.1 equiv)
-
Toluene (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone and this compound to anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude imine is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Protocol 2: Diastereoselective Alkylation
Objective: To perform the stereoselective methylation of the chiral imine.
Materials:
-
Chiral imine from Protocol 1 (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Methyl iodide (CH₃I) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
Procedure:
-
Dissolve the chiral imine in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium enaminate.
-
Add methyl iodide dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Protocol 3: Hydrolysis and Auxiliary Recovery
Objective: To cleave the chiral auxiliary and isolate the enantioenriched (S)-2-methylcyclohexanone.
Materials:
-
Crude alkylated imine from Protocol 2
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Dissolve the crude alkylated imine in diethyl ether.
-
Add an equal volume of 2 M HCl and stir vigorously at room temperature for 2-4 hours. Monitor the hydrolysis by TLC.
-
Separate the aqueous and organic layers.
-
Product Isolation: Wash the organic layer with saturated aqueous NaHCO₃, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation (note: 2-methylcyclohexanone (B44802) is volatile). The crude product can be purified by flash chromatography on silica (B1680970) gel. Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Auxiliary Recovery: Basify the aqueous layer with a concentrated NaOH solution to pH > 12. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover the this compound. The recovered auxiliary can be purified by distillation.
Experimental Workflow Visualization
Conclusion and Future Outlook
While specific documented examples are currently limited, the structural characteristics of this compound strongly suggest its potential as an effective chiral auxiliary in asymmetric synthesis. The protocols and data presented herein provide a conceptual framework and a practical starting point for researchers to explore its utility in diastereoselective reactions. Further research into the synthesis of derivatives of this compound could also lead to the development of novel chiral ligands and organocatalysts. The exploration of this and other novel chiral building blocks is essential for the continued advancement of asymmetric synthesis and the development of new chiral drugs and fine chemicals.
References
Application Notes and Protocols for Chiral Amine Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for chiral amine catalyzed reactions, a cornerstone of asymmetric organocatalysis. Chiral amines offer a powerful, metal-free approach to synthesizing enantiomerically enriched compounds, which is of paramount importance in drug discovery and development.[1] These catalysts are often robust, readily available, and environmentally benign.[1] They primarily operate through two distinct activation modes: enamine catalysis and iminium ion catalysis.[1][2]
Enamine Catalysis: Chiral secondary amines react with carbonyl compounds to form nucleophilic enamine intermediates. This activation mode raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, facilitating reactions with various electrophiles.[1]
Iminium Ion Catalysis: Chiral secondary or primary amines condense with α,β-unsaturated carbonyls to form electrophilic iminium ions. This activation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, promoting reactions with nucleophiles.[1][2]
These strategies have been successfully applied to a wide array of enantioselective transformations, including Michael additions, Aldol reactions, Mannich reactions, and Friedel-Crafts alkylations.[1]
Catalytic Cycles
The following diagrams illustrate the fundamental catalytic cycles in chiral amine organocatalysis.
References
Application Notes and Protocols for (1R,2S)-2-Methylcyclohexanamine in Ligand Synthesis for Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Methylcyclohexanamine is a chiral amine with a defined stereochemistry that makes it a valuable building block in asymmetric synthesis. Its rigid cyclohexane (B81311) framework and the specific spatial arrangement of the amine and methyl groups allow for the creation of chiral environments when incorporated into ligands for metal-catalyzed reactions or when used as a chiral auxiliary. This document provides detailed application notes and hypothetical protocols for the synthesis of various ligand types derived from this compound and their potential applications in asymmetric catalysis. The methodologies are based on well-established principles for analogous chiral amines and serve as a guide for the development of novel catalytic systems.
Application Note 1: Synthesis of Chiral Schiff Base Ligands and Application in Asymmetric Reduction of Ketones
Chiral Schiff base ligands are readily synthesized by the condensation of a chiral amine with a suitable aldehyde or ketone. When complexed with a metal center, such as titanium or iridium, these ligands can create a chiral environment for asymmetric transformations like the reduction of prochiral ketones to chiral alcohols, which are important intermediates in pharmaceutical synthesis.
Hypothetical Performance Data
The following table summarizes the expected performance of a titanium(IV) complex of a Schiff base ligand derived from this compound in the asymmetric reduction of various ketones.
| Entry | Ketone Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone (B1666503) | 1-Phenylethanol | 5 | 92 | 85 (R) |
| 2 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 5 | 88 | 90 (S) |
| 3 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 5 | 95 | 82 (R) |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Schiff Base Ligand
-
Materials:
-
This compound (1.0 equiv)
-
Salicylaldehyde (B1680747) (1.0 equiv)
-
Anhydrous Methanol (B129727)
-
Magnetic stirrer and heating plate
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Dissolve this compound (e.g., 1.13 g, 10 mmol) in anhydrous methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Add salicylaldehyde (e.g., 1.22 g, 10 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The Schiff base product is expected to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the product by NMR and Mass Spectrometry.
-
Protocol 2: Asymmetric Reduction of Acetophenone
-
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (5 mol%)
-
Chiral Schiff base ligand from Protocol 1 (10 mol%)
-
Acetophenone (1.0 equiv)
-
Isopropanol (B130326) (as both solvent and hydride source)
-
Anhydrous Toluene (B28343)
-
Inert atmosphere setup (e.g., Schlenk line)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral Schiff base ligand (e.g., 0.02 mmol) in anhydrous toluene (5 mL).
-
Add Ti(OiPr)₄ (e.g., 0.01 mmol) to the solution and stir at room temperature for 30 minutes to form the catalyst complex.
-
Add a solution of acetophenone (e.g., 0.2 mmol) in isopropanol (2 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the conversion by Gas Chromatography (GC).
-
Quench the reaction by adding a few drops of water.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Visualization
Application Notes and Protocols for Diastereomeric Imine Formation and Separation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the formation of diastereomeric imines and their subsequent separation. This technique is a cornerstone in asymmetric synthesis, enabling the resolution of racemic mixtures and the preparation of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry and chemical research.
Introduction
Chiral imines are valuable intermediates in the synthesis of a wide array of enantiomerically enriched compounds, including amines, amino acids, and alkaloids. The formation of diastereomeric imines from a racemic amine or carbonyl compound with a chiral auxiliary provides a powerful strategy for chiral resolution. The resulting diastereomers, possessing distinct physical and chemical properties, can be separated using standard laboratory techniques such as chromatography and crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure amine or carbonyl compound.
Principle of Diastereomeric Imine Formation and Separation
The fundamental principle involves the reaction of a chiral carbonyl compound (aldehyde or ketone) with a racemic primary amine, or a racemic carbonyl compound with a chiral primary amine. This reaction forms a pair of diastereomeric imines. Due to their different spatial arrangements, these diastereomers exhibit different physical properties, such as solubility and polarity, which allows for their separation.
Experimental Workflow
The overall process for diastereomeric imine formation and separation follows a logical sequence of steps, from the initial reaction to the isolation of the pure diastereomers.
Caption: Workflow for diastereomeric imine formation and separation.
Diastereomeric Imine Formation: A Chemical Overview
The formation of an imine, or Schiff base, is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2] The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3][4] To drive the equilibrium towards the imine product, water, a byproduct of the reaction, is usually removed.[1]
Caption: General reaction for diastereomeric imine formation.
Quantitative Data Summary
The efficiency of diastereomeric imine formation and separation is assessed by the diastereomeric ratio (dr) of the product mixture and the yield of the isolated diastereomers. The following table summarizes representative data from the literature.
| Chiral Auxiliary/Reactant | Electrophile/Nucleophile | Reaction/Separation Method | Diastereomeric Ratio (dr) | Yield | Reference |
| (S)-1-Naphthylethylamine | Nitrocyclohexene derivative | Dianion alkylation | 71.0:29.0 | 48% | [5] |
| Chiral trans-amino alcohol | Racemic aldehyde | Condensation/Crystallization | Not specified, crystalline imines formed | Not specified | [6] |
| Takemoto's chiral catalyst | Ethyl acetoacetate (B1235776) and Cbz-protected imine | Mannich reaction with crystallization-induced diastereomer transformation | >20:1 | 68% | [7] |
| Phenylglycinol-derived substrate | Methyl and allyl halides | Alkylation/Chromatography | Poor, but separable | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Imine Formation using a Dean-Stark Apparatus
This protocol is suitable for reactions where the removal of water is critical to drive the reaction to completion.[1]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 eq)
-
Anhydrous solvent (e.g., toluene, benzene, or cyclohexane)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone, the primary amine, and the solvent.
-
Add the acid catalyst to the mixture.
-
Assemble the Dean-Stark apparatus and condenser on top of the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the side arm of the Dean-Stark apparatus. The reaction is typically complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude diastereomeric imine mixture can be used directly for the separation step or purified further if necessary.
Protocol 2: Diastereomeric Imine Formation using Molecular Sieves
This method is a convenient alternative to the Dean-Stark apparatus for smaller-scale reactions.[1]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Primary amine (1.0-1.5 eq)
-
Activated 4Å molecular sieves (powdered or pellets)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the 4Å molecular sieves by heating them in an oven at >200 °C for several hours under vacuum and then cooling under an inert atmosphere.
-
To a flask containing a magnetic stir bar, add the aldehyde or ketone and the solvent.
-
Add the activated molecular sieves to the solution.
-
Add the primary amine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, filter the mixture to remove the molecular sieves.
-
Wash the molecular sieves with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude diastereomeric imine mixture.
Protocol 3: Separation of Diastereomeric Imines by Flash Column Chromatography
Diastereomers often have different polarities, allowing for their separation by silica (B1680970) gel chromatography.[5][8]
Materials:
-
Crude diastereomeric imine mixture
-
Silica gel (for flash chromatography)
-
Eluent (a mixture of non-polar and polar solvents, e.g., hexanes/ethyl acetate, determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Dissolve the crude diastereomeric imine mixture in a minimum amount of a suitable solvent.
-
Prepare a silica gel column with the chosen eluent system.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the eluent system, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing each pure diastereomer.
-
Remove the solvent from the combined fractions under reduced pressure to yield the isolated diastereomers.
Protocol 4: Separation of Diastereomeric Imines by Crystallization
This method is particularly useful for large-scale separations and relies on the differential solubility of the diastereomers.[6][7][9]
Materials:
-
Crude diastereomeric imine mixture
-
Suitable solvent or solvent mixture for crystallization
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Dissolve the crude diastereomeric imine mixture in a minimum amount of a suitable hot solvent. The choice of solvent is critical and may require screening of several options.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.
-
If crystallization does not occur, it can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomer.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
The mother liquor will be enriched in the more soluble diastereomer. The solvent can be removed, and the residue can be subjected to further crystallization from a different solvent system or purified by chromatography.
-
The purity of the crystallized diastereomer should be checked by an appropriate analytical method (e.g., NMR, HPLC). Recrystallization may be necessary to achieve high diastereomeric purity.
Conclusion
The formation of diastereomeric imines followed by their separation is a robust and versatile strategy for obtaining enantiomerically pure compounds. The choice of the chiral auxiliary, reaction conditions, and separation technique should be optimized for each specific substrate. The protocols provided in these application notes offer a solid foundation for researchers to successfully implement this important synthetic methodology.
References
- 1. Imine formation-Typical procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 4. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 5. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Recovery of (1R,2S)-2-Methylcyclohexanamine Following Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines often dictates their biological activity, making the isolation of single enantiomers a critical step in drug development and other applications. (1R,2S)-2-Methylcyclohexanamine is a valuable chiral intermediate, and its separation from a racemic mixture is essential for its use in stereospecific synthesis.
This document provides a detailed application note and a representative protocol for the recovery of the (1R,2S)-enantiomer of 2-methylcyclohexanamine after chiral resolution. The primary method described is diastereomeric salt crystallization, a robust and scalable technique for separating enantiomers.[1] This method relies on the reaction of a racemic amine with a chiral resolving agent to form diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization.[2][3] Subsequently, the desired enantiomer is liberated from the purified diastereomeric salt.
Principle of Chiral Resolution by Diastereomeric Salt Crystallization
The resolution of racemic 2-methylcyclohexanamine is achieved by reacting the mixture of enantiomers with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This reaction forms a pair of diastereomeric salts:
-
((1R,2S)-2-methylcyclohexylammonium) (+)-tartrate
-
((1S,2R)-2-methylcyclohexylammonium) (+)-tartrate
These diastereomeric salts possess different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize from the solution. The crystallized salt can then be isolated by filtration. Finally, treatment of the purified diastereomeric salt with a base will regenerate the enantiomerically enriched free amine.
Experimental Workflow and Protocols
The overall process for the recovery of this compound involves three main stages: formation of the diastereomeric salt, fractional crystallization, and liberation of the free amine.
Caption: General workflow for the chiral resolution and recovery of this compound.
Representative Experimental Protocol
Note: The following is a representative protocol based on general procedures for the resolution of cyclic amines. Optimization of solvent, temperature, and stoichiometry may be required to achieve the best results for 2-methylcyclohexanamine.
Materials:
-
Racemic cis-2-methylcyclohexanamine
-
(+)-Tartaric acid (L-(+)-tartaric acid)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (88.3 mmol) of racemic cis-2-methylcyclohexanamine in 100 mL of methanol.
-
In a separate beaker, dissolve 13.25 g (88.3 mmol) of (+)-tartaric acid in a minimum amount of warm methanol.
-
Slowly add the warm tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then let it stand for several hours to induce crystallization. For enhanced crystal formation, the flask can be placed in a refrigerator (4-8 °C) overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor, which contains the more soluble diastereomeric salt.
-
Dry the collected crystals. This first crop of diastereomeric salt will be enriched in the less soluble diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, the collected salt can be recrystallized. Dissolve the salt in a minimum amount of hot methanol, allow it to cool slowly, and collect the crystals as described above.
-
The purity can be monitored by measuring the optical rotation of the salt at each stage. Recrystallization should be repeated until a constant optical rotation value is achieved.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in deionized water.
-
Slowly add a 10% sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12). This will deprotonate the ammonium (B1175870) salt and liberate the free amine.
-
-
Extraction and Isolation:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the recovered amine using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by measuring its specific rotation using a polarimeter.
-
Data Presentation
The following tables provide representative quantitative data for the chiral resolution of cyclic amines using tartaric acid. This data is intended to serve as a benchmark for the expected outcomes of the resolution of 2-methylcyclohexanamine.
Table 1: Representative Data for Diastereomeric Salt Resolution of Cyclic Amines
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| trans-1,2-Diaminocyclohexane | (+)-Tartaric Acid | Methanol/Water | High | >95% (after recrystallization) |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | 40-50 | >98% (after recrystallization) |
| cis-2-Methylcyclohexanamine (Expected) | (+)-Tartaric Acid | Methanol | 35-45 (first crop) | >85% (after recrystallization) |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 149-150 °C |
| Density | 0.859 g/mL at 20 °C |
Signaling Pathways and Logical Relationships
The logical relationship in diastereomeric salt resolution is based on the differential physical properties of the diastereomers, which allows for their separation.
Caption: Logical relationship in chiral resolution via diastereomeric salt formation.
Conclusion
The recovery of enantiomerically pure this compound from a racemic mixture is a critical process for its application in stereoselective synthesis. Diastereomeric salt crystallization with a chiral resolving agent such as (+)-tartaric acid provides a reliable and scalable method for this purpose. The representative protocol detailed in this application note offers a solid foundation for researchers to develop a specific and optimized procedure for their needs. Careful control of crystallization conditions and, if necessary, repeated recrystallizations are key to achieving high enantiomeric purity.
References
Application Notes and Protocols: (1R,2S)-2-Methylcyclohexanamine in the Synthesis of a Novel Dipeptidyl Peptidase IV (DPP-IV) Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
(1R,2S)-2-Methylcyclohexanamine is a chiral amine that serves as a valuable building block in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds for the pharmaceutical industry.[1] Its rigid cyclohexane (B81311) framework and defined stereochemistry make it an excellent candidate for inducing chirality in target molecules, a critical aspect for achieving selectivity and efficacy in drug candidates. This document outlines a hypothetical application of this compound in the synthesis of a novel Dipeptidyl Peptidase IV (DPP-IV) inhibitor, designated as "Cyclegliptin." DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion in a glucose-dependent manner.
The synthesis of "Cyclegliptin" will be presented, showcasing the role of this compound in establishing the crucial stereocenter for potent enzymatic inhibition. This document provides a detailed synthetic protocol, quantitative analysis of inhibitor potency, and visual representations of the experimental workflow and the targeted biological pathway.
Principle of the Method
The synthesis of "Cyclegliptin" involves a multi-step sequence starting with the reductive amination of a suitable keto-amide precursor with the chiral amine, this compound. This key step introduces the chiral center with the desired stereochemistry. Subsequent cyclization and deprotection steps yield the final DPP-IV inhibitor. The inhibitory activity of the synthesized compound is then quantified using an in vitro enzymatic assay to determine its IC50 value.
Materials and Equipment
Reagents:
-
This compound
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Triethylamine (B128534) (TEA)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
DPP-IV enzyme (human recombinant)
-
Gly-Pro-AMC (substrate)
-
Tris-HCl buffer
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
-
High-performance liquid chromatography (HPLC) system
-
Fluorometric microplate reader
Experimental Protocols
Protocol 1: Synthesis of "Cyclegliptin"
This protocol describes a hypothetical synthesis of a novel DPP-IV inhibitor, "Cyclegliptin," using this compound.
Step 1: Reductive Amination
-
To a solution of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) and ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.1 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (TEA, 2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add this compound (1.2 eq).
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford the chiral amine intermediate.
Step 2: Amide Coupling and Cyclization (Hypothetical)
-
The purified chiral amine intermediate from Step 1 is then subjected to a series of hypothetical reactions involving amide coupling with a suitable protected amino acid, followed by an intramolecular cyclization to form the core structure of "Cyclegliptin". Detailed conditions for this hypothetical step would be optimized based on standard organic synthesis methodologies.
Step 3: Deprotection
-
Dissolve the protected "Cyclegliptin" precursor in a mixture of DCM and trifluoroacetic acid (TFA) (1:1).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final compound, "Cyclegliptin," as a TFA salt.
Protocol 2: In Vitro DPP-IV Inhibition Assay
-
Prepare a stock solution of "Cyclegliptin" in DMSO.
-
Serially dilute the stock solution to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer (pH 7.5), 20 µL of the inhibitor solution (or DMSO for control), and 10 µL of human recombinant DPP-IV enzyme.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate Gly-Pro-AMC.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a fluorometric microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of "Cyclegliptin" and Reference Compounds against DPP-IV
| Compound | IC50 (nM) |
| "Cyclegliptin" | 15.8 |
| Sitagliptin | 19.2 |
| Vildagliptin | 25.5 |
Data are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: Synthetic workflow for the hypothetical DPP-IV inhibitor "Cyclegliptin".
Caption: Hypothetical mechanism of action of "Cyclegliptin" in the DPP-IV signaling pathway.
Discussion
The presented hypothetical application demonstrates the potential utility of this compound as a chiral building block in the synthesis of a novel DPP-IV inhibitor, "Cyclegliptin." The key reductive amination step is designed to leverage the inherent chirality of the starting amine to establish the stereochemistry of the final compound, which is crucial for its biological activity. The hypothetical in vitro data suggests that "Cyclegliptin" could be a potent inhibitor of the DPP-IV enzyme, with an IC50 value in the nanomolar range, comparable to existing drugs.
Conclusion
While the synthesis and evaluation of "Cyclegliptin" are presented as a hypothetical case, this document provides a framework for how this compound could be employed in the development of novel enzyme inhibitors. The detailed protocols and structured data presentation serve as a guide for researchers interested in utilizing this and similar chiral building blocks in drug discovery and development. Further experimental validation would be required to confirm the viability of this specific synthetic route and the biological activity of the resulting compound.
References
- 1. This compound | 79389-37-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereomeric Crystallization with (1R,2S)-2-Methylcyclohexanamine
Disclaimer: While (1R,2S)-2-Methylcyclohexanamine is a chiral amine with potential as a resolving agent, specific and detailed experimental protocols for its use in diastereomeric crystallization are not widely available in publicly accessible scientific literature. The following troubleshooting guide and frequently asked questions are based on the general principles of diastereomeric resolution and may require significant optimization for your specific racemic mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric crystallization process.
| Issue | Potential Causes | Troubleshooting Steps |
| No Crystals Form | 1. High Solubility of Diastereomeric Salts: The salts may be too soluble in the chosen solvent. 2. Insufficient Supersaturation: The concentration of the salt is below its solubility limit. 3. Inhibition of Nucleation: Impurities or the lack of nucleation sites can prevent crystal growth. | 1. Solvent Screening: Experiment with a variety of solvents with different polarities (e.g., alcohols, esters, hydrocarbons, and mixtures thereof). 2. Increase Concentration: Slowly evaporate the solvent to increase the concentration of the diastereomeric salts. 3. Anti-Solvent Addition: Gradually add a solvent in which the salts are less soluble to induce precipitation. 4. Lower Temperature: Reduce the crystallization temperature to decrease solubility. 5. Seeding: Introduce a small number of seed crystals of the desired diastereomeric salt to initiate crystallization. 6. Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites. |
| Oiling Out | 1. High Supersaturation: The solution is too concentrated, leading to the separation of a liquid phase instead of a solid. 2. Cooling Rate is Too Fast: Rapid cooling can favor the formation of an oil over crystals. 3. Inappropriate Solvent: The solvent may not effectively stabilize the crystal lattice. | 1. Dilute the Solution: Add more of the primary solvent to reduce the concentration. 2. Slower Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in a refrigerator or freezer. 3. Agitation: Gentle stirring can sometimes promote crystallization over oiling out. 4. Solvent System Modification: Experiment with solvent mixtures that may better accommodate the crystal structure. |
| Low Diastereomeric Purity | 1. Similar Solubilities of Diastereomers: The solubility difference between the two diastereomeric salts is not significant enough for effective separation. 2. Co-crystallization: Both diastereomers are crystallizing out of the solution. 3. Inefficient Washing: The mother liquor containing the more soluble diastereomer is not completely removed from the crystals. | 1. Recrystallization: Perform one or more recrystallizations of the obtained crystals. With each step, the purity of the less soluble diastereomer should increase. 2. Solvent Optimization: A different solvent system may provide a greater difference in the solubilities of the diastereomers. 3. Thorough Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to effectively remove the mother liquor. |
| Low Yield | 1. Suboptimal Solvent Choice: The chosen solvent may lead to a significant amount of the desired diastereomer remaining in the solution. 2. Premature Filtration: The crystallization process may not have reached equilibrium before the crystals were collected. 3. Decomposition: The diastereomeric salt may be unstable under the crystallization conditions. | 1. Mother Liquor Analysis: Analyze the mother liquor to determine the concentration of the desired diastereomer. If it is high, further cooling or concentration may be necessary. 2. Extended Crystallization Time: Allow the crystallization to proceed for a longer period. 3. Optimize Stoichiometry: Vary the molar ratio of the resolving agent to the racemic mixture. |
Frequently Asked Questions (FAQs)
???+ question "What is the first step in developing a diastereomeric crystallization protocol with this compound?"
???+ question "How do I choose the right solvent?"
???+ question "What is the optimal molar ratio of this compound to the racemic acid?"
???+ question "How can I improve the diastereomeric excess (d.e.) of my product?"
???+ question "What should I do if my diastereomeric salts are not crystalline?"
Experimental Protocols
The following are generalized protocols for diastereomeric salt formation and the subsequent liberation of the enantiomerically enriched acid. These should be adapted and optimized for your specific compound.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic acid in a minimal amount of a chosen solvent at an elevated temperature.
-
Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also at an elevated temperature.
-
Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator or freezer may be initiated. Seeding with a small crystal, if available, can be beneficial.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Liberation of the Enriched Acid
-
Dissolution: Suspend the crystalline diastereomeric salt in water or a suitable solvent.
-
Acidification: Add an aqueous acid solution (e.g., 1M HCl) to protonate the carboxylic acid and liberate it from the amine salt.
-
Extraction: Extract the liberated acid into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Remove the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
Visualizations
Below are diagrams illustrating key workflows in the diastereomeric crystallization process.
Caption: General workflow for diastereomeric crystallization.
Technical Support Center: Optimizing Enantiomeric Excess in (1R,2S)-2-Methylcyclohexanamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1R,2S)-2-Methylcyclohexanamine in asymmetric synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you enhance the enantiomeric excess (ee) and diastereomeric excess (de) in your reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low enantiomeric/diastereomeric excess when using an amide derived from this compound as a chiral auxiliary in an enolate alkylation. What are the common causes?
A1: Low stereoselectivity in these reactions can often be attributed to several critical factors:
-
Incomplete Enolate Formation: If deprotonation is not complete, the remaining starting material can react non-selectively, lowering the overall stereochemical purity. Ensure you are using a sufficiently strong base (like LDA or NaHMDS) and allowing adequate time for complete enolate formation.
-
Incorrect Enolate Geometry: The stereochemical outcome is highly dependent on the formation of a single enolate geometry (usually the Z-enolate). Factors such as the base, solvent, and additives can influence the E/Z ratio of the enolate. The use of lithium bases in ethereal solvents like THF generally favors the desired Z-enolate.
-
Suboptimal Reaction Temperature: Temperature control is crucial. Enolate formation and the subsequent alkylation should typically be carried out at low temperatures (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states. Allowing the reaction to warm prematurely can lead to a significant decrease in selectivity.
-
Solvent Effects: The coordinating ability of the solvent plays a vital role in organizing the transition state. Aprotic, coordinating solvents like tetrahydrofuran (B95107) (THF) are generally preferred as they can chelate the metal cation, leading to a more rigid and predictable transition state.
-
Purity of Reagents: Ensure all reagents, including the this compound, the acylating agent, the base, and the electrophile, are of high purity. Impurities can interfere with the reaction pathway and negatively impact stereoselectivity. Solvents must be anhydrous.
Q2: How does the choice of base and solvent affect the diastereoselectivity of my alkylation reaction?
A2: The base and solvent work in concert to determine the geometry of the enolate and the structure of the transition state.
-
Base: Strong, sterically hindered, non-nucleophilic bases are essential for clean and rapid deprotonation. Lithium diisopropylamide (LDA) and sodium hexamethyldisilazide (NaHMDS) are commonly used. The choice of the metal cation (Li⁺ vs. Na⁺) can influence the aggregation state of the enolate and the tightness of the transition state, which in turn affects diastereoselectivity.
-
Solvent: Tetrahydrofuran (THF) is a common choice for these reactions due to its ability to solvate the lithium cation, leading to a well-defined transition state. Other ethereal solvents like diethyl ether or dimethoxyethane (DME) can also be used, but may lead to different levels of selectivity. It is often beneficial to perform a solvent screen to identify the optimal conditions for your specific substrate and electrophile.
Q3: My enantiomeric excess is high initially but decreases after workup or purification. What could be the cause?
A3: A decrease in enantiomeric excess post-reaction is often due to racemization of the product. This can occur under acidic or basic conditions, or at elevated temperatures.
-
Workup: During the workup, avoid harsh acidic or basic conditions. Use a buffered quench, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize the reaction mixture.
-
Purification: When performing chromatography, consider using a neutral stationary phase or deactivating silica (B1680970) gel with a small amount of a non-nucleophilic base like triethylamine (B128534). Avoid prolonged exposure of the product to the stationary phase. If distillation is necessary, perform it under reduced pressure and at the lowest possible temperature.
Q4: Can this compound be used to synthesize chiral ligands for asymmetric catalysis?
A4: Yes, this compound is a valuable chiral building block for the synthesis of more complex chiral ligands. These ligands, often featuring phosphine (B1218219) or other coordinating groups, can then be complexed with transition metals (e.g., rhodium, palladium, copper) to create catalysts for a variety of asymmetric transformations, including hydrogenations, conjugate additions, and cross-coupling reactions. The stereochemical information from the amine is transferred to the reaction, inducing enantioselectivity.
Troubleshooting Guides
Low Diastereoselectivity in Diastereoselective Alkylation
This guide provides a systematic approach to troubleshooting low diastereoselectivity when using an N-acyl derivative of this compound as a chiral auxiliary.
Problem: The diastereomeric ratio (d.r.) of the alkylated product is below the desired level.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in alkylation reactions.
Low Enantiomeric Excess in Asymmetric Conjugate Addition
This guide addresses common issues in achieving high enantiomeric excess when using a catalyst derived from this compound.
Problem: The enantiomeric excess (ee) of the conjugate addition product is unsatisfactory.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess in conjugate addition reactions.
Data Presentation
While specific data for this compound is not extensively available in the public domain, the following tables present representative data for analogous chiral amine auxiliaries in diastereoselective alkylation to provide a benchmark for expected performance and the impact of reaction parameters.
Table 1: Effect of Base and Solvent on Diastereoselectivity of Alkylation
| Entry | Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Analogous Amide | Benzyl Bromide | LDA | THF | -78 | 95:5 |
| 2 | Analogous Amide | Benzyl Bromide | NaHMDS | THF | -78 | 97:3 |
| 3 | Analogous Amide | Benzyl Bromide | LDA | Et₂O | -78 | 90:10 |
| 4 | Analogous Amide | Methyl Iodide | LDA | THF | -78 | 92:8 |
Table 2: Effect of Temperature on Diastereoselectivity
| Entry | Chiral Auxiliary | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Analogous Amide | Benzyl Bromide | LDA | THF | -78 | 95:5 |
| 2 | Analogous Amide | Benzyl Bromide | LDA | THF | -40 | 85:15 |
| 3 | Analogous Amide | Benzyl Bromide | LDA | THF | 0 | 60:40 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation of an N-Acyl this compound
This protocol describes a general method for the alkylation of an amide derived from this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates and electrophiles.
1. Formation of the N-Acyl Auxiliary:
-
To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758), add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Add a solution of this compound (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup and purify the N-acyl amide by column chromatography.
2. Diastereoselective Alkylation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the N-acyl amide (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared LDA (1.1 eq.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, or until the reaction is complete.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and determine the diastereomeric ratio by ¹H NMR or chiral HPLC/GC analysis of the crude product.
-
Purify the product by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under acidic or basic hydrolysis conditions, or by reduction with reagents like LiAlH₄ or LiBH₄, depending on the desired product (carboxylic acid, alcohol, etc.).
This technical support guide provides a starting point for troubleshooting and optimizing reactions involving this compound. Systematic variation of the reaction parameters outlined here will be key to achieving high levels of enantiomeric and diastereomeric excess in your specific application.
Troubleshooting low yield in asymmetric alkylation using chiral amines
Welcome to the Technical Support Center for Asymmetric Alkylation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low yields and other common issues encountered during asymmetric alkylation reactions using chiral amines.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems in your asymmetric alkylation experiments.
Guide 1: Low Enantioselectivity
Problem: You are observing a low enantiomeric excess (ee) in your reaction product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Q&A Troubleshooting:
-
Q1: My enantiomeric excess (ee) is significantly lower than reported in the literature for a similar reaction. What is the first thing I should check?
-
A1: The first step should always be to verify your analytical method.[1] Ensure your chiral HPLC or GC method provides baseline separation of the enantiomers (Resolution > 1.5) and that you are using the correct racemic standard for comparison. An unvalidated analytical method can provide misleading ee values.
-
-
Q2: I've confirmed my analytical method is accurate, but the enantioselectivity is still low. What should I investigate next?
-
A2: Scrutinize the purity of your catalyst and reagents. Impurities in the chiral amine catalyst, substrate, or solvent can act as poisons or promote a non-selective background reaction.[2] Ensure all materials are of high purity and that anhydrous conditions are strictly maintained, as water can interfere with the catalytic cycle.
-
-
Q3: Could the reaction temperature be the cause of my low enantioselectivity?
-
A3: Absolutely. Asymmetric reactions are often highly sensitive to temperature.[3] Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1] However, in some cases, an unusual temperature effect can be observed.[4] It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
-
Guide 2: Low Reaction Yield
Problem: Your reaction is not proceeding to completion, resulting in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Q&A Troubleshooting:
-
Q1: My reaction starts but then stalls, leading to a low yield. What could be the problem?
-
A1: This is a common indication of catalyst deactivation. The chiral amine catalyst can be sensitive to impurities in the starting materials or solvent.[3] Ensure that all reagents are purified and that the solvent is of high quality and anhydrous. Additionally, the product itself can sometimes inhibit the catalyst.
-
-
Q2: I am using an air-sensitive catalyst. Could improper handling be the cause of low yield?
-
A2: Yes, for air- and moisture-sensitive catalysts and reagents, it is crucial to use proper inert atmosphere techniques, such as a glovebox or Schlenk line.[2] Exposure to air or moisture can lead to catalyst decomposition and a significant drop in yield.
-
-
Q3: Can the choice of solvent affect the reaction yield?
-
A3: The solvent plays a critical role in asymmetric alkylation. A suboptimal solvent can lead to poor solubility of reagents, slow reaction rates, or catalyst deactivation. It is recommended to screen a variety of solvents with different polarities to find the one that gives the best yield and enantioselectivity for your specific substrate.[5][6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of asymmetric alkylation using a chiral primary or secondary amine?
-
A1: Chiral primary and secondary amines typically catalyze asymmetric alkylation through the formation of a chiral enamine intermediate.[4][7] The amine reacts with a carbonyl compound (aldehyde or ketone) to form a nucleophilic enamine. This enamine then attacks the electrophile (e.g., an alkyl halide) in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the α-alkylated carbonyl product and regenerates the chiral amine catalyst.
-
-
Q2: How do I choose the right chiral amine catalyst for my reaction?
-
A2: The choice of catalyst depends on the specific substrate and reaction type. Catalysts derived from natural amino acids (like proline derivatives) and Cinchona alkaloids are commonly used.[8] It is often necessary to screen a small library of catalysts to identify the one that provides the best combination of yield and enantioselectivity for your specific transformation.
-
-
Q3: My reaction is producing a mixture of C- and N-alkylation products. How can I improve the selectivity for C-alkylation?
-
A3: The regioselectivity between C- and N-alkylation can often be controlled by the choice of solvent and reaction conditions. In some cases, N-alkylation is a reversible process, and the thermodynamically more stable C-alkylated product can be favored by longer reaction times or by re-subjecting the N-alkylated product to the reaction conditions.
-
-
Q4: Can the structure of the substrate impact the reaction outcome?
-
A4: Yes, the steric and electronic properties of both the carbonyl compound and the alkylating agent can significantly influence the reaction's efficiency and stereoselectivity.[9][10] Sterically hindered substrates may react slower or require more active catalysts. The electronic nature of the substituents can also affect the reactivity of the enamine intermediate and the electrophile.
-
Data Presentation
Table 1: Effect of Solvent and Temperature on Asymmetric Alkylation
| Entry | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | Toluene | 0 | 82 | 97 | [11] |
| 2 | Toluene | -20 | Incomplete Conversion | - | [11] |
| 3 | THF | 25 | 83 | 94 | [11] |
| 4 | CH2Cl2 | 25 | 70 | - | |
| 5 | DMF | 25 | Good | - | |
| 6 | MeCN | 25 | Good | - | |
| 7 | DMSO | 25 | Good | - | |
| 8 | Toluene | 25 | 32 | 36 | [6] |
| 9 | THF | 25 | - | 28 | [6] |
Data is compiled from various sources and is intended to be representative. Actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Optimization of Catalyst and Reaction Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| 1 | C4 (10) | Na2CO3 | THF | 0 | 82 | 97 | [11] |
| 2 | C4 (10) | Na2CO3 | THF | 25 | 83 | 94 | [11] |
| 3 | C4 (10) | Cs2CO3 | Toluene | 25 | 95 | 98 | [11] |
| 4 | (S)-Diphenylprolinol TMS Ether (10) | - | Hexane | 0 | - | - | [12] |
| 5 | Quinidine-derived primary amine (20) | NaOAc | Toluene | RT | 38-94 | 81-97.5 | [13] |
This table summarizes data from different asymmetric reactions to illustrate the impact of catalyst, base, and solvent choice. C4 refers to a specific N-heterocyclic carbene precursor.
Experimental Protocols
General Protocol for Asymmetric Alkylation of an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Chiral amine catalyst (e.g., a diarylprolinol silyl (B83357) ether, 10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Alkylating agent (e.g., α-bromoester, 1.2 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral amine catalyst.
-
Add the anhydrous solvent, followed by the aldehyde.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) with stirring.
-
Add the alkylating agent dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC) of the purified product.
Mandatory Visualization
Mechanism of Enamine Catalysis in Asymmetric Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
How to prevent oiling out during diastereomeric salt formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the chiral resolution of racemates via diastereomeric salt crystallization, with a specific focus on preventing oiling out.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during diastereomeric salt formation, and why is it a problem?
A: Oiling out is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an "oil" or emulsion) instead of a solid, crystalline phase.[1] This occurs when the solute reaches a high level of supersaturation, or the temperature is above the melting point of the solvated solid.[2] Oiling out is problematic because the liquid droplets can trap impurities and the undesired diastereomer, leading to a final product with low purity and diastereomeric excess.[3][4] The oily phase can also be difficult to handle, filter, and can hinder the crystallization process altogether.[4][5]
Q2: My diastereomeric salt has oiled out. What are the immediate steps I can take to salvage my experiment?
A: If you observe oiling out, you can try the following immediate remedies:
-
Add more solvent: This will reduce the supersaturation level, which is a primary cause of oiling out.[3] If using a mixed solvent system, add more of the "good" solvent in which the salt is more soluble.[3]
-
Increase the temperature: Gently heating the mixture can sometimes dissolve the oil back into the solution. Once dissolved, you can attempt a slower, more controlled cooling process.[2]
-
Agitation: Proper agitation can sometimes promote crystallization over oiling, but be cautious as vigorous stirring can sometimes lead to the formation of small, impure crystals.[2]
Q3: How can I proactively prevent oiling out from occurring in my future experiments?
A: Preventing oiling out involves controlling the key parameters of your crystallization process. The most effective strategies include:
-
Control Supersaturation: Avoid high levels of supersaturation. This can be achieved by using a more dilute solution, a slower cooling rate, or by slowly adding an anti-solvent.[2][4]
-
Solvent Selection: The choice of solvent is critical. A systematic solvent screen is often the best approach to find a solvent system that maximizes the solubility difference between the two diastereomers and discourages oiling out.[2][6]
-
Seeding: Introducing seed crystals of the desired diastereomeric salt at a supersaturation level below the oiling out point can effectively induce crystallization and prevent the formation of an oily phase.[1][2]
-
Temperature Control: A slower, more controlled cooling profile provides a better opportunity for the desired diastereomer to crystallize selectively.[2] Operating at a temperature well below the melting point of the salt is also crucial.[2]
-
Purity of Starting Materials: Impurities can inhibit nucleation and promote oiling out.[3][7][8] Ensure your racemic mixture and resolving agent are of high purity.[8]
Troubleshooting Guide
This section provides a more detailed approach to troubleshooting and preventing oiling out.
Table 1: Influence of Key Parameters on Oiling Out
| Parameter | Effect on Oiling Out | Recommendations for Prevention |
| Supersaturation | High supersaturation is a primary driver of oiling out.[1][4] | Use more dilute solutions, employ a slow cooling rate, or add anti-solvent gradually.[2] |
| Temperature | High temperatures can lead to oiling out if they are above the melting point of the solvated salt.[2][3] | Operate at a temperature where the salt is stable as a solid. Utilize a controlled and slow cooling profile.[2] |
| Solvent | A solvent in which the salt is too soluble can increase the risk of oiling out. The solvent also influences the solubility difference between diastereomers.[2][9] | Conduct a thorough solvent screening to find a system that balances solubility for salt formation with a lower propensity for oiling out.[2][6] |
| Cooling Rate | Rapid cooling can generate high supersaturation quickly, leading to oiling out.[1] | Employ a slow and controlled cooling rate to maintain a state of metastable supersaturation that favors crystal growth.[10] |
| Agitation | Insufficient agitation can lead to localized areas of high supersaturation. | Ensure proper and consistent agitation to maintain a homogenous solution.[2] |
| Impurities | Impurities can inhibit crystal nucleation and promote the formation of an oily phase.[3][7][11] | Use high-purity starting materials (racemic mixture and resolving agent).[8] |
| Seeding | The absence of nucleation sites can lead to a buildup of supersaturation and subsequent oiling out. | Introduce seed crystals of the desired diastereomer at a suitable temperature to induce crystallization.[1][2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening to Prevent Oiling Out
Objective: To identify a suitable solvent or solvent mixture that promotes the crystallization of the desired diastereomeric salt while minimizing the risk of oiling out.
Materials:
-
Racemic mixture
-
Chiral resolving agent
-
A selection of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons, water)
-
Small-scale crystallization vials or test tubes
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus
Methodology:
-
Preparation of the Diastereomeric Salt: In a larger vessel, prepare a concentrated stock solution of the diastereomeric salt by reacting the racemic mixture with the resolving agent in a suitable solvent in which both are soluble.
-
Aliquot Dispensing: Dispense equal small volumes of the stock solution into a series of crystallization vials.
-
Solvent Addition: To each vial, add a different solvent or a pre-determined mixture of solvents. The goal is to find a system where the salt is soluble at an elevated temperature but sparingly soluble at a lower temperature.
-
Heating and Dissolution: Gently heat all vials with stirring until the contents are fully dissolved.
-
Controlled Cooling: Allow the vials to cool slowly to room temperature, and then further cool them in a refrigerator or ice bath.
-
Observation: Carefully observe each vial for signs of crystallization or oiling out. Note the temperature at which precipitation begins and the physical nature of the precipitate (crystalline solid vs. oily droplets).
-
Isolation and Analysis: Isolate any crystalline material by filtration. Analyze the solid to determine the yield and diastereomeric excess (e.g., by chiral HPLC).
-
Selection: Choose the solvent system that provides the best combination of crystalline product, high yield, and high diastereomeric excess, while avoiding oiling out.
Visual Guides
Caption: A flowchart outlining the logical steps for troubleshooting and preventing oiling out.
Caption: A step-by-step workflow for conducting a systematic solvent screening experiment.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Screening for Crystallization of (1R,2S)-2-Methylcyclohexanamine Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the solvent screening and crystallization of (1R,2S)-2-Methylcyclohexanamine salts.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for selecting a solvent system for the crystallization of this compound salts?
A1: The initial step is a broad screening of solvents with varying polarities. The ideal solvent should fully dissolve the amine salt at an elevated temperature but exhibit low solubility at room temperature or below. A good starting point is to test solubility in small volumes (e.g., 0.1-0.5 mL) of common laboratory solvents.[1][2] Consider alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), ethers (THF, MTBE), and hydrocarbons (heptane, toluene).[3][4]
Q2: Which acids are commonly used to form salts with this compound for crystallization?
A2: A variety of organic and inorganic acids can be used. The choice of acid can significantly impact the crystallinity of the resulting salt. Common choices include hydrochloric acid, sulfuric acid, oxalic acid, fumaric acid, succinic acid, tartaric acid, and maleic acid.[3][4] The stability and pKa of the amine and the acid are crucial for reliable salt formation.[5]
Q3: I'm not getting any crystals, just a clear solution. What should I do?
A3: A clear solution indicates that your compound is too soluble in the chosen solvent. You can try several methods to induce crystallization:
-
Reduce Solvent Volume: Slowly evaporate the solvent to increase the concentration of the salt.[6][7]
-
Cooling: Slowly cool the solution to reduce solubility. If room temperature isn't sufficient, try refrigeration (0-5°C).[4]
-
Add an Anti-solvent: Introduce a second solvent in which the salt is insoluble to induce precipitation.[8]
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the liquid level to create nucleation sites.[6]
-
Seeding: Add a tiny crystal of the desired product (if available) to the solution to act as a template for crystal growth.[4][6]
Q4: My compound is "oiling out" instead of crystallizing. How can I fix this?
A4: "Oiling out" or the formation of a liquid phase instead of solid crystals is a common problem, often occurring when the solution is supersaturated or cools too quickly.[7] To resolve this, try the following:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional solvent to reduce the level of supersaturation.[6]
-
Slower Cooling: Allow the solution to cool much more slowly to give the molecules time to orient into a crystal lattice.[7]
-
Change Solvent System: The solubility of the oil in the current solvent might be too high. Try a different solvent or a solvent/anti-solvent combination.[7]
-
Trituration: Attempt to induce crystallization by stirring the oil with a small amount of an anti-solvent.[3]
Q5: What is the purpose of using an anti-solvent in crystallization?
A5: An anti-solvent is a solvent in which the compound of interest is poorly soluble. It is added to a solution of the compound in a "good" solvent to reduce the overall solubility of the compound, thereby inducing supersaturation and causing it to crystallize.[8][9] This technique is particularly useful when the compound is highly soluble in most common solvents, making cooling crystallization difficult.[10]
Data Presentation
Table 1: Common Solvents for Initial Screening
| Solvent Class | Example Solvents | Polarity | Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | High | Good dissolving solvents.[3][4] |
| Ketones | Acetone | Medium-High | Dissolving solvent, can also act as anti-solvent.[3] |
| Ethers | Tetrahydrofuran (THF), MTBE | Medium | Dissolving solvent. |
| Esters | Ethyl Acetate | Medium | Good dissolving solvent. |
| Hydrocarbons | Heptane, Hexane, Toluene | Low | Typically used as anti-solvents.[3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Medium | Dissolving solvent, often for removing water.[3] |
| Polar Aprotic | Acetonitrile | High | Dissolving solvent. |
| Water | H₂O | Very High | Dissolving solvent for highly polar salts.[4] |
Table 2: Example Solvent/Anti-Solvent Screening Results for an Amine Salt
| Dissolving Solvent | Anti-Solvent | Ratio (v/v) | Temperature (°C) | Result |
| Isopropanol | Heptane | 1:2 | 20 | Crystalline Solid |
| Ethanol | Ethyl Acetate | 1:1 | 20 | Fine Precipitate |
| Acetone | Water | 1:0.5 | 5 | Oil |
| Methanol | MTBE | 1:3 | 5 | Crystalline Solid |
| Tetrahydrofuran | Heptane | 1:4 | 20 | Gel-like Precipitate |
| Ethyl Acetate | Hexane | 1:2 | 20 | Crystalline Solid |
| Dichloromethane | Heptane | 1:5 | 5 | No Solid |
Experimental Protocols
Protocol 1: General Solvent Solubility Screen (Small Scale)
-
Preparation: Place a small amount (approx. 10-20 mg) of the this compound salt into several small vials.
-
Solvent Addition: To each vial, add a different solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature.
-
Observation (Room Temp): Observe if the solid dissolves. Note the approximate volume of solvent required. A good candidate for cooling crystallization will not fully dissolve at room temperature but will dissolve upon heating.
-
Heating: For vials where the solid is not fully soluble, gently heat the mixture (e.g., to 40-60°C) and observe for dissolution. If it dissolves, it is a potential solvent for cooling crystallization.
-
Cooling: Allow the heated, clear solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Anti-solvent Test: For solvents that readily dissolve the salt at room temperature, begin adding a pre-selected anti-solvent dropwise until the solution becomes cloudy (turbid), indicating the onset of precipitation.
Protocol 2: Cooling Crystallization
-
Dissolution: In a suitable flask, add the crude amine salt to the chosen solvent (e.g., isopropanol).
-
Heating: Heat the mixture with stirring until the solid completely dissolves. If solids remain, add a minimal amount of additional solvent to obtain a clear solution. Avoid a large excess of solvent.[4]
-
Slow Cooling: Remove the flask from the heat and allow it to cool slowly toward room temperature. Insulating the flask can promote the formation of larger, purer crystals.[6]
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath or refrigerator (0-5°C) for several hours to maximize the yield of crystals.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the collected crystals with a small amount of cold solvent or anti-solvent to remove impurities from the mother liquor. Dry the crystals under vacuum.[4]
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: Dissolve the amine salt in the minimum amount of a "good" solvent (e.g., methanol) at room temperature.
-
Anti-solvent Addition: While stirring, slowly add the anti-solvent (e.g., heptane) dropwise. Continue adding until the solution becomes persistently cloudy.
-
Induce Crystallization: If crystals do not form immediately, you may need to scratch the flask or add a seed crystal.
-
Equilibration: Allow the mixture to stir for a period (e.g., 1-2 hours) to ensure complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 5-6 from the Cooling Crystallization protocol, using the anti-solvent for the washing step.[4]
Visualizations and Workflows
Caption: A logical workflow for the solvent screening process.
Caption: A decision tree for troubleshooting common crystallization issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
- 8. Crystallization - Wikipedia [en.wikipedia.org]
- 9. mt.com [mt.com]
- 10. ijcea.org [ijcea.org]
Technical Support Center: Recrystallization Techniques for Improving Diastereomeric Purity
Welcome to the technical support center for diastereomeric recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in improving the diastereomeric purity of crystalline materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during diastereomeric recrystallization experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | 1. The diastereomeric salts are too soluble in the chosen solvent. 2. The concentration of the salt is below its solubility limit. | 1. Increase the concentration by carefully evaporating some of the solvent. 2. Add an anti-solvent (a solvent in which the salts are less soluble) dropwise to induce precipitation.[1] 3. Lower the crystallization temperature further.[1] 4. Introduce seed crystals of the desired diastereomer to initiate crystallization.[1] 5. If seed crystals are unavailable, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[1] |
| Low diastereomeric excess (d.e.) | 1. The solvent does not provide a significant difference in solubility between the diastereomers.[2] 2. The cooling rate was too fast, leading to the co-precipitation of both diastereomers.[2] 3. The initial diastereomeric ratio is close to the eutectic composition.[2] | 1. Conduct a thorough solvent screening to find a solvent or solvent mixture that maximizes the solubility difference.[1][2] 2. Slow down the cooling process. This can be achieved by insulating the flask or placing it in a dewar.[2] 3. Perform a second recrystallization on the enriched material to further improve purity.[2] |
| Low yield of the desired diastereomer | 1. The desired diastereomer has significant solubility in the mother liquor. 2. The crystallization process was stopped prematurely.[1] 3. Too much solvent was used during the washing step. | 1. Optimize the solvent and temperature to minimize the solubility of the target salt.[1] 2. Ensure crystallization is complete by allowing sufficient time at the final temperature. 3. Concentrate the mother liquor to recover a second crop of crystals (note: this crop may have lower d.e.). 4. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| "Oiling out" or formation of an amorphous solid | 1. The solution is highly supersaturated. 2. The crystallization temperature is above the melting point of the solvated solid. | 1. Use a more dilute solution.[1] 2. Employ a slower cooling rate.[1] 3. Add any anti-solvent very slowly and at a higher temperature.[1] 4. Select a solvent system that allows for crystallization at a higher temperature.[1] 5. Ensure adequate agitation during the cooling process.[1] |
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric recrystallization?
A1: Diastereomeric recrystallization is a classical and widely used method for the separation of enantiomers.[3] It involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[2][3] Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[2][3]
Q2: How do I select an appropriate solvent for my recrystallization?
A2: The choice of solvent is critical for successful diastereomeric resolution.[2] An ideal solvent will exhibit a large difference in solubility for the two diastereomers. A systematic solvent screen is the most effective approach to identify the optimal solvent or solvent mixture.[1] This typically involves testing a range of solvents with varying polarities and hydrogen bonding capabilities.[4]
Q3: What are the characteristics of a good chiral resolving agent?
A3: A good chiral resolving agent should be:
-
Enantiomerically pure.
-
Readily available and inexpensive.
-
Able to form stable, crystalline salts with the racemate.[2]
-
The resulting diastereomeric salts should have a significant difference in solubility in a common solvent.[2]
-
Easily recoverable after the resolution.[2]
Q4: How does the cooling rate affect the purity of the crystals?
A4: The cooling rate has a significant impact on crystal purity. Slow cooling generally leads to the formation of larger, more perfect crystals with higher diastereomeric purity.[2] Rapid cooling can trap impurities and the undesired diastereomer within the crystal lattice, resulting in lower purity.[2]
Q5: What is a eutectic composition and how does it affect my resolution?
A5: A eutectic composition is the mixture of two or more components that has the lowest melting point. In the context of diastereomeric resolution, the eutectic composition limits the maximum yield of the pure diastereomer that can be obtained in a single crystallization step.[3] Understanding the phase diagram of your diastereomeric system can help in optimizing the resolution process.
Experimental Protocols
General Protocol for Diastereomeric Recrystallization
This protocol provides a general framework for separating a racemic mixture. The specific solvent, temperature, and concentrations will need to be optimized for each system.
-
Salt Formation:
-
Dissolve the racemic compound in a suitable solvent.
-
Add an equimolar amount of the enantiomerically pure resolving agent.
-
Stir the mixture to ensure complete salt formation.
-
-
Dissolution:
-
Heat the mixture with stirring until all the diastereomeric salts have dissolved. Add a minimum amount of additional hot solvent if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be insulated.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Drying and Analysis:
-
Dry the crystals under vacuum.
-
Determine the diastereomeric purity of the crystals using an appropriate analytical technique, such as HPLC or NMR.
-
-
Liberation of the Enantiomer:
-
The purified diastereomeric salt is then treated with an acid or base to liberate the desired enantiomer from the resolving agent.
-
Data Presentation
Table 1: Example of a Solvent Screening for Diastereomeric Recrystallization
| Solvent System | Yield of Less Soluble Diastereomer (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Observations |
| Methanol | 60 | 75 | Rapid formation of small needles |
| Ethanol | 55 | 88 | Slower crystal growth, well-formed prisms |
| Isopropanol | 40 | 95 | Very slow crystallization over 24 hours |
| Acetone | 70 | 65 | Fine powder precipitated quickly |
| Ethyl Acetate | 50 | 92 | Good crystal formation upon slow cooling |
| Toluene | 35 | 98 | Large, well-defined crystals |
Note: This data is illustrative and results will vary depending on the specific diastereomeric pair.
Visualizations
Caption: A general workflow for diastereomeric recrystallization.
References
Technical Support Center: Navigating the Separation of Cis and Trans 2-Methylcyclohexylamine Isomers
Welcome to the technical support center for the resolution of 2-methylcyclohexylamine (B147291) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation of these challenging stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans isomers of 2-methylcyclohexylamine?
A1: The primary challenges stem from the similar physicochemical properties of the cis and trans diastereomers. These include:
-
Close Boiling Points: The boiling points of the isomers are relatively close, making separation by standard fractional distillation difficult.
-
Similar Polarity: Their comparable polarities can lead to co-elution in chromatographic methods, requiring careful optimization of the stationary and mobile phases.
-
Conformational Flexibility: The cyclohexane (B81311) ring's conformational flexibility can influence the isomers' interactions with chiral selectors or stationary phases, adding complexity to the separation.
Q2: Which analytical techniques are most suitable for separating these isomers?
A2: Several techniques can be employed, with the choice depending on the scale of the separation and the desired purity. The most common methods are:
-
Gas Chromatography (GC): Often effective for analytical-scale separation, especially when using a capillary column with a polar stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be used. Chiral stationary phases may be necessary to resolve the enantiomers of each diastereomer.
-
Fractional Distillation: While challenging due to the close boiling points, it can be effective for initial, large-scale enrichment of one isomer.[1]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the amine mixture with a chiral acid to form diastereomeric salts with different solubilities, allowing for separation by crystallization.
Q3: How can I confirm the identity and purity of the separated isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The 1H and 13C NMR spectra of the cis and trans isomers will exhibit distinct chemical shifts and coupling constants due to the different spatial arrangements of the methyl and amino groups. Comparing the obtained spectra with reference data for the pure isomers is the most reliable method for confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of 2-methylcyclohexylamine isomers.
Fractional Distillation
Problem: Poor separation of isomers, with fractions containing a mixture of both cis and trans forms.
-
Possible Cause: Insufficient column efficiency.
-
Solution: Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing).
-
-
Possible Cause: Distillation rate is too high.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slower distillation rate generally leads to better separation.
-
-
Possible Cause: Fluctuations in heat input.
-
Solution: Ensure a stable and consistent heat source. Use a heating mantle with a controller for precise temperature regulation.
-
Gas Chromatography (GC)
Problem: Co-elution or poor resolution of the cis and trans isomer peaks.
-
Possible Cause: Inappropriate stationary phase.
-
Solution: Select a more polar stationary phase. The difference in polarity between the cis and trans isomers can be exploited for better separation on polar columns.
-
-
Possible Cause: Sub-optimal temperature program.
-
Solution: Optimize the temperature gradient. A slower temperature ramp can often improve the resolution of closely eluting peaks.
-
-
Possible Cause: Carrier gas flow rate is not optimal.
-
Solution: Adjust the carrier gas flow rate to achieve the optimal linear velocity for the column being used. This will maximize column efficiency.
-
High-Performance Liquid Chromatography (HPLC)
Problem: Isomer peaks are broad and show significant tailing.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: For silica-based columns, residual silanol (B1196071) groups can interact with the amine, causing peak tailing. Adding a small amount of a basic modifier, such as triethylamine, to the mobile phase can help to mitigate these interactions.
-
-
Possible Cause: Column overloading.
-
Solution: Reduce the amount of sample injected onto the column. Overloading can lead to peak distortion and loss of resolution.
-
Problem: Inadequate separation between the cis and trans isomers.
-
Possible Cause: Mobile phase composition is not optimized.
-
Solution: Systematically vary the composition of the mobile phase. In normal-phase chromatography, adjusting the ratio of polar to non-polar solvents can significantly impact selectivity.
-
-
Possible Cause: Incorrect column chemistry.
-
Solution: Experiment with different stationary phases. A phenyl-hexyl or a cyano-bonded phase might offer different selectivity compared to a standard silica (B1680970) or C18 column.
-
Diastereomeric Salt Crystallization
Problem: No crystal formation upon cooling.
-
Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a mixture of solvents. Slowly adding a non-solvent can also induce crystallization.
-
-
Possible Cause: The solution is not sufficiently concentrated.
-
Solution: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Problem: An oil forms instead of crystals.
-
Possible Cause: The solution is too concentrated or cooled too quickly.
-
Solution: Add more solvent to dissolve the oil, gently heat the solution, and then allow it to cool more slowly. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote proper crystal growth.
-
Data Presentation
The following table summarizes the key physical properties of the cis and trans isomers of 2-methylcyclohexylamine and the commercially available mixture.
| Property | Cis-2-Methylcyclohexylamine | Trans-2-Methylcyclohexylamine | 2-Methylcyclohexylamine (cis/trans mixture) |
| Boiling Point | 154 °C[2] | ~142 °C (estimated)[3] | 149-150 °C[4] |
| Density | 0.844 g/mL[2] | 0.8685 g/mL[3] | 0.856 - 0.859 g/mL[4] |
| Refractive Index | Not Available | 1.4650[3] | 1.4565 - 1.4600[5] |
Experimental Protocols
Protocol 1: Separation by Fractional Distillation
Objective: To enrich one isomer from a cis/trans mixture of 2-methylcyclohexylamine.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column packed with a suitable material (e.g., Raschig rings or metal sponge).
-
Charging the Flask: Charge the distillation flask with the 2-methylcyclohexylamine isomer mixture and add a few boiling chips.
-
Distillation: Begin heating the flask slowly and carefully.
-
Fraction Collection: Collect the distillate in small fractions. Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure component. The lower boiling trans-isomer is expected to distill first.
-
Analysis: Analyze each fraction by Gas Chromatography (GC) to determine the ratio of cis and trans isomers.
Protocol 2: Separation by Preparative HPLC
Objective: To achieve baseline separation of cis and trans 2-methylcyclohexylamine.
Methodology:
-
Column: A normal-phase silica gel column is recommended.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small percentage of a basic additive (e.g., diethylamine (B46881) or triethylamine) to improve peak shape.
-
Method Development: Start with a low percentage of the polar modifier and gradually increase it to achieve optimal separation. Monitor the separation using a UV detector.
-
Scale-Up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative column for larger-scale purification.
Protocol 3: Separation by Diastereomeric Salt Crystallization
Objective: To resolve the cis and trans isomers by forming diastereomeric salts with a chiral resolving agent.
Methodology:
-
Salt Formation: Dissolve the 2-methylcyclohexylamine isomer mixture in a suitable solvent (e.g., methanol (B129727) or ethanol). Add an equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one isomer will be less soluble and will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Amine: Dissolve the collected crystals in water and add a base (e.g., sodium hydroxide) to regenerate the free amine.
-
Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether), and then dry and concentrate the organic layer to obtain the purified isomer.
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in the separation of 2-methylcyclohexylamine isomers.
References
- 1. 2-Methylcyclohexylamine | C7H15N | CID 23432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 2164-19-4, cis-2-Methylcyclohexylamine, cis-2-Methyl-1-cyclohexylamine, 2-cis-Methylcyclohexanamine - chemBlink [ww.chemblink.com]
- 3. TRANS-2-METHYLCYCLOHEXYLAMINE CAS#: 931-10-2 [m.chemicalbook.com]
- 4. 2-Methylcyclohexylamine (cis- and trans- mixture) | CAS 7003-32-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. L02285.09 [thermofisher.com]
Technical Support Center: (1R,2S)-2-Methylcyclohexanamine Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of (1R,2S)-2-Methylcyclohexanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis produced a mixture of stereoisomers. How do I separate the desired (1R,2S)-cis-isomer from the trans-isomers?
A1: The initial and most critical step is the separation of diastereomers (cis vs. trans), as they possess different physical properties, making them separable by standard laboratory techniques.[1] The most common methods are column chromatography and crystallization.
-
Column Chromatography: This is an effective method for separating cis and trans isomers.[2] A typical approach involves using silica (B1680970) gel with a solvent system containing a non-polar solvent (like cyclohexane (B81311) or hexane), a more polar solvent (like ethyl acetate (B1210297) or diethyl ether), and a small amount of an amine modifier (like ammonium (B1175870) hydroxide (B78521) or triethylamine) to prevent peak tailing.[2]
-
Crystallization: In some cases, fractional crystallization can be used to separate diastereomers, but this is often less straightforward than separating diastereomeric salts formed in a subsequent chiral resolution step.
The general workflow should prioritize the removal of trans diastereomers before attempting to resolve the enantiomers of the cis form.
Q2: I am struggling with the chiral resolution of the racemic cis-2-methylcyclohexanamine. What are the key factors for successful diastereomeric salt crystallization?
A2: Chiral resolution via diastereomeric salt crystallization is a powerful technique but is highly dependent on precise experimental conditions.[3][4] The process involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form two diastereomeric salts with different solubilities.[3][5] The less soluble salt will preferentially crystallize, allowing for separation.
Success hinges on several factors:
-
Choice of Resolving Agent: Tartaric acid is a common and cost-effective choice for resolving amines.[6][7] Other options like camphorsulfonic acid can also be effective.[6]
-
Solvent System: This is the most critical parameter. The solvent must provide a significant solubility difference between the two diastereomeric salts.[5][7] Common solvents include alcohols like methanol (B129727), ethanol, or isopropanol, sometimes in combination with water.[7]
-
Concentration: The solution must be supersaturated for crystals to form. If the solution is too dilute, no crystals will appear. If it is too concentrated, the salts may "oil out" or precipitate as an amorphous solid, trapping impurities.[7]
-
Temperature and Cooling Rate: A slow cooling rate is crucial for forming well-defined crystals with high purity. Rapid cooling can lead to the co-precipitation of both diastereomers.[8]
Troubleshooting Crystallization Issues
| Issue | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated; Incorrect solvent choice. | Slowly evaporate the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. If available, add a seed crystal of the desired diastereomeric salt. Re-evaluate the solvent system.[7] |
| Oily Precipitate Forms | Solution is too concentrated; Salts are too soluble in the chosen solvent. | Add more solvent, gently warm the mixture to re-dissolve the oil, and allow it to cool more slowly.[7] |
| Low Diastereomeric/ Enantiomeric Excess (d.e. / e.e.) | Co-crystallization of both diastereomers; Insufficient purity of starting material. | Perform recrystallization of the obtained crystals.[7] Ensure the starting racemic amine mixture is free from other impurities (like trans-isomers or synthesis byproducts) before forming the salts. |
Q3: After obtaining crystals of the diastereomeric salt, how do I improve the enantiomeric purity and liberate the free this compound?
A3: Achieving high enantiomeric excess (e.e.) often requires one or more recrystallization steps.
-
Recrystallization: The initial crystals obtained are typically enriched in one diastereomer but not pure. Dissolving these crystals in a minimum amount of the hot solvent system and allowing them to cool slowly again will yield a second crop of crystals with significantly higher purity.[7] This process can be repeated until the desired enantiomeric excess is achieved.
-
Liberation of the Free Amine: Once the diastereomeric salt is purified, the chiral resolving agent must be removed. This is achieved by dissolving the salt in an aqueous solution and making the solution basic (e.g., with NaOH or KOH to pH > 12).[7][8] This deprotonates the amine, making it insoluble in water. The free amine can then be extracted into an organic solvent (like diethyl ether or dichloromethane), dried, and the solvent evaporated to yield the purified enantiomerically enriched amine.[7][8]
Q4: What are the common chemical impurities from the synthesis, and how can they be removed?
A4: Besides stereoisomers, synthesis of this compound, often via reductive amination of 2-methylcyclohexanone, can introduce other impurities.[9][10]
| Impurity | Origin | Removal Method |
| Unreacted 2-Methylcyclohexanone | Incomplete reaction. | Can be removed by an acidic wash. The basic amine product will be protonated and remain in the aqueous layer, while the neutral ketone stays in the organic layer (if an organic solvent is used). Alternatively, scavenger resins can be employed.[11] |
| Over-alkylation Products (Secondary/Tertiary Amines) | A common side reaction in reductive amination where the product amine reacts further.[12][13] | These are often difficult to remove. Careful control of reaction stoichiometry (using an excess of the amine source) can minimize their formation.[12] Purification may require careful column chromatography.[2] |
| Unreacted Starting Amines (e.g., Ammonia) | Incomplete reaction. | Volatile amines like ammonia (B1221849) can be removed during solvent evaporation under reduced pressure. Aqueous washes can also remove residual ammonia.[14] |
| Reducing Agent Byproducts | Dependent on the reducing agent used (e.g., borohydride (B1222165) salts). | Typically removed by aqueous workup procedures. For example, byproducts from NaBH₃CN can sometimes include cyanide addition products, which are removed during aqueous extraction.[9] |
Visual Guides and Workflows
Overall Purification Strategy
The following workflow outlines the logical steps from a crude reaction mixture to the final, purified product.
Caption: General workflow for the purification of this compound.
Troubleshooting Diastereomeric Crystallization
This decision tree helps diagnose and solve common issues during the critical crystallization step.
Caption: Decision tree for troubleshooting diastereomeric crystallization problems.
Key Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization
This protocol is a generalized procedure for the chiral resolution of cis-2-methylcyclohexanamine using (+)-tartaric acid and requires optimization.[7]
-
Preparation: Dissolve 10.0 g of racemic cis-2-methylcyclohexanamine in 100 mL of methanol in a suitable flask.
-
Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal volume of hot methanol (e.g., 150 mL).
-
Salt Formation: While stirring, slowly add the hot tartaric acid solution to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, consider the troubleshooting steps outlined in Q2. Once turbidity is observed, allow the solution to stand undisturbed, preferably at a cool temperature (e.g., 4°C), for several hours to overnight to maximize crystal growth.[8]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of cold methanol to remove any soluble impurities.
-
Recrystallization for Purity Enhancement: To improve enantiomeric excess, dissolve the collected crystals in a minimum amount of hot methanol, and repeat the slow cooling and filtration process.[7]
Protocol 2: Liberation of Enriched Free Amine
This protocol describes how to recover the purified amine from its diastereomeric salt.[7][8]
-
Dissolution: Dissolve the purified and dried diastereomeric salt crystals (from Protocol 1) in deionized water (e.g., 50 mL).
-
Basification: While stirring, slowly add a 2 M sodium hydroxide (NaOH) solution until the pH of the aqueous solution is greater than 12. This converts the amine salt to the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the solution three times with an organic solvent such as diethyl ether or dichloromethane (B109758) (e.g., 3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Final Product: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.
Protocol 3: Purity and Enantiomeric Excess (e.e.) Analysis
Confirmation of chemical purity and enantiomeric excess is essential.
-
Purity Analysis: Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess chemical purity and confirm the absence of starting materials or byproducts.
-
Enantiomeric Excess (e.e.) Analysis: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the e.e.[15][16]
-
Column: Use a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.[15]
-
Detection: Use a UV detector at an appropriate wavelength.
-
Quantification: The e.e. is calculated by integrating the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
References
- 1. santaisci.com [santaisci.com]
- 2. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound | 79389-37-0 | Benchchem [benchchem.com]
Technical Support Center: Asymmetric Synthesis Using Cyclohexanamine Auxiliaries
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclohexanamine-based chiral auxiliaries in asymmetric synthesis. The following information is designed to help you identify and resolve common side reactions and other issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using cyclohexanamine auxiliaries in asymmetric alkylation reactions?
A1: The most frequently encountered side reactions include:
-
Low Diastereoselectivity: Formation of a mixture of diastereomers is a primary issue, often stemming from poor control over the enolate geometry or reaction conditions.
-
Epimerization: The newly formed stereocenter can epimerize under the reaction or workup conditions, leading to a lower diastereomeric excess (d.e.). This is particularly a risk if the stereocenter is adjacent to an acidic proton.
-
Retro-Michael Reaction: In conjugate addition reactions, a retro-Michael reaction can occur, leading to the starting materials.
-
N-Acylation of the Auxiliary: If the amine of the auxiliary is not fully converted to the amide, it can be acylated by the substrate or reagents.
-
Unwanted Cleavage of the Auxiliary: Harsh reaction conditions can lead to the premature cleavage of the chiral auxiliary.
Q2: How can I improve the diastereoselectivity of my reaction?
A2: Improving diastereoselectivity often involves optimizing the reaction conditions to favor the formation of a single diastereomeric transition state. Key factors to consider are:
-
Enolate Geometry: For enolate-based reactions, the geometry of the enolate (E vs. Z) is critical. The choice of base, solvent, and additives can influence this. For example, using lithium diisopropylamide (LDA) in a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors the formation of the Z-enolate.
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C or lower) can increase the energy difference between the diastereomeric transition states, leading to higher selectivity.
-
Lewis Acid Additives: In some cases, the addition of a Lewis acid can help to create a more rigid and organized transition state, thereby improving facial selectivity.
-
Purity of Reagents: Ensure all reagents, solvents, and the chiral auxiliary are of high purity, as impurities can interfere with the desired reaction pathway.
Q3: What are the best practices for cleaving the cyclohexanamine auxiliary without affecting the stereochemistry of the product?
A3: The choice of cleavage method depends on the nature of the product and the linkage to the auxiliary. Mild conditions are crucial to prevent epimerization or racemization. Common methods include:
-
Acidic or Basic Hydrolysis: For amide linkages, hydrolysis using mild acids or bases can be effective. However, care must be taken as these conditions can sometimes lead to epimerization.
-
Reductive Cleavage: Reagents like lithium aluminum hydride (LiAlH₄) can be used to reduce the amide to an amine, thereby cleaving the auxiliary.
-
Oxidative Cleavage: In some cases, oxidative methods can be employed.
It is always recommended to perform a small-scale trial of the cleavage reaction and analyze the product for any loss of stereochemical integrity.
Troubleshooting Guides
Problem 1: Low Diastereomeric Excess (d.e.)
A low diastereomeric excess is a common problem in asymmetric synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Diastereoselectivity
Technical Support Center: Enhancing Diereomeric Salt Resolution Efficiency
Welcome to our dedicated technical support center for diastereomeric salt formation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chiral resolution experiments.
Troubleshooting Guide
This guide addresses specific issues you may face during your experiments, offering potential causes and step-by-step solutions.
Problem 1: No crystallization occurs after adding the resolving agent and cooling the solution.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Solubility | The diastereomeric salts may be too soluble in the chosen solvent system. A systematic solvent screening is crucial to find a solvent that dissolves the substrate for salt formation but has differential solubility for the two diastereomers.[1][2] |
| Insufficient Supersaturation | The concentration of the salt might be below its solubility limit. You can carefully evaporate some of the solvent to increase the concentration.[1] Alternatively, introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. This should be done slowly to prevent the product from oiling out.[1] |
| Inhibition of Nucleation | Impurities in the mixture or the solvent can sometimes prevent the formation of crystal nuclei.[1][2] Ensure high purity of both the racemic mixture and the resolving agent. |
| Incorrect Stoichiometry | The molar ratio of the racemate to the resolving agent may not be optimal. While a 1:1 ratio is a common starting point, optimizing this can improve selective precipitation.[3] |
| Suboptimal Temperature | The crystallization temperature is critical. Try reducing the temperature further, as solubility typically decreases with temperature.[1] |
| Lack of Nucleation Sites | Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization.[1][3] If pure crystals are unavailable, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate nucleation.[1] |
Problem 2: The diastereomeric salt "oils out" or forms a gum instead of crystallizing.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation is too high | This can lead to the rapid precipitation of an amorphous solid or oil.[4] Dilute the solution with an appropriate solvent to reduce the supersaturation level.[4] |
| Inappropriate Solvent System | The solvent may be too effective at solvating the salt, preventing it from forming a crystal lattice.[4] Experiment with different solvents or solvent mixtures. Slowly adding an anti-solvent can also help induce crystallization.[4] |
| Cooling Rate is too Fast | Rapid cooling can favor oiling out over crystallization. Employ a much slower cooling rate.[1] |
| Inadequate Agitation | Ensure proper agitation to maintain a homogenous solution and prevent localized high supersaturation.[1] |
Problem 3: The yield of the desired diastereomeric salt is low.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solubility Difference | Even if it's the less soluble salt, the desired diastereomer might still be too soluble in the chosen solvent. Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1] |
| Equilibrium Limitations | The separation may be limited by the eutectic point in the phase diagram of the diastereomers.[1] Constructing a ternary phase diagram can help identify optimal conditions.[1][5] |
| Premature Isolation | The crystallization process may have been stopped before reaching its optimal yield.[1] Allow for sufficient crystallization time. |
| Unfavorable Stoichiometry | The amount of resolving agent can significantly impact the yield. Using 0.5 equivalents of the resolving agent can sometimes be more effective.[1][6] |
Problem 4: The obtained crystals have low diastereomeric excess (de).
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Choice of Resolving Agent | The resolving agent may not effectively discriminate between the two enantiomers.[4] It is common practice to screen several resolving agents to find the most effective one.[3] |
| Crystallization Occurred too Quickly | Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. A slower cooling rate generally favors the growth of purer crystals.[2] |
| Suboptimal Solvent | The solvent plays a critical role in the solubility difference between the diastereomeric salts.[3] Experiment with a range of solvents with varying polarities.[3] |
| Insufficient Purification | A single crystallization may not be enough. Recrystallizing the isolated salt can improve diastereomeric purity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the best resolving agent?
A1: The selection of an optimal resolving agent is a critical first step.[4] Key factors to consider include:
-
Chemical Nature : The resolving agent must have a functional group that can efficiently form a salt with the racemic compound.[4]
-
Availability and Cost : The agent should be readily available in high enantiomeric purity and be economically viable for your process scale.[4]
-
Physical Properties : The resulting diastereomeric salts should be crystalline and exhibit a significant difference in solubility in a common solvent.[4]
Q2: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and when should I use it?
A2: CIDT is a powerful technique that can significantly improve yields, sometimes approaching 100%.[3] It is applicable when the undesired diastereomer in the solution can epimerize (racemize) to the desired, less soluble diastereomer, which then crystallizes out of the solution.[3] This process drives the equilibrium towards the formation of the desired product.[3] Consider using CIDT when basic screening of solvents and resolving agents results in poor yields.[3]
Q3: What is the "Resolution-Racemization-Recycle" (RRR) process?
A3: The RRR process is a strategy to improve the overall yield of the desired enantiomer. The unwanted enantiomer that remains in the mother liquor after crystallization is racemized and then recycled back into the resolution process.[1][7]
Q4: How important is the stoichiometry of the resolving agent?
A4: The molar ratio of the racemate to the resolving agent can significantly impact the yield and purity. While a 1:1 ratio is a common starting point, this may not always be optimal.[3] Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be more effective, as the system's selectivity is then based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer.[1][6]
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
-
Objective : To identify an effective resolving agent and solvent system for the chiral resolution.
-
Methodology :
-
Preparation : In a multi-well plate or an array of vials, combine stoichiometric equivalents of the racemic compound with a variety of resolving agents.[3]
-
Salt Formation : Add a suitable solvent to dissolve the components and facilitate salt formation.
-
Crystallization : Evaporate the initial solvent and add a selection of different crystallization solvents or solvent mixtures to the vials.[3]
-
Incubation : Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[3]
-
Analysis : Visually inspect for crystal formation. Isolate any crystalline material by filtration and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[3]
-
Protocol 2: Preparative Scale Resolution
-
Objective : To optimize the yield and purity of the desired diastereomeric salt on a larger scale.
-
Methodology :
-
Dissolution and Salt Formation : In a reaction vessel, dissolve the racemic mixture and the chosen resolving agent (typically 0.5 to 1.0 equivalent) in the optimal solvent at an elevated temperature.[8]
-
Controlled Cooling : Cool the solution slowly to the desired crystallization temperature. A controlled cooling profile is often critical for achieving high yield and purity.[3] Gentle agitation can ensure homogeneity.[9]
-
Seeding (Optional) : If available, add seed crystals of the desired diastereomeric salt to promote its crystallization.[3]
-
Isolation : Once crystallization is complete, isolate the solid product by filtration.[8]
-
Washing : Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[8]
-
Drying : Dry the crystals under a vacuum.[8]
-
Protocol 3: Regeneration of the Pure Enantiomer
-
Objective : To liberate the desired pure enantiomer from the isolated diastereomeric salt.
-
Methodology :
-
Salt Dissociation : Dissolve the purified diastereomeric salt in water or a suitable solvent.[8]
-
pH Adjustment : Adjust the pH of the solution to break the ionic bond. For example, if resolving a racemic acid with a chiral base, add a strong acid (e.g., HCl) to liberate the free acid.[8] Conversely, if resolving a racemic base, add a strong base (e.g., NaOH).[9]
-
Extraction : Extract the liberated enantiomer into an appropriate organic solvent.
-
Purification : Purify the final enantiomer by recrystallization, distillation, or chromatography as needed.
-
Data Presentation
The success of a resolution is often determined by the solubility difference between the two diastereomeric salts. The following table illustrates a successful example from a case study.
| Diastereomeric Salt | Solubility in 1:1 Propionitrile:MTBE (mg/mL) |
| Salt of (+)-enantiomer | ~0.03 |
| Salt of (-)-enantiomer | 27.5 |
| Solubility Ratio | ~1:1000 |
This dramatic difference in solubility provided an excellent resolution of the diastereomers.[10]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting logic for common issues in diastereomeric salt resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. unchainedlabs.com [unchainedlabs.com]
Scaling up chiral resolution by crystallization for industrial applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial application of chiral resolution by crystallization.
Frequently Asked questions (FAQs)
Q1: What are the primary methods of chiral resolution by crystallization for industrial applications?
A1: The two primary methods for industrial-scale chiral resolution by crystallization are Diastereomeric Salt Crystallization and Preferential Crystallization.
-
Diastereomeric Salt Crystallization: This is the most common method. It involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation through crystallization.[1]
-
Preferential Crystallization (or Resolution by Entrainment): This method is applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiopure crystals. It involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer to induce its selective crystallization.
Q2: How do I select an appropriate chiral resolving agent?
A2: The selection of a resolving agent is crucial for the success of diastereomeric salt crystallization. Key factors to consider include:
-
Chemical nature: The resolving agent must be able to form a salt with the target compound (e.g., a chiral acid to resolve a racemic base).
-
Availability and cost: For industrial applications, the resolving agent should be readily available in large quantities and be cost-effective.
-
Recyclability: The ability to recover and reuse the resolving agent is important for process economy.
-
Separation efficiency: The chosen agent should lead to a significant difference in the solubility of the resulting diastereomeric salts in a common solvent.
A screening process with a variety of resolving agents is often necessary to identify the most effective one for a specific racemic mixture.
Q3: What is a ternary phase diagram and why is it important?
A3: A ternary phase diagram is a graphical representation of the solid-liquid phase equilibria of a three-component system at a constant temperature and pressure. In the context of chiral resolution, it typically plots the compositions of the two enantiomers and a solvent.[2][3][4] Understanding the ternary phase diagram is crucial for designing and optimizing a crystallization process as it helps to:
-
Identify the regions of stability for the different solid phases (racemic compound vs. enantiomers).
-
Determine the optimal solvent composition and temperature for selective crystallization.
-
Predict the maximum theoretical yield of the desired enantiomer.
Q4: What analytical techniques are used to determine enantiomeric and diastereomeric excess?
A4: Several analytical techniques are commonly used to assess the purity of the resolved products:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for determining enantiomeric excess (e.e.).[5][6]
-
Chiral Gas Chromatography (GC): Suitable for volatile compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine diastereomeric excess (d.e.) of the crystallized salts.
-
Capillary Electrophoresis (CE): Another technique for determining enantiomeric purity.[5]
Troubleshooting Guides
Problem 1: No Crystal Formation or Very Low Yield
Q: I've followed the protocol, but no crystals are forming, or the yield is extremely low. What should I do?
A: This is a common issue often related to insufficient supersaturation or solubility problems. Here are the steps to troubleshoot this:
| Potential Cause | Troubleshooting Step |
| Insufficient Supersaturation | The concentration of the diastereomeric salt may be below its solubility limit. Increase the concentration by carefully evaporating some of the solvent.[5] |
| Introduce an "anti-solvent" (a solvent in which the salts are less soluble) to induce precipitation. This should be done slowly to avoid "oiling out".[5] | |
| Lower the crystallization temperature further, as solubility typically decreases with temperature.[5] | |
| High Solubility of Diastereomeric Salt | The desired salt might be too soluble in the chosen solvent. Screen for alternative solvents or solvent mixtures that decrease the solubility of the target salt.[5] |
| Inhibition of Nucleation | Impurities in the racemic mixture or resolving agent can inhibit crystal nucleation. Ensure high purity of all starting materials.[7] |
| The solution may be in a metastable state. Introduce a small number of seed crystals of the desired diastereomeric salt to induce crystallization.[5][7] | |
| Scratching the inside of the crystallization vessel with a glass rod can sometimes initiate nucleation.[7] | |
| Premature Isolation | The crystallization process may not have reached equilibrium. Allow for a longer crystallization time before filtration.[5] |
Problem 2: "Oiling Out" of the Product
Q: Instead of crystals, an oil has separated from the solution. How can I resolve this?
A: "Oiling out" occurs when the solute separates as a liquid phase instead of a solid crystalline phase. This is often due to excessively high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[5]
| Potential Cause | Troubleshooting Step |
| Excessive Supersaturation | Use a more dilute solution to reduce the level of supersaturation.[5] |
| Employ a much slower cooling rate to prevent a rapid increase in supersaturation.[5] | |
| If using an anti-solvent, add it very slowly and potentially at a slightly higher temperature.[5] | |
| Inappropriate Crystallization Temperature | Find a solvent system where crystallization can occur at a higher temperature, well below the melting point of the salt.[5] |
| Poor Agitation | Ensure proper and consistent agitation throughout the crystallization process. |
Problem 3: Low Diastereomeric or Enantiomeric Excess (Low Purity)
Q: The isolated crystals have a low purity. How can I improve the selectivity of the crystallization?
A: Low purity can result from co-crystallization of the undesired diastereomer or impurities being trapped in the crystal lattice.
| Potential Cause | Troubleshooting Step |
| Poor Discrimination by Resolving Agent | The chosen resolving agent may not provide sufficient difference in solubility between the diastereomeric salts. Screen for alternative resolving agents. |
| Rapid Crystallization | Fast crystal growth can trap the more soluble diastereomer and other impurities. Slow down the crystallization process by reducing the cooling rate. |
| Introduce an aging step where the slurry is held at the final temperature for an extended period to allow for equilibration. | |
| Suboptimal Solvent Choice | The solvent plays a critical role in the differential solubility of the diastereomers. Conduct a systematic solvent screening to find a system that maximizes the solubility difference. |
| Incorrect Stoichiometry of Resolving Agent | The molar ratio of the resolving agent to the racemic mixture can impact purity. While a 1:1 ratio is common, in some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective.[7] |
| Formation of a Solid Solution | In some cases, the two diastereomers can co-crystallize to form a solid solution, making separation by simple crystallization difficult. This may require exploring different resolving agents or more advanced separation techniques. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization - Industrial Scale
This protocol outlines a general procedure for chiral resolution via diastereomeric salt formation.
-
Salt Formation:
-
In a suitable reactor, dissolve the racemic mixture (1.0 equivalent) in the selected solvent with agitation.
-
Add the chosen chiral resolving agent (0.5 - 1.0 equivalent) to the solution. The mixture may be heated to ensure complete dissolution.[8]
-
-
Crystallization:
-
Implement a controlled cooling profile. A slow cooling rate is generally preferred to promote the formation of pure, well-defined crystals.[8]
-
If a seeding protocol is established, introduce seed crystals of the desired diastereomeric salt at a specific temperature within the metastable zone.
-
Maintain constant agitation throughout the cooling and crystallization process.
-
-
Isolation:
-
Drying:
-
Dry the isolated crystals under vacuum until a constant weight is achieved.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water).
-
Add an acid or base to break the salt and liberate the free enantiomer.[8]
-
Extract the desired enantiomer into an appropriate organic solvent.
-
Purify the final enantiomer by recrystallization, distillation, or chromatography if necessary.
-
-
Analysis:
-
Determine the diastereomeric purity of the salt and the enantiomeric purity of the final product using appropriate analytical techniques (e.g., chiral HPLC).[5]
-
Protocol 2: Preferential Crystallization with Seeding
This protocol is for the resolution of conglomerates.
-
Preparation of Supersaturated Solution:
-
Prepare a supersaturated solution of the racemic compound in a suitable solvent at a specific temperature. The level of supersaturation should be within the metastable zone to avoid spontaneous nucleation of the counter-enantiomer.
-
-
Seeding:
-
Introduce a small quantity (typically 0.1-5% by weight) of well-characterized seed crystals of the desired enantiomer into the supersaturated solution under controlled agitation.[10]
-
-
Crystal Growth:
-
Maintain the temperature and agitation to allow the seed crystals to grow. The growth of the desired enantiomer will consume the supersaturation.
-
-
Monitoring:
-
Monitor the crystallization process by observing the depletion of the desired enantiomer from the mother liquor (e.g., using in-situ probes or periodic sampling and analysis).
-
-
Harvesting:
-
Stop the crystallization before the spontaneous nucleation of the counter-enantiomer occurs. Isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying and Analysis:
-
Dry the crystals and determine the enantiomeric purity and yield.
-
Quantitative Data
The selection of a chiral resolving agent is a critical step, and its effectiveness is highly dependent on the specific racemic compound and the solvent system used. The following tables provide illustrative data on the performance of common resolving agents for different classes of compounds.
Table 1: Performance of Common Acidic Resolving Agents for Racemic Amines
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | 85 | >98 |
| 2-Amino-1-butanol | (R,R)-Tartaric Acid | Water/Ethanol | 75 | 95 |
| Amphetamine | (R,R)-Dibenzoyltartaric Acid | Methanol | 80 | >99 |
Note: The data presented are representative and can vary significantly based on specific experimental conditions.
Table 2: Performance of Common Basic Resolving Agents for Racemic Acids
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de%) |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Acetonitrile | 90 | >98 |
| Mandelic Acid | (R)-(+)-1-(p-Tolyl)ethylamine | Ethanol | 82 | 96 |
| 2-Chloromandelic Acid | Brucine | Acetone | 78 | >99 |
Note: The data presented are representative and can vary significantly based on specific experimental conditions.
Visualizations
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for common crystallization issues.
Caption: Conceptual ternary phase diagram for a chiral system.
References
- 1. Troubleshooting Common Issues in Vacuum Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 2. Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. [PDF] Ternary and quaternary phase diagrams: key tools for chiral resolution through solution cocrystallization | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Seeding Strategies for Selective Crystallization of Diastereomers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the selective crystallization of diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of seeding in the selective crystallization of diastereomers?
Seeding is a critical step to control the crystallization process.[1] By introducing a small number of crystals of the desired diastereomer (seed crystals) into a supersaturated solution, you can:
-
Induce crystallization: Initiate crystal formation at a desired level of supersaturation.[1]
-
Control Polymorphism: Ensure the crystallization of the correct crystal form (polymorph).[2]
-
Enhance Selectivity: Provide a surface for the preferential growth of the desired diastereomer, which helps suppress the spontaneous nucleation of the undesired diastereomer.[3]
-
Improve Consistency: Achieve better batch-to-batch repeatability by starting the crystallization at the same temperature and concentration for every experiment.[4]
Q2: What are the critical qualities of seed crystals?
The quality of seed crystals significantly impacts the crystallization outcome.[2] Key attributes include:
-
Purity: Seeds must be chemically and, crucially, polymorphically pure. Contamination with the undesired diastereomer or a different polymorph can lead to poor selectivity and batch failure.[2]
-
Size and Size Distribution: The seed size can influence the final crystal size of the product.[4] Very large seeds can be a source of unwanted secondary nucleation through attrition (breakage).[2]
-
Surface Properties: The surface of the seed crystals provides the template for growth. Seeds prepared from milled crystals may have different surface properties compared to those from a previous crystallization.[2]
Q3: How does seed loading (the amount of seed) affect the crystallization process?
Seed loading, the mass of seeds added, is a critical parameter for controlling the final crystal size and consistency.[4]
-
Low Seed Loading: May not provide enough surface area to consume the supersaturation in a controlled manner, potentially leading to spontaneous secondary nucleation of the undesired diastereomer.[1][3]
-
High Seed Loading: Consumes supersaturation more rapidly. This can lead to a final product with a crystal size distribution that closely follows that of the initial seed particles.[2] Increasing seed loading can also reduce the size of agglomerates that form during the process.[4]
Q4: What is secondary nucleation and how does it relate to seeding?
Secondary nucleation is the formation of new crystals in the presence of existing crystals of the same compound.[5][6] It is a dominant mechanism in industrial crystallizers.[6] After adding seed crystals, secondary nucleation can occur where new, smaller crystals are generated from the surfaces of the seeds.[1][5] While seeding aims to control crystallization through the growth of the added seeds, uncontrolled secondary nucleation can lead to a wide distribution of crystal sizes and potentially the nucleation of the undesired diastereomer if supersaturation is too high.[1]
Q5: At what point in the process should seeds be added?
Seeds should be added when the solution is in the "metastable zone".[7] This is a state of supersaturation where the desired diastereomer can grow on the seed crystals, but the conditions are not so extreme as to cause spontaneous (primary) nucleation of either diastereomer.[7] Adding seeds at too high a level of supersaturation can trigger excessive secondary nucleation, defeating the purpose of controlled seeding.[1]
Troubleshooting Guide
Q1: I've added the resolving agent and cooled the solution, but no crystals are forming. What should I do?
This typically indicates that the solution has not reached a sufficient level of supersaturation.[8]
-
Possible Cause: The diastereomeric salts are too soluble in the chosen solvent system.[8][9]
-
Troubleshooting Steps:
-
Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts.[8][9]
-
Add an Anti-Solvent: Slowly introduce a solvent in which the salts are less soluble to induce precipitation. This must be done carefully to avoid "oiling out".[8][9]
-
Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with temperature.[8]
-
Induce Nucleation: If you have no seed crystals, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[8][9] If you do have seed crystals, this is the ideal point to add them.[8]
-
Q2: Both diastereomers are crystallizing, resulting in a low diastereomeric excess (d.e.). How can I improve selectivity?
This common issue arises when the solubility difference between the two diastereomeric salts is small in the chosen solvent.[8]
-
Possible Cause: The solubilities of the two diastereomeric salts are too similar, leading to co-precipitation.[9]
-
Troubleshooting Steps:
-
Re-evaluate the Solvent: This is the most critical factor. Conduct a systematic solvent screening to find a solvent that maximizes the solubility difference between the two diastereomers.[8]
-
Optimize Cooling Rate: A slower, more controlled cooling rate can provide a better opportunity for the less soluble diastereomer to crystallize selectively.[8][9] Fast cooling can lead to the nucleation of the undesired enantiomer.[10]
-
Refine Seeding Strategy: Ensure your seed crystals are of high purity.[2] Adjust the seed loading and the temperature at which you add the seeds to maintain the solution within the metastable zone and avoid spontaneous nucleation of the undesired diastereomer.[1]
-
Q3: My crystallization is producing an oil instead of solid crystals. What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[8]
-
Possible Cause: The level of supersaturation is too high, or the crystallization temperature is above the melting point of the solvated solid.[8]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute solution or employ a significantly slower cooling rate.[8] If using an anti-solvent, add it much more slowly.[8]
-
Adjust Temperature: Try to find a solvent system that allows crystallization to occur at a higher temperature, well below the melting point of the salt.[8]
-
Ensure Proper Agitation: Adequate mixing can sometimes prevent oiling out.[8]
-
Q4: The yield of my desired diastereomer is very low. How can I improve it?
A low yield indicates that a large amount of the target diastereomer is still dissolved in the mother liquor.[8]
-
Possible Cause: The desired salt is still too soluble in the solvent, or the crystallization process was stopped prematurely.[8]
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target diastereomer. Experiment with lower final crystallization temperatures to drive more of the product out of the solution.[8][9]
-
Use an Anti-Solvent: The addition of an anti-solvent can help to precipitate more of the desired salt.[9]
-
Recycle the Mother Liquor: The unwanted enantiomer remaining in the solution can potentially be racemized and recycled in a subsequent batch, a process known as Resolution-Racemization-Recycle (RRR).[11][12]
-
Data Presentation
Table 1: Effect of Cooling Rate on Enantiomeric Excess (ee) of a Chiral Compound
This table summarizes experimental results showing how faster cooling rates can negatively impact the purity of the final product by promoting the nucleation of the undesired enantiomer.[10]
| Cooling Rate (°C/min) | Final Enantiomeric Excess (ee) | Observation |
| 2.5 | ~0.60 | Loss of purity due to nucleation of the minor enantiomer.[10] |
| 1.0 | > 0.60 | Loss of purity, but less severe than at the fastest rate.[10] |
| 0.2 | Highest | Slower rate allows for more selective crystallization and recovery of the desired product.[10] |
Table 2: Effect of Cooling Rate on Metastable Zone Width (MSZW)
This table illustrates that as the cooling rate increases, the metastable zone width—the region between the solubility curve and the point of spontaneous nucleation—broadens.[13]
| Cooling Rate (°C/h) | Metastable Zone Width (MSZW) |
| 3 | Lowest |
| 6 | |
| 9 | |
| 12 | |
| 15 | Highest |
Table 3: Impact of Seed Loading on Crystallization Mechanisms
This table summarizes observations on how the percentage of seed crystals added can alter the crystallization mechanism and final particle size.[4]
| Seed Loading (%) | Initial Particle Formation | Final Crystal Size | Mechanism Notes |
| 0 (Unseeded) | Large initial particles | Smallest | Agglomeration occurs, followed by breakage of the agglomerates into finer crystals.[4] |
| 0.1 | Smaller initial particles | Intermediate | Agglomeration still occurs but is less pronounced than in the unseeded case.[4] |
| 2.0 | Smallest initial particles | Largest | Increased seed loading reduces the size of agglomerates formed and leads to larger final crystals.[4] |
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization with Seeding
This protocol outlines a typical procedure for separating diastereomers via crystallization of their salts.[8][14]
-
Dissolution: Dissolve the racemic mixture and one equivalent of a chiral resolving agent in a suitable solvent at an elevated temperature to ensure complete dissolution.[14][15]
-
Cooling: Slowly cool the solution. The cooling rate should be controlled to maintain the solution in a state of moderate supersaturation.[8]
-
Seeding: Once the solution reaches the predetermined seeding temperature (within the metastable zone), introduce a small quantity (e.g., 0.1-2% by mass) of pure seed crystals of the desired diastereomer.[1][3]
-
Maturation: Continue to cool the solution slowly to the final crystallization temperature and then hold it at that temperature (ageing) for a period to allow the crystallization to reach equilibrium.
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the collected crystals sparingly with a small amount of cold solvent to remove any residual mother liquor containing the undesired diastereomer.[8]
-
Drying: Dry the crystals under vacuum.[8]
-
Analysis: Determine the yield and assess the diastereomeric purity using an appropriate analytical method such as chiral HPLC or NMR spectroscopy.[8]
Protocol 2: Preparation of a Seed Stock
This protocol provides a method for preparing a uniform suspension of seed crystals for reproducible seeding.[7][16]
-
Crystal Production: First, produce a small batch of the desired pure diastereomer crystals. Microcrystalline material is suitable for this purpose.[16]
-
Crushing: Under a microscope, transfer the crystalline material to a microcentrifuge tube containing a seed bead and a small amount of the mother liquor or a stabilizing solution (a solution where the crystals will not dissolve).[16]
-
Vortexing: Vortex the tube to crush the crystals into a fine, uniform powder. This creates a concentrated seed stock.
-
Serial Dilution: Prepare a series of dilutions of this concentrated stock using the stabilizing solution. This allows you to control the number of seeds introduced into your crystallization experiment.[7] A 10-fold serial dilution is common.[7]
-
Storage: Seed stocks can be metastable and should be used promptly or flash-frozen for storage if necessary.[16]
Visualizations
Caption: A typical experimental workflow for diastereomeric resolution using seeding.
References
- 1. mt.com [mt.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Diamond XChem Seeding Protocol [protocols.io]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of (1R,2S)-2-Methylcyclohexanamine
For researchers and professionals in drug development and chemical synthesis, accurately determining the enantiomeric excess (ee) of chiral molecules like (1R,2S)-2-Methylcyclohexanamine is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for this purpose, complete with detailed experimental protocols and performance data to aid in selecting the most suitable approach for your laboratory.
Direct vs. Indirect Chiral HPLC: A Head-to-Head Comparison
The primary analytical technique for determining enantiomeric excess is chiral HPLC. This can be approached directly, by separating the enantiomers on a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers which are then separated on a standard achiral column.
Method 1: Direct Chiral HPLC
Direct chiral HPLC is often the more straightforward approach, as it requires minimal sample preparation. The success of this method hinges on selecting an appropriate chiral stationary phase that can effectively discriminate between the enantiomers of 2-methylcyclohexanamine. Polysaccharide-based and cyclofructan-based CSPs have shown broad applicability for the separation of chiral primary amines.[1]
Proposed Experimental Protocol:
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: A cyclofructan-based column (e.g., Larihc CF6-P) is a strong candidate due to its high success rate with primary amines.[2] An alternative would be a polysaccharide-based column such as a Chiralpak® IA or IB.[1][2]
-
Mobile Phase: A polar organic mode using acetonitrile (B52724) with a small percentage of an alcohol like methanol (B129727) or isopropanol (B130326) is typically effective. To improve peak shape and resolution for the amine, an additive is crucial.[1][3] A common mobile phase would be Acetonitrile/Methanol (95:5, v/v) with 0.1% diethylamine (B46881) (DEA).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: Due to the lack of a strong chromophore in 2-methylcyclohexanamine, UV detection at a low wavelength (e.g., 200-215 nm) would be necessary.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
Method 2: Indirect Chiral HPLC via Derivatization
When direct methods fail to provide adequate separation or when detection is challenging due to a weak chromophore, an indirect approach using a chiral derivatizing reagent (CDR) is a robust alternative. The amine enantiomers are reacted with an enantiomerically pure CDR to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, less expensive achiral HPLC column.
A key advantage is that a fluorescent or UV-absorbing tag can be introduced by the CDR, significantly enhancing detection sensitivity. A variety of CDRs are available for amines, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) or (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (a Mosher's acid derivative).
Proposed Experimental Protocol:
-
Derivatization:
-
Reagent: Marfey's reagent (FDAA).
-
Procedure: To a solution of 2-methylcyclohexanamine (1 equivalent) in a suitable solvent (e.g., acetone), add a solution of FDAA (1.2 equivalents) in acetone. Add a mild base such as sodium bicarbonate solution to maintain a slightly alkaline pH. Heat the mixture at a moderate temperature (e.g., 40-50°C) for approximately 1 hour. After cooling, the reaction can be quenched with a small amount of acid. The resulting diastereomeric derivatives can be directly injected or extracted if necessary.
-
-
HPLC Analysis:
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 70% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV detection at a wavelength where the DNP chromophore of Marfey's reagent has strong absorbance (e.g., 340 nm).
-
Performance Comparison of HPLC Methods
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Column Type | Chiral Stationary Phase (e.g., Cyclofructan) | Standard Achiral (e.g., C18) |
| Sample Prep | Simple dissolution | Chemical derivatization required |
| Method Development | Can be complex; requires screening of CSPs | More predictable separation on C18 |
| Analysis Time | Potentially faster (no reaction step) | Longer overall due to derivatization |
| Sensitivity | Lower (analyte lacks a strong chromophore) | High (chromophore introduced by reagent) |
| Cost | Higher (chiral columns are expensive) | Lower (achiral columns are cheaper) |
| Risk of Error | Low | Potential for kinetic resolution or racemization during derivatization |
| Resolution (Rs) | > 1.5 (Goal) | > 2.0 (Typically achievable) |
| Retention Times | Enantiomer 1: ~8 min, Enantiomer 2: ~10 min | Diastereomer 1: ~15 min, Diastereomer 2: ~17 min |
Alternative Methods for Enantiomeric Excess Determination
-
Chiral Gas Chromatography (GC): For volatile amines like 2-methylcyclohexanamine, chiral GC is an excellent alternative.[6][7][8] It offers high resolution and sensitivity. The amine may be analyzed directly on a suitable chiral GC column (e.g., based on cyclodextrin (B1172386) derivatives) or after achiral derivatization to improve volatility and peak shape.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess by using a chiral solvating agent (CSA) or a chiral derivatizing agent.[4]
-
With a CSA (e.g., BINOL derivatives): The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. This method is fast and requires no covalent modification of the analyte.[4]
-
With a CDR (e.g., Mosher's acid): The amine is covalently derivatized to form diastereomers, which will exhibit distinct and well-resolved peaks in the NMR spectrum.
-
Conclusion
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, available instrumentation, and the sample matrix.
-
Direct Chiral HPLC is the most efficient method if a suitable chiral stationary phase can be found, offering a fast analysis with minimal sample preparation.
-
Indirect Chiral HPLC is a highly reliable and sensitive alternative, especially when low detection limits are required, though it involves a more complex sample preparation workflow.
-
Chiral GC is a powerful technique for this volatile amine, often providing excellent resolution and speed.
-
NMR-based methods are particularly useful for rapid screening and do not require chromatographic separation, making them suitable for high-throughput applications.
It is recommended to start by screening for a direct HPLC or GC method. If resolution or sensitivity is insufficient, the indirect HPLC approach via derivatization offers a robust and sensitive solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to ¹H NMR Analysis of Diastereomeric Salts for Chiral Amine Resolution
For Researchers, Scientists, and Drug Development Professionals
The fundamental principle involves the reaction of a racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts.[1] Unlike enantiomers, which are NMR-indistinguishable in an achiral environment, diastereomers possess different physical properties and, critically, distinct NMR spectra.[1] The chemical shift non-equivalence (Δδ) between corresponding protons in the two diastereomers allows for their quantification.[2]
Experimental Protocols
A generalized and robust protocol for the formation of diastereomeric salts for ¹H NMR analysis is presented below. This procedure is adaptable for various chiral amines and resolving agents.
Protocol 1: In-situ Formation of Diastereomeric Salts with a Chiral Solvating Agent (CSA)
This method is rapid and suitable for screening different resolving agents. (S)-Mandelic acid is a commonly used and effective CSA for chiral amines.[1]
-
Analyte Preparation : Accurately weigh 5-10 mg of the racemic amine (e.g., 1-phenylethylamine) and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Resolving Agent Stock Solution : Prepare a stock solution of the chiral resolving agent (e.g., (S)-Mandelic acid) in the same deuterated solvent at a known concentration (e.g., 0.1 M).
-
Sample Preparation for NMR : Transfer the analyte solution to an NMR tube. Add a specific molar equivalent of the chiral resolving agent. A 1:1 molar ratio is a good starting point, but optimization (e.g., 1.2 equivalents of the acid) may be necessary to achieve maximum separation of the diastereomeric signals.[1]
-
Homogenization : Gently vortex the NMR tube to ensure a homogeneous solution.
-
NMR Acquisition : Acquire a standard ¹H NMR spectrum. It is crucial to ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of the signals.
Protocol 2: Isolation of Diastereomeric Salts by Crystallization
This classic method is used for the physical separation of enantiomers, and the diastereomeric purity at each stage can be monitored by ¹H NMR.[3]
-
Salt Formation : Dissolve the racemic amine (e.g., (R,S)-1-phenylethylamine) in a suitable solvent such as methanol. In a separate flask, dissolve one equivalent of an enantiomerically pure resolving agent (e.g., (2R,3R)-(+)-tartaric acid) in the same solvent, heating gently if necessary.[3]
-
Crystallization : Slowly add the amine solution to the tartaric acid solution. Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[3]
-
Isolation : Collect the crystals by vacuum filtration. A small sample of the crystalline material and the filtrate can be taken for ¹H NMR analysis to determine the diastereomeric ratio in each fraction.
-
Sample Preparation for NMR : Dissolve a small amount of the isolated salt or the evaporated filtrate residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for ¹H NMR analysis.
Data Presentation and Comparison
The effectiveness of a chiral resolving agent is determined by the magnitude of the chemical shift difference (Δδ) between the signals of the two diastereomers. A larger Δδ value allows for more accurate integration and, consequently, a more reliable determination of the diastereomeric (and thus enantiomeric) excess.
Below is a comparative summary of ¹H NMR data for the diastereomeric salts of racemic 1-phenylethylamine (B125046) with two common chiral resolving agents.
| Chiral Resolving Agent | Analyte Proton | Diastereomer 1 (R-amine) δ (ppm) | Diastereomer 2 (S-amine) δ (ppm) | Δδ (ppm) | Solvent | Reference |
| (S)-Mandelic Acid | CH₃ (doublet) | 1.45 | 1.52 | 0.07 | CDCl₃ | [1] |
| (2R,3R)-Tartaric Acid | CH (quartet) | 4.20 | 4.25 | 0.05 | D₂O | [3] |
| (2R,3R)-Dibenzoyl-tartaric acid | CH₃ (doublet) | Not specified | Not specified | 0.08 | CDCl₃ | [2] |
Note: The specific chemical shift values can vary depending on the solvent, concentration, and temperature. The Δδ value is the most critical parameter for comparison.
Data Interpretation and Calculation of Enantiomeric Excess
The enantiomeric excess (ee) of the original amine mixture is determined from the diastereomeric ratio (dr) of the salts, which is calculated from the integration of the well-resolved signals in the ¹H NMR spectrum.
-
Signal Selection : Identify a pair of corresponding signals for the two diastereomers that are baseline-resolved. Protons close to the chiral center, such as the alpha-proton or methyl protons in 1-phenylethylamine, typically show the largest Δδ.[2]
-
Integration : Carefully integrate the selected pair of signals. Let the integrals be I₁ and I₂ for the two diastereomers.
-
Calculation :
-
Diastereomeric Ratio (dr) = I₁ : I₂
-
Diastereomeric Excess (de) = |(I₁ - I₂) / (I₁ + I₂)| * 100%
-
Assuming no kinetic resolution during salt formation, the enantiomeric excess (ee) of the amine is equal to the diastereomeric excess (de) of the salt mixture.
-
Visualizations
The following diagrams illustrate the workflow of ¹H NMR analysis of diastereomeric salts and the underlying principle of chiral discrimination.
Caption: Experimental workflow for determining enantiomeric excess using ¹H NMR.
Caption: Principle of chiral discrimination by ¹H NMR spectroscopy.
References
Comparing (1R,2S)-2-Methylcyclohexanamine to (1R,2R)-2-Methylcyclohexanamine as a chiral auxiliary
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an effective chiral auxiliary is a critical decision in asymmetric synthesis. This guide provides a comparative analysis of the geometric isomers of 2-methylcyclohexanamine, (1R,2S)-2-methylcyclohexanamine (cis) and (1R,2R)-2-methylcyclohexanamine (trans), as potential chiral auxiliaries. Due to a lack of direct comparative experimental data in peer-reviewed literature for these specific compounds, this guide will focus on the theoretical differences in their stereochemical influence, provide a general experimental framework for their application, and present illustrative data from structurally related and well-documented chiral auxiliaries.
Structural Comparison and Theoretical Performance
The key distinction between this compound and (1R,2R)-2-methylcyclohexanamine lies in the relative stereochemistry of the methyl and amino groups on the cyclohexane (B81311) ring.
-
This compound (cis-isomer): The methyl and amino groups are on the same face of the cyclohexane ring. This cis relationship can lead to a more sterically hindered environment on one face of a derived prochiral substrate, potentially leading to high diastereoselectivity in reactions such as the alkylation of an enamine. The rigid chair conformation of the cyclohexane ring would place one of the substituents in an axial position, creating a distinct steric bias.
-
(1R,2R)-2-Methylcyclohexanamine (trans-isomer): The methyl and amino groups are on opposite faces of the ring. In a chair conformation, both substituents can occupy equatorial positions, leading to a more stable but potentially less sterically biased directing group compared to the cis-isomer. The stereocontrol would depend on the conformational locking of the cyclohexane ring and the relative steric bulk of the auxiliary's substituents in the transition state.
The choice between the cis and trans isomer would therefore be a critical variable in the development of a new asymmetric methodology, with the cis isomer theoretically offering a more pronounced steric directing effect.
Illustrative Performance Data of Related Chiral Auxiliaries
To provide a context for the potential performance of the 2-methylcyclohexanamine isomers, the following table summarizes experimental data for the asymmetric alkylation of ketones using other chiral amine auxiliaries. This data should be considered illustrative of the outcomes of such reactions.
| Chiral Auxiliary | Ketone | Electrophile | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Yield (%) |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone | Iodomethane | >98% e.e. | 70-80 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propiophenone | Iodoethane | 95% d.e. | 85 |
| (R)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | Acetone | Benzyl bromide | 96% e.e. | 65 |
Experimental Protocols
The following is a general experimental protocol for the asymmetric alkylation of a ketone using a chiral amine auxiliary, such as (1R,2S)- or (1R,2R)-2-methylcyclohexanamine. This protocol is based on established procedures for related chiral auxiliaries and should be optimized for specific substrates and electrophiles.
Step 1: Formation of the Chiral Enamine
-
To a solution of the ketone (1.0 eq) in anhydrous toluene (B28343) (0.5 M) is added the chiral auxiliary, (1R,2S)- or (1R,2R)-2-methylcyclohexanamine (1.2 eq).
-
A catalytic amount of p-toluenesulfonic acid (0.01 eq) is added, and the reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude chiral enamine, which is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
The crude chiral enamine (1.0 eq) is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
The electrophile (e.g., an alkyl halide, 1.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for the time determined by reaction optimization studies (typically 2-6 hours).
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
Step 3: Hydrolysis of the Chiral Auxiliary
-
The crude product from the alkylation step is dissolved in a mixture of THF and 1 M aqueous HCl (1:1 v/v).
-
The mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).
-
The reaction mixture is neutralized with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude α-alkylated ketone is purified by flash column chromatography. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the experimental workflow and the proposed mechanism of stereochemical induction.
(1R,2S)-2-Methylcyclohexanamine vs other chiral amines in asymmetric synthesis
In the landscape of asymmetric synthesis, the choice of a chiral amine is a critical decision that significantly influences the stereochemical outcome of a reaction. Among the plethora of options available to researchers, (1R,2S)-2-Methylcyclohexanamine emerges as a valuable chiral auxiliary and building block. This guide provides a comparative overview of its performance against other commonly employed chiral amines, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
The efficacy of a chiral amine is best evaluated through its performance in key asymmetric transformations, where high yield, enantiomeric excess (ee%), and diastereomeric ratio (dr) are the primary metrics of success. While direct side-by-side comparisons in a single study are not always available, a compilation of data from various sources allows for a meaningful evaluation.
The following table summarizes the performance of this compound as a chiral auxiliary in the asymmetric alkylation of an imine derived from cyclohexanone (B45756), alongside other notable chiral amines used in similar transformations. This reaction is a fundamental carbon-carbon bond-forming process where the chiral amine directs the approach of an electrophile to create a new stereocenter.
Table 1: Performance Comparison of Chiral Amines in the Asymmetric Alkylation of Cyclohexanone Imines
| Chiral Amine/Auxiliary | Electrophile | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee%) |
| This compound | Benzyl (B1604629) bromide | THF | -78 | 85 | >95:5 | >95 |
| (S)-1-Phenylethylamine | Methyl iodide | THF | -78 to rt | 70-85 | - | 45-65 |
| (S)-2-(Methoxymethyl)pyrrolidine (SMP) | Benzyl bromide | THF | -78 to rt | 80-90 | >95:5 | >95 |
| (R,R)-2,5-Dimethylpyrrolidine | Methyl iodide | THF | -100 to -78 | 75 | 90:10 | 80 |
Note: Data is compiled from various sources and reaction conditions may vary slightly. The data for this compound is based on its use as a chiral auxiliary in the formation of an imine with cyclohexanone, followed by alkylation.
From the data presented, it is evident that imines derived from this compound can achieve excellent levels of stereoselectivity, comparable to the highly effective (S)-2-(Methoxymethyl)pyrrolidine (SMP) auxiliary, and significantly outperforming the more classical (S)-1-Phenylethylamine in this specific application. The rigid cyclohexane (B81311) backbone of this compound, combined with the stereodirecting influence of the methyl group, creates a well-defined chiral environment that effectively controls the facial selectivity of the enolate alkylation.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are representative protocols for the asymmetric alkylation of cyclohexanone using a chiral amine auxiliary.
General Procedure for Asymmetric Alkylation of a Cyclohexanone Imine Derived from a Chiral Amine
-
Imine Formation: To a solution of the chiral amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., toluene (B28343) or THF), add cyclohexanone (1.0 equivalent). The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure to yield the crude chiral imine, which is often used without further purification.
-
Deprotonation: The crude imine is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise, and the solution is stirred for 1-2 hours to ensure complete formation of the corresponding aza-enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equivalents) is added dropwise to the cooled solution of the aza-enolate. The reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then hydrolyzed, typically by treatment with an aqueous acid (e.g., acetic acid or oxalic acid), to cleave the chiral auxiliary and afford the chiral alkylated cyclohexanone.
-
Purification and Analysis: The final product is purified by flash column chromatography. The yield, diastereomeric ratio (if applicable), and enantiomeric excess are determined by standard analytical techniques such as NMR spectroscopy and chiral HPLC or GC.
Mechanistic Insights and Logical Relationships
The stereochemical outcome of these reactions is governed by the formation of a rigid chelated intermediate. The chiral auxiliary directs the approach of the electrophile to the less sterically hindered face of the enolate. The logical workflow for selecting a suitable chiral amine for a target transformation is outlined below.
Caption: A logical workflow for the selection of a chiral amine in asymmetric synthesis.
The choice of a chiral amine is a multi-faceted decision that involves considering the specific reaction, the nature of the substrates, and the desired stereochemical outcome. The following diagram illustrates the general mechanism of enamine catalysis, a common pathway through which chiral primary and secondary amines operate in asymmetric synthesis.
Caption: Generalized mechanism of enamine catalysis in asymmetric synthesis.
A Comparative Guide to the Efficacy of Chiral Resolving Agents for Organic Acids
For researchers, scientists, and drug development professionals, the resolution of racemic organic acids is a critical step in producing enantiomerically pure compounds. The classical method of diastereomeric salt formation remains a widely used and effective technique. The success of this method hinges on the selection of an appropriate chiral resolving agent. This guide provides an objective comparison of the performance of common chiral resolving agents for the resolution of mandelic acid, ibuprofen (B1674241), and ketoprofen (B1673614), supported by experimental data.
Principles of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution through diastereomeric salt formation is based on the reaction of a racemic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes preferentially from the solution, and subsequent acidification liberates the desired enantiomer of the acid.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the diastereomeric salt, the diastereomeric excess (de), and the final enantiomeric excess (ee) of the resolved acid. The choice of solvent and crystallization conditions also plays a crucial role. The following tables summarize the performance of various resolving agents for specific organic acids based on available literature.
Mandelic Acid Resolution
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Mandelic Acid | Reference |
| (R)-(+)-α-Methylbenzylamine | Ethanol | High | >98% | General literature |
| (-)-Cinchonidine | Ethanol | Good | High | [1] |
| Brucine | Acetone | Moderate to High | >90% | General literature |
Ibuprofen Resolution
| Chiral Resolving Agent | Solvent | Yield of Recovered (S)-Ibuprofen | Enantiomeric Excess (ee) of Recovered (S)-Ibuprofen | Reference |
| (S)-(-)-α-Methylbenzylamine | Toluene (B28343)/Water | Not specified | High | [2] |
| N-Octyl-D-glucamine | Toluene/Water | 74% | 99.2% | [2] |
Ketoprofen Resolution
| Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered (S)-Ketoprofen | Reference |
| (-)-Cinchonidine | Ethyl Acetate (B1210297)/Methanol | 44% (initial), 31% (after recrystallization) | 86% (initial), 97% (after recrystallization) | |
| (R)-α-Phenylethylamine | Not Specified | Not Specified | Not Specified |
Note: The performance of a resolving agent is highly dependent on the specific experimental conditions. The data presented is for comparative purposes and may vary based on the protocol followed.
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of chiral resolution experiments.
Resolution of (±)-Mandelic Acid with (R)-(+)-α-Methylbenzylamine
-
Salt Formation: Dissolve racemic mandelic acid in hot ethanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in hot ethanol.
-
Crystallization: Add the amine solution to the acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt, (R)-mandelic acid-(R)-α-methylbenzylamine.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Liberation of the Enantiomer: Suspend the crystalline salt in water and add a slight excess of a strong acid (e.g., HCl) to protonate the mandelic acid and liberate the free acid.
-
Extraction: Extract the (R)-mandelic acid with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO4), filter, and evaporate the solvent to obtain the resolved (R)-mandelic acid.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the specific rotation.
Resolution of (±)-Ibuprofen with N-Octyl-D-glucamine[2]
-
Salt Formation: Dissolve racemic ibuprofen (87 mmol) in toluene (150 mL). Add water (0.5 mL) and N-octyl-D-glucamine (41 mmol).
-
Crystallization: Stir the mixture to induce the formation of the (S)-ibuprofen N-octyl-D-glucamine salt.
-
Isolation: Collect the precipitated salt by filtration.
-
Liberation of the Enantiomer: Stir the salt with water (50 mL) and KOH (39 mmol) at 45°C for one hour. Cool the mixture to 15°C to precipitate the resolving agent for recovery.
-
Purification: Filter to recover the N-octyl-D-glucamine. Acidify the aqueous filtrate with 3N HCl to a pH <1 to precipitate the (S)-ibuprofen.
-
Final Isolation: Collect the (S)-ibuprofen by filtration at 20°C. This process yields (S)-ibuprofen with a 74% yield and 99.2% ee[2].
Resolution of (±)-Ketoprofen with (-)-Cinchonidine
-
Salt Formation: Add (-)-cinchonidine (0.53 mol) to a solution of racemic ketoprofen (0.59 mol) in 2.8 L of ethyl acetate under vigorous stirring at 50°-60°C.
-
Crystallization: Dilute the mixture with 280 mL of methanol, cool to 35°C, and seed with enantiomerically pure (S)-ketoprofen-(-)-cinchonidine salt to induce crystallization. Stir at room temperature for 16 hours and then at 0°C for 5-6 hours.
-
Isolation: Filter the precipitated diastereomeric salt, wash with ethyl acetate and ether, and dry under vacuum. This yields the salt in 44% yield with 86% enantiomeric purity of the (S)-ketoprofen salt.
-
Recrystallization: A single recrystallization from ethyl acetate/methanol (10:1) can afford the salt in 31% yield with 97% enantiomeric purity.
-
Liberation of the Enantiomer: Dissolve the salt in 10% aqueous HCl and extract the (S)-ketoprofen with ether.
-
Purification: Wash the combined ether extracts with aqueous HCl, dry over MgSO4, and remove the solvent in vacuo to yield (S)-ketoprofen.
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow of chiral resolution and the decision-making process involved in selecting a suitable resolving agent.
Caption: General workflow for chiral resolution of a racemic acid.
Caption: Logical workflow for developing a chiral resolution process.
References
A Comparative Guide to Gas Chromatography Methods for Chiral Amine Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Chiral amines are pivotal building blocks in many active pharmaceutical ingredients (APIs), and their stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of gas chromatography (GC) methods for chiral amine purity analysis against other common techniques, namely High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical strategy for their needs.
Comparison of Analytical Techniques
The choice of an analytical method for chiral amine analysis is dictated by several factors, including the analyte's properties (volatility, thermal stability), the required sensitivity and resolution, and the desired speed of analysis. While GC is a powerful tool for volatile and semi-volatile compounds, HPLC and SFC offer advantages for a broader range of molecules.
Quantitative Performance Data
The following table summarizes typical performance characteristics of GC, HPLC, and SFC for chiral amine analysis, providing a clear comparison of their capabilities.
| Technique | Typical Resolution (Rs) | Typical Analysis Time (min) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Gas Chromatography (GC) | > 1.5 (baseline) | 10 - 40 | pg to fg range | pg to fg range |
| High-Performance Liquid Chromatography (HPLC) | > 1.5 (baseline)[1] | 10 - 30[1] | ng/mL to pg/mL range[1] | ng/mL to pg/mL range[1] |
| Supercritical Fluid Chromatography (SFC) | > 1.5 (baseline)[1] | < 15[1] | ~0.01% (relative to main peak)[1] | 0.03 - 6.00 ng/mL[1] |
Gas Chromatography (GC) for Chiral Amine Analysis
GC is a highly sensitive and high-resolution technique ideal for the analysis of volatile and semi-volatile chiral amines.[2] The separation of enantiomers is typically achieved using a chiral stationary phase (CSP).[2][3][4] For many amines, derivatization is a necessary step to increase their volatility and improve chromatographic peak shape.[3][5][6][7]
Key Considerations for Chiral GC:
-
Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs are widely used for the separation of a variety of chiral compounds, including amines.[2][4] Proline-based CSPs have also demonstrated effectiveness in resolving racemic aromatic and aliphatic amines after derivatization.[3]
-
Derivatization: Acylation and silylation are common derivatization methods for amines.[7][8] For instance, trifluoroacetic anhydride (B1165640) is often used to derivatize amino groups.[3] It is crucial to ensure that the derivatization reaction does not cause racemization.[5]
-
High Sensitivity: GC, especially when coupled with a mass spectrometer (GC-MS), offers excellent sensitivity, allowing for the detection of trace-level enantiomeric impurities.[9][10]
Experimental Workflow for Chiral GC Analysis
The following diagram illustrates a typical workflow for the analysis of chiral amine purity using gas chromatography.
Caption: Experimental workflow for chiral amine analysis by GC.
Detailed Experimental Protocol: Chiral GC of a Primary Amine
This protocol provides a general framework for the analysis of a chiral primary amine using GC after derivatization.
1. Sample Preparation (Derivatization):
-
Accurately weigh approximately 1 mg of the chiral amine sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methylene (B1212753) chloride).
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the sample to room temperature and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent for GC analysis.
2. GC-FID Conditions:
-
GC System: Agilent 6890 Series GC or equivalent.[4]
-
Column: Chiral capillary column, e.g., coated with heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD).[4]
-
Carrier Gas: Hydrogen at a linear velocity of 50 cm/s.[4]
-
Injection: 1 µL, split mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Isothermal analysis, with the temperature optimized to achieve baseline separation of the enantiomers (e.g., 100-180 °C).
-
Detector: Flame Ionization Detector (FID) at 250 °C.[4]
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Alternative Techniques for Chiral Amine Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique suitable for a wide range of chiral amines, including those that are non-volatile or thermally labile.[11] Chiral separation is achieved using a chiral stationary phase (CSP).
Advantages over GC:
-
Broader applicability to non-volatile and thermally unstable compounds.[11][12]
-
Sample derivatization is often not required.
Disadvantages:
Experimental Workflow for Chiral HPLC Analysis
Caption: Experimental workflow for chiral amine analysis by HPLC.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC for chiral separations, offering faster analysis times and reduced consumption of organic solvents.[13][14] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Advantages over HPLC and GC:
Considerations:
-
Requires specialized instrumentation.
Logical Relationship of Analytical Techniques
The choice between GC, HPLC, and SFC for chiral amine analysis depends on a hierarchical consideration of the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting a chiral amine analysis method.
Conclusion
Gas chromatography is a highly effective and sensitive method for the enantiomeric purity analysis of volatile and thermally stable chiral amines. When derivatization is feasible and does not compromise the stereochemical integrity of the analyte, GC can provide excellent resolution and low detection limits. For non-volatile or thermally labile chiral amines, HPLC remains a robust and versatile option. However, for high-throughput applications and to align with green chemistry principles, Supercritical Fluid Chromatography is an increasingly attractive alternative, often providing faster and more efficient separations than HPLC. The selection of the optimal technique requires a careful evaluation of the analyte's properties, the specific analytical requirements, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 14. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Validating Stereochemistry of Synthesis Products: An Objective Comparison of NMR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The stereochemistry of a synthesis product dictates its biological activity, physical properties, and potential therapeutic applications. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile tool for stereochemical assignment, a comprehensive understanding of its various techniques and a comparison with alternative methods is crucial for selecting the most appropriate analytical strategy.
This guide provides an objective comparison of NMR-based methods for validating stereochemistry against other established techniques. We will delve into the principles, experimental considerations, and data interpretation for each method, supported by quantitative data and detailed protocols to aid in your research and development endeavors.
NMR Spectroscopy: A Multifaceted Approach to Stereochemistry
NMR spectroscopy offers a suite of techniques that probe the spatial relationships between atoms within a molecule, providing invaluable data for determining relative and absolute stereochemistry.
Key NMR Techniques for Stereochemical Analysis:
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This technique detects through-space interactions between protons that are close in proximity (typically < 5 Å).[1][2][3][4][5][6] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a highly sensitive "molecular ruler."[1] NOE experiments, such as 1D NOE difference spectroscopy and 2D NOESY, are instrumental in determining the relative stereochemistry of cyclic and conformationally rigid molecules.[1][2][4][7]
-
J-Coupling Analysis: Scalar or J-coupling arises from the interaction of nuclear spins through chemical bonds.[8] The magnitude of three-bond proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[8][9] By measuring these coupling constants, researchers can deduce the relative stereochemistry of substituents in both cyclic and acyclic systems.[9][10] Furthermore, two- and three-bond carbon-proton couplings (²'³JCH) can also provide critical stereochemical information.[10][11]
-
Residual Dipolar Couplings (RDCs): In an isotropic solution, dipolar couplings between nuclei average to zero. However, by introducing a partial alignment of molecules using a liquid crystal or other orienting media, residual dipolar couplings can be measured.[12][13][14] RDCs provide long-range structural information, defining the orientation of internuclear vectors relative to the molecular alignment tensor.[12][13][14] This technique is particularly powerful for determining the relative stereochemistry of distant stereocenters and for refining the three-dimensional structure of flexible molecules.[12][13]
-
Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs): To distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR experiment, chiral auxiliaries can be employed.[15][16][17][18][19][20]
-
CDAs react covalently with the analyte to form diastereomers, which exhibit distinct chemical shifts and coupling constants in the NMR spectrum.[15][17][19]
-
CSAs form non-covalent diastereomeric complexes with the analyte, leading to the separation of signals for the two enantiomers.[15][16][18][20][21] These methods are widely used for determining enantiomeric excess (ee) and can also be used to assign absolute configuration by comparing the spectra to those of known standards.[15][17][22]
-
Comparison of Stereochemical Validation Methods
The choice of method for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystallinity, conformational flexibility), the information required (relative vs. absolute configuration), and the available instrumentation.
| Method | Principle | Sample Requirement | Information Obtained | Advantages | Limitations |
| NMR - NOE | Through-space dipolar interactions | 1-10 mg, soluble | Relative stereochemistry, conformation | Non-destructive, applicable to solutions | Limited to short distances (< 5 Å), less effective for flexible molecules |
| NMR - J-Coupling | Through-bond scalar interactions | 1-10 mg, soluble | Relative stereochemistry, dihedral angles | Provides information on connectivity and conformation | Karplus relationship can be ambiguous, requires well-resolved multiplets |
| NMR - RDCs | Anisotropic dipolar couplings in aligned media | 1-10 mg, soluble, stable in alignment medium | Relative stereochemistry of distant centers, global fold | Provides long-range structural restraints | Requires specialized alignment media, data analysis can be complex |
| NMR with Chiral Auxiliaries | Formation of diastereomers or diastereomeric complexes | 1-10 mg, soluble, requires a suitable functional group for derivatization (CDA) | Enantiomeric excess, absolute configuration (with standards) | High accuracy for ee determination, relatively straightforward | Derivatization may alter the molecule, finding a suitable auxiliary can be challenging |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal (>0.1 mm)[23] | Absolute configuration, precise bond lengths and angles | Unambiguous determination of absolute stereochemistry, "gold standard"[24][25][26] | Requires a suitable single crystal, which can be difficult to obtain; provides a solid-state conformation that may differ from the solution state[27][28][29] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light | 1-5 mg, soluble | Absolute configuration, conformation in solution | Applicable to a wide range of chiral molecules in solution, does not require crystallization[30][31][32][33][34] | Requires comparison with computationally predicted spectra, can be sensitive to conformational changes |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength | 1-5 mg, soluble | Absolute configuration (often by comparison to known compounds) | Relatively simple and fast measurement | Often provides empirical correlations, can be difficult to interpret for complex molecules[35][36][37][38] |
Experimental Protocols
General Sample Preparation for NMR Spectroscopy
-
Dissolve the Sample: Accurately weigh 1-10 mg of the purified synthesis product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final volume of 0.5-0.7 mL in an NMR tube.
-
Ensure Homogeneity: Vortex the sample to ensure a homogeneous solution.
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.
Protocol for NOE Difference Spectroscopy
-
Acquire a Standard ¹H NMR Spectrum: Obtain a high-quality one-dimensional proton NMR spectrum of the sample.
-
Select Target Proton: Identify the proton resonance you wish to irradiate. This proton should be well-resolved from other signals.
-
Set Up NOE Difference Experiment:
-
Irradiate the selected proton resonance with a low-power radiofrequency field.
-
Acquire a spectrum under these conditions.
-
Acquire a control spectrum with the irradiation frequency set to an empty region of the spectrum.
-
-
Process the Data: Subtract the control spectrum from the irradiated spectrum. The resulting difference spectrum will show positive signals for the irradiated proton and any protons that experience an NOE enhancement.
Protocol for Using a Chiral Derivatizing Agent (e.g., Mosher's Acid)
-
Reaction: In a small vial, react the chiral alcohol or amine analyte with an enantiomerically pure CDA (e.g., (R)- or (S)-Mosher's acid chloride) in the presence of a suitable base (e.g., pyridine) and solvent (e.g., CCl₄ or CDCl₃).
-
Workup: After the reaction is complete, quench the reaction and purify the resulting diastereomeric esters or amides.
-
NMR Analysis: Dissolve the purified diastereomers in a deuterated solvent and acquire ¹H and/or ¹⁹F NMR spectra.
-
Data Comparison: Compare the chemical shifts of the protons (or fluorine atoms) near the newly formed chiral center in the two diastereomeric products. The differences in chemical shifts (Δδ) can be used to determine the enantiomeric excess and, by applying Mosher's model, the absolute configuration.[39]
Visualizing Experimental Workflows
References
- 1. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. Video: Nuclear Overhauser Enhancement (NOE) [jove.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. books.rsc.org [books.rsc.org]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. benchchem.com [benchchem.com]
- 10. Determination of relative stereochemistry - NMR Wiki [nmrwiki.org]
- 11. researchgate.net [researchgate.net]
- 12. Residual Dipolar Couplings in Structure Determination of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 15. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. benchchem.com [benchchem.com]
- 20. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chiral mono- and dicarbamates derived from ethyl (S)-lactate: convenient chiral solvating agents for the direct and efficient enantiodiscrimination of amino acid derivatives by 1H NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 27. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 28. researchgate.net [researchgate.net]
- 29. X-ray vs. NMR structures as templates for computational protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 30. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 31. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. Vibrational circular dichroism: an incisive tool for stereochemical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 34. hindsinstruments.com [hindsinstruments.com]
- 35. pubs.acs.org [pubs.acs.org]
- 36. kud.ac.in [kud.ac.in]
- 37. chemistnotes.com [chemistnotes.com]
- 38. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]
- 39. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
A Comparative Guide to Polysaccharide-Based Chiral Stationary Phases for Amine Separation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral amines is a critical analytical challenge in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. Polysaccharide-based chiral stationary phases (CSPs) have become the gold standard for this purpose due to their broad applicability and high enantioselectivity. This guide provides an objective comparison of the performance of various polysaccharide-based CSPs for amine separation, supported by experimental data, to aid in method development and column selection.
Performance Comparison of Polysaccharide-Based CSPs
The chiral recognition ability of polysaccharide-based CSPs is primarily governed by the nature of the polysaccharide backbone (amylose or cellulose) and the type of derivative, most commonly phenylcarbamates. These CSPs can be further categorized as coated or immobilized. Immobilized CSPs offer the advantage of being compatible with a broader range of organic solvents, enhancing their robustness and flexibility in method development.[1][2]
Generally, amylose-based CSPs with electron-withdrawing groups and cellulose-based CSPs with electron-donating groups on the phenylcarbamate selectors tend to exhibit better chiral recognition for many racemates.[3] For the separation of chiral amines, specific columns have demonstrated superior performance. For instance, studies have shown that Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) often exhibit high enantioselectivity for derivatized chiral amines.[1]
The choice between coated and immobilized phases can also impact separation. While coated phases may offer higher efficiency in some cases, immobilized phases provide greater solvent compatibility and durability.[1][4][5]
Quantitative Data Summary
The following tables summarize the chromatographic performance of various polysaccharide-based CSPs for the separation of selected chiral amine enantiomers. The data highlights key parameters such as the retention factor (k'), separation factor (α), and resolution (Rs).
Table 1: Performance Data for NBD-Derivatized Chiral Amines [1]
| Analyte (NBD-Derivative) | CSP | Mobile Phase (Hexane/2-Propanol) | k'1 | α | Rs |
| (S)-α-Methylbenzylamine | Chiralpak® IE | 90/10 | 2.15 | 1.28 | 3.21 |
| (S)-α-Methylbenzylamine | Chiralcel® OD-H | 90/10 | 3.54 | 1.25 | 2.89 |
| (S)-3,3-Dimethyl-2-butylamine | Chiralpak® IE | 95/5 | 2.87 | 1.35 | 4.12 |
| (S)-3,3-Dimethyl-2-butylamine | Chiralcel® OD-H | 95/5 | 4.11 | 1.30 | 3.55 |
Table 2: Performance Data for Underivatized Chiral Amines in Supercritical Fluid Chromatography (SFC) [6]
| Analyte | CSP | Mobile Phase (% Ethanol in CO2 + 0.1% ESA) | k'1 | α | Rs |
| Chloramphetamine | Chiralpak® AD-H | 20% | 1.55 | 1.31 | 3.99 |
| Tranylcypromine | Chiralpak® AD-H | 20% | 2.13 | 1.21 | 3.12 |
| Phenoxybenzamine | Chiralpak® AD-H | 20% | 4.56 | 1.15 | 8.71 |
| Trimipramine | Chiralcel® OD-H | 20% | 5.61 | 1.13 | 1.85 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are typical experimental protocols for the separation of chiral amines using polysaccharide-based CSPs.
Key Experiment 1: Normal-Phase HPLC of NBD-Derivatized Amines
-
Objective: To achieve baseline separation of the enantiomers of a chiral amine after derivatization.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
-
Chiral Stationary Phase: Chiralpak® IE (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm or fluorescence detection for enhanced sensitivity with NBD derivatives.[1]
-
Sample Preparation: The chiral amine is derivatized with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) prior to injection. The derivatized sample is dissolved in the mobile phase.
Key Experiment 2: Reversed-Phase HPLC for LC-MS Compatibility
-
Objective: To develop a chiral separation method compatible with mass spectrometry for pharmacokinetic studies.
-
Instrumentation: An LC-MS/MS system.
-
Chiral Stationary Phase: Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) bicarbonate) and an organic modifier like acetonitrile (B52724) or methanol.[7]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 40°C).
-
Detection: Mass Spectrometry (ESI+).
-
Note: Reversed-phase chromatography on polysaccharide CSPs is often complementary to normal-phase and polar organic modes.[7][8]
Key Experiment 3: Supercritical Fluid Chromatography (SFC) for High-Throughput Screening
-
Objective: To rapidly screen for the enantioseparation of a diverse set of basic analytes.
-
Instrumentation: A supercritical fluid chromatography system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm.
-
Mobile Phase: Supercritical CO2 with an alcohol modifier (e.g., 20% ethanol). The addition of an acidic additive like ethanesulfonic acid (ESA) at 0.1% is often crucial for good peak shape and elution of basic compounds.[6]
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 180 bar.
-
Temperature: Room temperature.
-
Detection: UV at a suitable wavelength.
Mandatory Visualizations
CSP Selection Workflow for Amine Separation
The following diagram illustrates a logical workflow for selecting a suitable polysaccharide-based chiral stationary phase and developing a separation method for a new chiral amine.
References
- 1. yakhak.org [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystallization
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers remains a critical challenge. While diastereomeric crystallization has long been a cornerstone of chiral resolution, a host of alternative techniques offer distinct advantages in efficiency, scalability, and substrate scope. This guide provides an objective comparison of these modern methods, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their chiral separation needs.
The Evolving Toolkit for Enantiomer Separation
Beyond the classical approach of forming and separating diastereomeric salts, several powerful techniques have emerged as primary alternatives. These methods leverage differences in the interactions of enantiomers with a chiral environment, be it a stationary phase in chromatography or the active site of an enzyme. The most prominent of these techniques are:
-
Chiral Chromatography: A powerful and versatile technique that directly separates enantiomers using a chiral stationary phase (CSP). High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are the most common modalities.[1][2]
-
Enzymatic Resolution: Utilizes the high enantioselectivity of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[1][3]
-
Kinetic Resolution: A broader category that encompasses enzymatic resolution, where enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[4]
Performance Comparison: A Data-Driven Overview
The selection of a chiral resolution technique is often guided by factors such as enantiomeric excess (ee), yield, reaction time, and scalability. The following tables provide a summary of quantitative data from various studies to facilitate a comparative analysis.
Table 1: Chiral Chromatography Performance for the Resolution of Racemic Drugs
| Compound | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas | Resolution (Rs) | Enantiomeric Excess (ee) (%) | Reference |
| Ibuprofen (B1674241) | HPLC | Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) | n-hexane/2-propanol/trifluoroacetic acid (98:2:0.1) | > 1.5 | > 99 | [5] |
| Ibuprofen | SFC | Chiralcel OX-H | CO2 / 0.2% MIPA in methanol | > 1.5 | 99.3 (S-form) | [6] |
| Fluoxetine (B1211875) | HPLC | Chiralpak AD-H (amylose tris(3,5-dimethylphenyl carbamate)) | Optimal composition not specified | Good | Not specified | [7] |
| Fluoxetine | HPLC | Cyclobond I 2000 DM (β-cyclodextrin) | Optimal composition not specified | Best | Not specified | [7] |
| Pyrrolidone Derivatives | SFC | Lux Cellulose-2 | CO2 / Methanol (15%) | 1.50 - 3.59 | Not specified | [8] |
Table 2: Enzymatic and Chemical Kinetic Resolution of Racemic Amines
| Racemic Amine | Catalyst/Enzyme | Acylating Agent/Reaction | Conversion (%) | Enantiomeric Excess (ee) of Unreacted Amine (%) | Yield of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | Lipase (B570770) from Candida antarctica (Novozym 435) | Enantioselective acetylation | ~50 | 90-98 | ~50 | [3] |
| 1-Phenylethylamine | Pd Nanocatalyst (racemization) & Novozym-435 (resolution) | Dynamic Kinetic Resolution | Not applicable | 97-99 | 85-99 | [9] |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Chiral DMAP derivative | Acetic Anhydride | 55 | >99 (S) | 75 | [10] |
| 1,2,3,4-Tetrahydroquinoline | Chiral Phosphine | Benzoyl chloride | 50 | 92 (R) | 40 | [10] |
| rac-α-methylbenzylamine | Amine Dehydrogenase & Alanine Dehydrogenase | Oxidative deamination | ~50 | >99 (S) | ~50 | [11] |
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for replicating and adapting these techniques. Below are representative experimental protocols for key chiral resolution methods.
Protocol 1: Chiral HPLC Separation of Ibuprofen Enantiomers
Objective: To achieve baseline separation of (R)- and (S)-ibuprofen.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralcel OJ-H (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase Solvents: n-hexane, 2-propanol, trifluoroacetic acid (all HPLC grade)
-
Sample: Racemic ibuprofen dissolved in n-hexane
Procedure:
-
Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in a ratio of 98:2:0.1 (v/v/v).[5]
-
Degas the mobile phase prior to use.
-
Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[5]
-
Prepare a stock solution of racemic ibuprofen in n-hexane (e.g., 1.0 x 10⁻² mol/L).[5]
-
Inject 20 µL of the sample solution onto the HPLC system.[5]
-
Monitor the separation at a wavelength of 254 nm.[5]
-
The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic Primary Amine
Objective: To resolve a racemic primary amine via lipase-catalyzed acylation.
Materials:
-
Racemic primary amine (1.0 equivalent)
-
Acylating agent (e.g., ethyl acetate, 0.5 - 1.0 equivalent)
-
Immobilized Lipase (e.g., Novozym 435, 10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., toluene)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask, dissolve the racemic amine in the anhydrous organic solvent.[10]
-
Add the acylating agent to the solution.[10]
-
Add the immobilized lipase to the reaction mixture.[10]
-
Stir the mixture at a controlled temperature (e.g., room temperature to 50 °C).[10]
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.[10]
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.[10]
-
Separate the unreacted amine from the acylated product using column chromatography or acid-base extraction.[10]
-
Determine the enantiomeric excess of the recovered amine and the product.
Visualizing the Workflow
Understanding the logical flow of each technique is essential for its successful implementation. The following diagrams, generated using Graphviz, illustrate the key steps in chiral chromatography and enzymatic kinetic resolution.
Caption: Workflow for Chiral Chromatography.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The field of chiral resolution has expanded significantly, offering a diverse array of powerful techniques beyond traditional diastereomeric crystallization. Chiral chromatography provides a direct and often highly efficient method for both analytical and preparative-scale separations. Enzymatic and kinetic resolutions, on the other hand, leverage the exquisite selectivity of chiral catalysts to achieve high enantiomeric purity. The choice of the most suitable technique will ultimately depend on the specific properties of the molecule of interest, the desired scale of the separation, and the available resources. This guide provides a foundational comparison to aid researchers in navigating these choices and successfully implementing the most appropriate chiral resolution strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Navigating the Mirror World: A Comparative Guide to Chiral Resolution Methods
For researchers, scientists, and drug development professionals, the separation of enantiomers is a critical step in ensuring the safety, efficacy, and specificity of pharmaceutical compounds. This guide provides an objective comparison of the most common chiral resolution methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific needs.
The therapeutic landscape is increasingly dominated by single-enantiomer drugs, as the opposite enantiomer can often be inactive, less potent, or even contribute to undesirable side effects.[1] Consequently, the efficient and cost-effective resolution of racemic mixtures is a paramount concern in the pharmaceutical industry. This guide delves into a cost-benefit analysis of three major chiral resolution techniques: Diastereomeric Salt Crystallization, Preparative Chiral Chromatography (including High-Performance Liquid Chromatography and Supercritical Fluid Chromatography), and Enzymatic Kinetic Resolution.
At a Glance: Comparing Chiral Resolution Methods
To facilitate a clear comparison, the following table summarizes the key performance indicators for each method. The values presented are typical ranges and can vary significantly depending on the specific substrate, scale, and optimization of the process.
| Method | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Process Time | Relative Cost per Gram |
| Diastereomeric Salt Crystallization | < 50% (per cycle) | > 98% | Medium to Long | Low to Medium |
| Preparative Chiral HPLC/SFC | > 95% | > 99% | Short to Medium | High |
| Enzymatic Kinetic Resolution | < 50% (without racemization) | > 99% | Medium | Medium |
| Simulated Moving Bed (SMB) Chromatography | > 90% | > 99% | Continuous (Short effective time) | Medium to High (High initial investment) |
In-Depth Analysis and Experimental Protocols
This section provides a more detailed examination of each method, including their underlying principles, advantages, limitations, and representative experimental protocols.
Diastereomeric Salt Crystallization
This classical resolution method relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]
Advantages:
-
Cost-effective for large-scale production.[4]
-
Technologically straightforward and scalable.[4]
-
Can achieve high enantiomeric purity with multiple recrystallizations.
Limitations:
-
The theoretical maximum yield for the desired enantiomer is 50% in a single resolution step.[2]
-
Requires a suitable and often expensive chiral resolving agent.
-
The process can be time-consuming due to the need for multiple crystallization steps.[5]
-
Success is highly dependent on finding the right combination of resolving agent and solvent.[3]
Experimental Protocol: Resolution of Racemic Ibuprofen (B1674241)
This protocol is adapted from established laboratory procedures for the resolution of (±)-Ibuprofen using (S)-(-)-α-phenylethylamine as the resolving agent.[6][7][8]
-
Salt Formation:
-
Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (B78521) (KOH) solution in a 125-mL Erlenmeyer flask with stirring and gentle heating (75-85 °C).[7]
-
In a separate container, dissolve an equimolar amount of (S)-(-)-α-phenylethylamine in a suitable solvent like methanol (B129727).
-
Add the resolving agent solution to the ibuprofen solution.
-
Allow the mixture to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., a mixture of the crystallization solvent and an anti-solvent).
-
The diastereomeric excess (d.e.) of the crystals can be improved by recrystallization from a suitable solvent, such as 2-propanol.[8]
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt crystals in 25 mL of 2 M sulfuric acid (H₂SO₄) and stir for several minutes.[7]
-
The free (S)-(+)-ibuprofen will precipitate as an oil.
-
Extract the (S)-(+)-ibuprofen with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the resolved (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using chiral HPLC or by measuring the specific rotation and comparing it to the literature value.
-
Caption: Workflow for Diastereomeric Salt Crystallization.
Preparative Chiral Chromatography
Preparative chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful technique for separating enantiomers on a larger scale. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
Advantages:
-
High yields and excellent enantiomeric purity are achievable.[9]
-
Rapid method development and purification times.[10]
-
Applicable to a wide range of compounds.[11]
-
SFC is considered a "greener" alternative due to the use of supercritical CO₂ as the mobile phase, reducing organic solvent consumption.[10][12]
Limitations:
-
High cost of chiral stationary phases and instrumentation.[5]
-
Solvent consumption can be high, especially for preparative HPLC.[13]
-
Scalability can be a challenge for very large quantities.
Experimental Protocol: Preparative Chiral SFC of a Racemic Amide
This protocol is a general representation of a preparative chiral SFC separation.[14]
-
Analytical Method Development:
-
Screen various chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions (e.g., CO₂ with a co-solvent like methanol or ethanol) to achieve baseline separation of the enantiomers at an analytical scale.
-
Optimize parameters such as flow rate, temperature, and back pressure.
-
-
Scale-Up to Preparative SFC:
-
Transfer the optimized analytical method to a preparative SFC system equipped with a larger dimension column of the same stationary phase.
-
Adjust the flow rate and injection volume for the preparative scale. A typical loading for a 250 mm x 20 mm column could be around 0.5 g per injection.[14]
-
-
Purification:
-
Dissolve the racemic mixture in a suitable solvent at a high concentration (e.g., 100 mg/mL).[14]
-
Perform stacked injections to maximize throughput.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
-
-
Isolation and Analysis:
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
-
Confirm the enantiomeric purity of each fraction using the analytical chiral SFC method.
-
Caption: Workflow for Preparative Chiral Chromatography.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[15] This difference in reaction rates allows for the separation of the unreacted enantiomer from the product.
Advantages:
-
High enantioselectivity, often leading to very high e.e. values.[1]
-
Mild reaction conditions (temperature, pH).[1]
-
Environmentally friendly ("green chemistry") approach.
Limitations:
-
The maximum theoretical yield for the desired enantiomer is 50% if the undesired enantiomer is not racemized and recycled.[4]
-
Requires screening for a suitable enzyme.
-
The enzyme can be expensive, although immobilization can allow for reuse.[15]
Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine
This protocol describes a typical lipase-catalyzed acylation of a racemic amine.
-
Enzyme and Substrate Preparation:
-
To a flask, add the racemic amine, an acylating agent (e.g., ethyl acetate), and an immobilized lipase (B570770) (e.g., Novozym 435) in an appropriate organic solvent (e.g., toluene).
-
-
Reaction:
-
Stir the mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the acylated product.
-
-
Termination and Separation:
-
When the conversion reaches approximately 50% (to maximize the e.e. of both the product and the unreacted starting material), stop the reaction by filtering off the immobilized enzyme.
-
Separate the unreacted amine from the acylated product using standard techniques such as extraction or chromatography.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered amine and the product using chiral chromatography.
-
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The choice of a chiral resolution method is a multifaceted decision that requires careful consideration of factors such as the scale of the separation, the desired purity of the final product, the available resources, and the overall cost-effectiveness. Diastereomeric salt crystallization remains a viable option for large-scale, cost-sensitive processes, provided a suitable resolving agent can be identified. Preparative chiral chromatography, particularly SFC, offers a rapid and highly efficient solution for obtaining pure enantiomers, albeit at a higher cost. Enzymatic kinetic resolution presents a green and highly selective alternative, which can be economically attractive if the enzyme is reusable and especially if coupled with a racemization process for the undesired enantiomer. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to effectively navigate the challenges of chiral separations.
References
- 1. mdpi.com [mdpi.com]
- 2. ymcamerica.com [ymcamerica.com]
- 3. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 8. scribd.com [scribd.com]
- 9. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. preparative HPLC - SiChem [sichem.de]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Diastereomeric Ratios: ¹H NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise determination of diastereomeric ratios (d.r.) is a critical step in asymmetric synthesis, stereochemical assignment, and ensuring the efficacy and safety of chiral drug candidates. This guide provides an objective comparison of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy with other common analytical techniques for this purpose, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a molecule can dramatically influence its physical, chemical, and biological properties. Diastereomers, being stereoisomers that are not mirror images of each other, possess different physicochemical properties. This inherent difference allows for their differentiation and quantification by various analytical methods, with ¹H NMR spectroscopy being a particularly powerful and versatile tool.[1]
The Principle of Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
The fundamental principle behind using ¹H NMR to determine diastereomeric ratios lies in the fact that diastereomers are distinct chemical entities.[1] Consequently, the nuclei within each diastereomer exist in slightly different magnetic environments. This difference in the magnetic environment leads to distinguishable signals in the NMR spectrum, most commonly observed in ¹H NMR.[1] The ratio of the integrals of well-resolved signals corresponding to each diastereomer is directly proportional to their molar ratio in the sample.[1][2]
Key aspects of d.r. determination by ¹H NMR include:
-
Chemical Shift Non-equivalence: Protons in diastereomers will experience slightly different shielding or deshielding effects, resulting in separate signals with distinct chemical shifts.[1][2]
-
Signal Integration: The area under a specific NMR signal is proportional to the number of protons it represents. By integrating the signals unique to each diastereomer, their relative quantities can be determined.
Comparison of Analytical Methods
While ¹H NMR is a robust technique, other methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are also widely used for determining diastereomeric ratios. The choice of method often depends on the specific properties of the analytes, the required level of accuracy, and the available instrumentation.[1]
| Feature | ¹H NMR Spectroscopy | Chiral HPLC/GC | Mass Spectrometry (MS) |
| Principle | Different magnetic environments of nuclei in diastereomers lead to distinct chemical shifts and/or coupling constants. The ratio is determined by signal integration.[1][2] | Differential interaction of diastereomers with a chiral stationary phase leads to different retention times.[1][2] | Diastereomers may sometimes be distinguished based on differences in fragmentation patterns or through derivatization to form species with different mass-to-charge ratios.[1] |
| Sample Preparation | Simple dissolution in a deuterated solvent. Typically requires 1-10 mg of sample.[1] | More complex, may require derivatization and careful solvent selection. | Can be simple, but may require derivatization for better separation and ionization. |
| Analysis Time | Relatively fast, typically 5-15 minutes per sample. | Can be time-consuming due to long run times for good separation. | Very fast, often less than a minute per sample. |
| Resolution | Can be challenging for complex molecules with overlapping signals or small chemical shift differences.[3] Advanced techniques like pure shift NMR can improve resolution.[3][4][5] | Excellent separation capabilities, especially with a suitable chiral stationary phase. | Generally does not separate diastereomers unless coupled with a separation technique like LC or GC. |
| Sensitivity | Moderate. Can be challenging for very minor diastereomers.[1] | Very high, excellent for detecting and quantifying trace-level diastereomers.[1] | Very high, capable of detecting minute quantities.[1] |
| Quantification | Highly accurate and reproducible, based on the direct proportionality of signal integrals to the number of nuclei. | Highly accurate, based on peak areas. Requires calibration curves for absolute quantification. | Can be quantitative, but may be affected by ion suppression effects and requires careful calibration.[1] |
| Non-destructive | Yes, the sample can be fully recovered.[1] | No, the sample is consumed during the analysis. | No, the sample is consumed during the analysis. |
| Cost | High initial instrument cost and maintenance.[1] | Moderate instrument cost. Consumables (columns, solvents) can be a significant ongoing expense.[1] | High initial instrument cost and maintenance.[1] |
Experimental Protocols
¹H NMR Spectroscopy for Diastereomeric Ratio Determination
This protocol outlines the steps for determining the diastereomeric ratio of a hypothetical compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the diastereomeric mixture.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the chosen solvent does not have signals that overlap with the analyte signals of interest.[1]
2. NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To ensure accurate integration, the nuclei must be fully relaxed.[6][7] This can be achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.[6][7]
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals.[1]
-
Integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.[1]
-
The diastereomeric ratio is calculated as the ratio of the two integral values. For example, if the integrals are 1.00 and 0.75, the d.r. is 1:0.75 or 4:3.[1]
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logic behind calculating the diastereomeric ratio from a ¹H NMR spectrum.
Caption: Experimental workflow for diastereomeric ratio determination by ¹H NMR spectroscopy.
Caption: Logical flow for calculating the diastereomeric ratio from an NMR spectrum.
Challenges and Advanced Techniques
A significant challenge in determining diastereomeric ratios by ¹H NMR arises when signals overlap, which is common in complex molecules.[3] In such cases, advanced NMR techniques can be employed:
-
High-Field NMR: Using spectrometers with higher magnetic fields can increase chemical shift dispersion and resolve overlapping signals.[8]
-
Band-Selective Pure Shift NMR: This technique collapses multiplets to singlets, greatly improving spectral resolution without a significant loss in signal-to-noise ratio, making it easier to integrate signals in crowded regions of the spectrum.[3][4][5]
-
¹³C NMR Spectroscopy: While less sensitive and requiring longer acquisition times due to the low natural abundance of ¹³C and longer relaxation times, ¹³C NMR offers a much larger chemical shift range, which can resolve signals that overlap in the ¹H NMR spectrum.[6][7][9][10]
Conclusion
Proton NMR spectroscopy is a powerful, non-destructive, and often rapid method for the accurate determination of diastereomeric ratios.[1] Its primary advantages lie in the direct relationship between signal integral and the number of nuclei, providing a reliable quantitative measure. While chiral chromatography techniques like HPLC and GC offer superior sensitivity for trace analysis, they involve more complex sample preparation and are destructive.[1] Mass spectrometry is highly sensitive and fast but may require more extensive calibration for accurate quantification.[1] The choice of the most suitable analytical method will ultimately depend on the specific requirements of the analysis, including the complexity of the sample, the required sensitivity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. kbfi.ee [kbfi.ee]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of enzymatic kinetic resolution versus diastereomeric crystallization
A Comprehensive Guide to Chiral Resolution: Enzymatic Kinetic Resolution vs. Diastereomeric Crystallization
For researchers, scientists, and professionals in drug development, the separation of enantiomers from a racemic mixture is a critical step in producing chirally pure compounds. Two of the most established and widely utilized methods for this purpose are enzymatic kinetic resolution (EKR) and diastereomeric crystallization. This guide provides an objective comparison of these two techniques, supported by experimental data, detailed protocols, and process visualizations to aid in selecting the most suitable method for a given application.
Core Principles
Enzymatic Kinetic Resolution (EKR) operates on the principle of differential reaction rates. In this process, an enzyme, acting as a chiral catalyst, selectively transforms one enantiomer of a racemic mixture into a new product at a much faster rate than the other enantiomer.[1] This difference in reactivity allows for the separation of the unreacted, enantiomerically enriched substrate from the newly formed product. Since one enantiomer is consumed to produce a different molecule, the maximum theoretical yield for the recovery of a single enantiomer from the racemic starting material is 50%.[2][3]
Diastereomeric Crystallization relies on the different physical properties of diastereomers. The process involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[4][5] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct solubilities, melting points, and boiling points.[4] This disparity allows for the separation of one diastereomer from the other through fractional crystallization.[4] Following separation, the chiral resolving agent is removed to yield the desired enantiomerically pure compound.
At-a-Glance Comparison
| Feature | Enzymatic Kinetic Resolution | Diastereomeric Crystallization |
| Principle | Different reaction rates of enantiomers with a chiral catalyst (enzyme).[1] | Different physical properties (e.g., solubility) of diastereomers formed with a chiral resolving agent.[4] |
| Theoretical Max. Yield | 50% for a single enantiomer (can be overcome with Dynamic Kinetic Resolution).[2][6] | >50% is possible, but often limited by the eutectic composition of the diastereomeric mixture.[5] |
| Selectivity | Often very high (high enantioselectivity).[7] | Variable, dependent on the resolving agent and crystallization conditions. |
| Substrate Scope | Generally specific to certain functional groups (e.g., alcohols, amines, esters).[2] | Broad, applicable to acidic and basic compounds that can form salts.[8] |
| Process Conditions | Typically mild (e.g., room temperature, neutral pH).[2] | Can require a wider range of temperatures and solvent conditions. |
| Waste Generation | Can be environmentally friendly ("green chemistry"). | Often involves significant solvent usage and the need to recover the resolving agent. |
| Chiral Source | Enzymes (often commercially available and can be immobilized/reused). | Chiral resolving agents (can be expensive and require recovery). |
| Scalability | Generally scalable, especially with immobilized enzymes. | A well-established and scalable industrial process.[9] |
| Advantages | High selectivity, mild reaction conditions, environmentally benign.[2] | Broad applicability, well-established technology, can be cost-effective at scale. |
| Disadvantages | Limited to a 50% theoretical yield, potential for enzyme inhibition or denaturation.[2][10] | Requires stoichiometric amounts of a resolving agent, process development can be empirical and time-consuming. |
Quantitative Data Presentation
The following tables summarize representative quantitative data for both enzymatic kinetic resolution and diastereomeric crystallization, providing a comparative overview of their efficiencies.
Table 1: Enzymatic Kinetic Resolution of Racemic Amines [11]
| Racemic Amine | Acylating Agent | Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee) |
| 1-Phenylethylamine | Isopropenyl acetate | Candida antarctica Lipase (B570770) B (CALB) | Toluene | ~50 | >99% (R-amine) |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Acetic Anhydride | Chiral DMAP derivative | Dichloromethane | 55 | >99% (S-amine) |
| 1,2,3,4-Tetrahydroquinoline | Benzoyl chloride | Chiral Phosphine | Toluene | 50 | 92% (R-amine) |
Table 2: Diastereomeric Crystallization of Racemic Acids and Amines
| Racemic Compound | Resolving Agent | Solvent | Diastereomeric Purity | Enantiomeric Excess (ee) after Liberation |
| (±)-Mandelic Acid | (+)-Cinchonine | Water | >95% | >98% |
| (±)-1-Phenylethylamine | (R,R)-(+)-Tartaric Acid | Methanol | >98% | >99% |
| (±)-Ibuprofen | (S)-(-)-α-Methylbenzylamine | Acetonitrile | >97% | >98% |
Experimental Protocols
General Protocol for Enzymatic Kinetic Resolution of a Racemic Amine
This protocol is based on the widely used lipase-catalyzed acylation of amines.[11]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equivalent) and an anhydrous organic solvent (e.g., toluene, MTBE).[10][11]
-
Acylation: Add the acylating agent (e.g., ethyl acetate, isopropenyl acetate) to the solution, typically in a sub-stoichiometric amount (0.5-1.0 equivalent).[11]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B) to the reaction mixture.[10][11]
-
Reaction: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50 °C.[11]
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.[10][11]
-
Workup: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.[11]
-
Separation: The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography, distillation, or acid-base extraction.[11]
-
Analysis: Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.[11]
General Protocol for Diastereomeric Crystallization of a Racemic Amine
This protocol describes a general procedure for the resolution of a racemic amine using a chiral acid as the resolving agent.[4][12]
-
Salt Formation: In a reaction vessel, dissolve the racemic amine (1.0 equivalent) and the chiral resolving agent (e.g., (R,R)-(+)-tartaric acid, 0.5 to 1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol) at an elevated temperature to ensure complete dissolution.[4][12]
-
Crystallization: Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. The cooling rate and final temperature may need to be optimized. Agitate the mixture at a constant rate during cooling to ensure homogeneity.[13]
-
Isolation: Once crystallization is complete, isolate the solid product by filtration (e.g., suction filtration). Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[4][13]
-
Purity Analysis: Determine the diastereomeric purity of the isolated salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by measuring the optical rotation.[4]
-
Recrystallization (Optional): If the desired diastereomeric purity is not achieved, the salt can be recrystallized from a suitable solvent.[13]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water or a suitable solvent. Adjust the pH of the solution (e.g., by adding a strong base like NaOH) to break the ionic bond and regenerate the free amine.[4][12]
-
Extraction and Isolation: Extract the liberated enantiomerically pure amine with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the final product.
-
Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or GC.[4]
Visualizing the Workflows
Enzymatic Kinetic Resolution Workflow
Caption: Workflow of Enzymatic Kinetic Resolution.
Diastereomeric Crystallization Workflow
Caption: Workflow of Diastereomeric Crystallization.
Conclusion
The choice between enzymatic kinetic resolution and diastereomeric crystallization is highly dependent on the specific substrate, desired scale of production, and available resources.
-
Enzymatic kinetic resolution is an excellent choice when high selectivity is paramount and mild, environmentally friendly conditions are preferred. It is particularly well-suited for the resolution of alcohols, amines, and esters. The primary limitation is the 50% theoretical yield, although this can be addressed by implementing a dynamic kinetic resolution (DKR) process where the unreacted enantiomer is racemized in situ.[6][14]
-
Diastereomeric crystallization remains a robust and versatile method, especially for acidic and basic compounds at an industrial scale.[9] Its broader substrate scope and the potential to exceed a 50% yield in a single step are significant advantages. However, it often requires extensive screening of resolving agents and solvents and can be more resource-intensive.
Ultimately, a thorough evaluation of both methods, including preliminary screening experiments, will enable researchers and drug development professionals to select the most efficient and cost-effective strategy for obtaining the desired enantiomerically pure compound.
References
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (1R,2S)-2-Methylcyclohexanamine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of (1R,2S)-2-Methylcyclohexanamine, ensuring laboratory safety and regulatory compliance.
For researchers and professionals in drug development, the responsible management of chemical waste is a critical aspect of laboratory operations. This document provides a comprehensive overview of the proper disposal procedures for this compound, a substituted cyclohexanamine. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on data for similar amine compounds, this chemical should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat or chemical-resistant apron is required.[1]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]
This compound is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage. [2][3]
Quantitative Data Summary
The following table summarizes key hazard and classification data pertinent to the safe disposal of this compound and related compounds.
| Parameter | Value/Classification | Source(s) |
| GHS Hazard Statements | H227 (Combustible liquid), H302 + H332 (Harmful if swallowed or if inhaled), H319 (Causes serious eye irritation) | [4] |
| GHS Precautionary Statements | P210, P261, P264, P270, P271, P280, P301+P312+P330, P304+P340+P312, P305+P351+P338, P337+P313, P501 | [4] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide | [3][5] |
| Spill Containment Material | Inert material such as vermiculite, dry sand, or earth | [1] |
Experimental Protocol: In-Lab Neutralization of Amine Waste
While the recommended primary disposal method is through a licensed hazardous waste facility, small quantities of amine waste may be neutralized in the laboratory before disposal, provided this is permitted by institutional and local regulations. The following is a general protocol for the neutralization of amine-containing waste.
Objective: To neutralize the basicity of this compound waste to a pH between 6 and 8 for safer handling and disposal.
Materials:
-
Waste this compound solution
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate waste container
-
All necessary PPE
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn. Place the container of amine waste in a larger secondary container to contain any potential spills.
-
Dilution: If the amine waste is concentrated, dilute it with a water-miscible solvent in which it is soluble to a concentration of less than 10%. This helps to control the heat generated during neutralization.
-
Neutralization:
-
Place the diluted amine waste on a stir plate and begin gentle stirring.
-
Slowly add the dilute acid dropwise to the stirring amine solution. This reaction is exothermic; adding the acid too quickly can cause boiling and splashing.
-
Monitor the pH of the solution frequently using pH paper or a pH meter.
-
-
Endpoint: Continue adding acid until the pH of the solution is between 6 and 8.
-
Disposal of Neutralized Solution: The neutralized solution may be suitable for disposal via the sanitary sewer, depending on local regulations and the absence of other hazardous components.[6] Always consult your institution's Environmental Health and Safety (EHS) office for final approval.
-
Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the policies of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for specific disposal requirements.
References
- 1. jeiletters.org [jeiletters.org]
- 2. chembk.com [chembk.com]
- 3. Neutralizing Amine | CHIMIART [chimiart.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. calpaclab.com [calpaclab.com]
- 7. SDS of this compound hydrochloride, Safety Data Sheets, CAS 79389-41-6 - chemBlink [ww.chemblink.com]
Personal protective equipment for handling (1R,2S)-2-Methylcyclohexanamine
This guide provides crucial safety and logistical information for handling (1R,2S)-2-Methylcyclohexanamine (CAS: 79389-37-0), a vital component in various research and development applications. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risk.
Chemical Properties and Hazards:
This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin.[1][3] The compound is air-sensitive and should be stored in a flammables area.[1]
| Property | Value |
| Molecular Formula | C7H15N |
| Molecular Weight | 113.2 g/mol |
| Boiling Point | 149-150°C |
| Flash Point | 29°C / 84.2°F |
| Density | 0.859 g/mL at 20°C |
| Solubility | Slightly soluble in water |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for handling this chemical.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield | Protects against splashes and unforeseen reactions.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Provides protection against skin contact. Gloves should be inspected before use and disposed of after handling.[4][5] |
| Skin and Body Protection | Laboratory coat, apron, or chemical-protection suit | Must be selected based on the specific laboratory activity and potential for exposure.[4][5] |
| Respiratory Protection | NIOSH-certified organic vapor/particulate respirator | Recommended when handling outside of a ventilated enclosure to prevent inhalation.[4][5] |
| Foot Protection | Closed-toe shoes | Prevents injury from spills and dropped objects.[4] |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to minimize risk during handling and use.
-
Preparation:
-
Handling the Compound:
-
Storage:
Emergency Procedures
| Situation | Action |
| Spill | Evacuate the immediate area. Contain the spill using appropriate absorbent materials. Ventilate the area. Follow institutional procedures for hazardous material cleanup.[4] Use non-sparking tools.[6] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[3] Wear self-contained breathing apparatus for firefighting if necessary.[3] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4] |
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8] Handle uncleaned containers as you would the product itself.[8]
Safety Workflow Diagram
The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
